molecular formula C13H12O3S B1649638 Phenyl phenylmethanesulfonate CAS No. 10271-81-5

Phenyl phenylmethanesulfonate

Cat. No.: B1649638
CAS No.: 10271-81-5
M. Wt: 248.3 g/mol
InChI Key: DTVYDCGCCHOJMQ-UHFFFAOYSA-N
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Description

Phenyl phenylmethanesulfonate ( 10271-81-5) is an organic chemical compound with the molecular formula C13H12O3S and a molecular weight of 248.30 g/mol . It is characterized as a sulfonate ester. Researchers can leverage its defined molecular structure, featuring a polar surface area of 51.8 Ų , for specialized chemical synthesis and investigative applications. As a chemical building block, it may be of particular interest in the development of more complex molecular architectures or in studies of reaction mechanisms. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet for proper handling protocols, as it shares a general chemical class with compounds that may cause skin and eye irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10271-81-5

Molecular Formula

C13H12O3S

Molecular Weight

248.3 g/mol

IUPAC Name

phenyl phenylmethanesulfonate

InChI

InChI=1S/C13H12O3S/c14-17(15,11-12-7-3-1-4-8-12)16-13-9-5-2-6-10-13/h1-10H,11H2

InChI Key

DTVYDCGCCHOJMQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CS(=O)(=O)OC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)OC2=CC=CC=C2

Other CAS No.

10271-81-5

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to Phenyl Methanesulfonate (CAS 16156-59-5)

Author: BenchChem Technical Support Team. Date: March 2026

An Important Note on Chemical Identity: Phenyl phenylmethanesulfonate CAS 10271-81-5

Extensive searches for "Phenyl phenylmethanesulfonate" with the CAS number 10271-81-5 did not yield any specific data for a compound with this exact name and identifier. This suggests a potential discrepancy in the provided information.

However, the chemical name bears a strong resemblance to the well-documented and commercially available compound, Phenyl methanesulfonate (CAS 16156-59-5), also known as phenyl mesylate. It is highly probable that this is the intended compound of interest.

Therefore, this technical guide will focus on Phenyl methanesulfonate (CAS 16156-59-5) . All data, protocols, and discussions herein pertain to this specific molecule. We advise researchers to verify the CAS number of their materials to ensure the correct application of this information.

Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl methanesulfonate, commonly referred to as phenyl mesylate, is an organic compound belonging to the sulfonate ester class.[1] It is characterized by a methanesulfonyl group attached to a phenyl group via an ester linkage.[1] This structure imparts a unique reactivity profile, making it a valuable reagent and intermediate in organic synthesis.[1] In the context of drug development and medicinal chemistry, sulfonate esters like phenyl methanesulfonate are often employed as key intermediates.[1] Their utility stems from the excellent leaving group ability of the methanesulfonate (mesylate) group, which facilitates a variety of nucleophilic substitution reactions.[1] Understanding the fundamental properties, reactivity, and analytical characteristics of phenyl methanesulfonate is crucial for its effective application in the synthesis of complex molecular architectures, including novel therapeutic agents.

This guide provides a comprehensive technical overview of phenyl methanesulfonate, consolidating essential data on its physicochemical properties, synthesis, spectral signature, reactivity, and safe handling.

Part 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is foundational to its application in research.

Physicochemical Properties

Phenyl methanesulfonate is typically a white to pale brown solid at room temperature.[2][3] Key quantitative properties are summarized in the table below for quick reference.

PropertyValueSource(s)
CAS Number 16156-59-5[4]
Molecular Formula C₇H₈O₃S[1][4]
Molecular Weight 172.20 g/mol [4]
Melting Point 58-61 °C[5]
Boiling Point 279 °C (lit.)[5]
Appearance White to pale brown solid[2][3]
Solubility Can be crystallized from Methanol (MeOH) or Water (H₂O)[3][5]
InChI Key WXVUCMFEGJUVTN-UHFFFAOYSA-N[1]
Spectroscopic Data Analysis

Spectroscopic analysis is essential for the structural confirmation and purity assessment of phenyl methanesulfonate.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl ring and the methyl protons of the sulfonate group. The aromatic protons typically appear in the downfield region (δ 7.0-7.5 ppm), while the methyl protons will be a singlet in the upfield region (around δ 3.0 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the aromatic carbons and the methyl carbon. A peer-reviewed study utilized ¹³C NMR to determine the pKa values of related phenol sulfonates.

The IR spectrum of phenyl methanesulfonate is characterized by strong absorptions corresponding to the sulfonyl (S=O) and C-O-S ester linkages.[4]

  • S=O Asymmetric & Symmetric Stretch: Strong bands are expected in the regions of 1350-1380 cm⁻¹ (asymmetric) and 1160-1180 cm⁻¹ (symmetric). These are highly characteristic of sulfonate esters.

  • C-O Stretch: A strong band in the 1260-1050 cm⁻¹ region corresponds to the C-O stretching vibration.[6]

  • Aromatic C-H Stretch: Peaks are observed above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[6]

Public databases like PubChem provide access to experimental FTIR spectra for this compound.[4]

Electron-Impact Mass Spectrometry (EI-MS) can be used to determine the molecular mass and fragmentation pattern. The molecular ion peak (M⁺) would be observed at m/z = 172. The fragmentation pattern would likely involve the cleavage of the phenyl-oxygen bond and the sulfur-methyl bond.

Part 2: Synthesis and Reactivity

Synthetic Protocols

Phenyl methanesulfonate is typically synthesized via the reaction of phenol with methanesulfonyl chloride in the presence of a base. This reaction is a standard procedure for the formation of sulfonate esters.

This protocol is based on the general principles of sulfonylation of phenols.

  • Reaction Setup: To a stirred solution of phenol (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or pyridine) in a flask, add a base such as pyridine or triethylamine (1.1 - 1.5 equivalents). Cool the mixture to 0 °C using an ice bath.

  • Addition of Mesyl Chloride: Add methanesulfonyl chloride (1.05 equivalents) dropwise to the cooled solution. The addition should be slow to control the exothermic reaction.

  • Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for several hours (e.g., 16 hours) until the reaction is complete (monitor by TLC).

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash sequentially with dilute HCl, water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude phenyl methanesulfonate can be purified by recrystallization from a suitable solvent system, such as methanol or aqueous methanol, to afford a crystalline solid.[3][5]

Synthesis Phenol Phenol Reaction Sulfonylation (DCM, 0°C to RT) Phenol->Reaction 1.0 eq MesylChloride Methanesulfonyl Chloride MesylChloride->Reaction 1.05 eq Base Base (e.g., Pyridine) Base->Reaction >1.0 eq Product Phenyl Methanesulfonate Byproduct Pyridinium Hydrochloride Reaction->Product Reaction->Byproduct Reactivity Substrate Phenyl Methanesulfonate Product Ph-Nu Substrate->Product LeavingGroup Mesylate Anion (Good Leaving Group) Substrate->LeavingGroup Displacement Nucleophile Nucleophile (Nu⁻) Nucleophile->Substrate Nucleophilic Attack

Caption: Reactivity of Phenyl Methanesulfonate with nucleophiles.

Part 3: Applications in Research and Drug Development

While specific, large-scale drug development applications for phenyl methanesulfonate itself are not widely reported, its role as a synthetic intermediate is significant.

  • Intermediate for Complex Molecules: It is used in multi-step syntheses where a robust phenoxy precursor is required. [1]* Medicinal Chemistry Research: The sulfonate functional group is a common feature in various biologically active molecules. For instance, the sulfonamide group, which is structurally related, is a cornerstone of many antibacterial drugs and other therapeutics. [7]The study of simpler sulfonate esters like phenyl methanesulfonate helps in understanding the reactivity and stability of this functional group.

  • Impurity Reference Standard: It is listed as an impurity (Impurity 3) of Iguratimod, a disease-modifying antirheumatic drug (DMARD). [5]This highlights its importance as a pharmaceutical reference standard for quality control purposes. [8]

Part 4: Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage of phenyl methanesulfonate are paramount for ensuring safety.

Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS), phenyl methanesulfonate is classified as follows:

  • Skin Irritation (Category 2): H315 - Causes skin irritation. [4]* Serious Eye Irritation (Category 2/2A): H319 - Causes serious eye irritation. [4]* Specific target organ toxicity — single exposure (Category 3), Respiratory system: H335 - May cause respiratory irritation. [4][5] The signal word is "Warning". [4]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. [5]A dust mask (type N95 or equivalent) is recommended when handling the solid. * Ventilation: Use only outdoors or in a well-ventilated area, such as a fume hood. [5]Avoid breathing dust. [5]* Hygiene: Wash hands and any exposed skin thoroughly after handling. [5]

Storage and Stability
  • Conditions: Store in a cool, dry, and well-ventilated place. Keep the container tightly sealed. * Incompatibilities: Keep away from strong oxidizing agents.

  • Stability: The compound is stable under recommended storage conditions.

Conclusion

Phenyl methanesulfonate (CAS 16156-59-5) is a valuable and versatile compound in the field of organic synthesis. Its well-defined physicochemical properties, predictable spectroscopic signature, and straightforward synthesis make it a reliable building block. For researchers in drug development, its primary importance lies in its role as a key intermediate and as a reference standard for quality control. A firm grasp of its reactivity, driven by the excellent leaving group character of the mesylate moiety, allows for its strategic incorporation into complex synthetic pathways. Adherence to established safety protocols is essential to mitigate the risks associated with its irritant properties, ensuring its safe and effective use in the laboratory.

References

  • National Center for Biotechnology Information. (n.d.). Phenyl Methanesulfonate. PubChem. Retrieved February 28, 2026, from [Link]

  • PureSynth. (n.d.). Phenyl Methanesulfonate 98.0%(GC). Retrieved February 28, 2026, from [Link]

  • CAS. (n.d.). Glycerol. CAS Common Chemistry. Retrieved February 28, 2026, from [Link]

  • The Royal Society of Chemistry. (2015). Supplemental Figure 1. NMR structures of the synthesized phenamil methanesulfonate. Retrieved February 28, 2026, from [Link]

  • LookChem. (n.d.). Cas 16156-59-5,Phenyl methanesulfonate. Retrieved February 28, 2026, from [Link]

  • Google Patents. (n.d.). CN102924347A - Preparation method of phenyl methyl sulphone derivatives.
  • Perjési, P., & Szabó, D. (2004). Structure-Acidity-IR Spectra Correlations for p-Substituted N-Phenylsulfonylbenzamides. Molecules, 9(4), 199-214. [Link]

  • National Center for Biotechnology Information. (n.d.). Disperse yellow 65. PubChem. Retrieved February 28, 2026, from [Link]

  • de Haas, A. J., et al. (2021). IR photofragmentation of the phenyl cation: spectroscopy and fragmentation pathways. Physical Chemistry Chemical Physics, 23(15), 9225-9236. [Link]

  • Harrah, L. A., Ryan, M. T., & Tamborski, C. (1960). THE INFRARED SPECTRA OF THE PHENYL COMPOUNDS OF GROUP IVB, VB, AND VIIB ELEMENTS. DTIC. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved February 28, 2026, from [Link]

  • ResearchGate. (n.d.). Chapter 5. Sulfonamide as an Essential Functional Group in Drug Design. Retrieved February 28, 2026, from [Link]

Sources

Structural & Reactivity Divergence: Phenyl Benzylsulfonate vs. Phenyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Toxicology (CMC) Leads

Executive Summary

In pharmaceutical development, sulfonate esters are frequently scrutinized under ICH M7 guidelines due to the potent genotoxicity of alkyl sulfonates (e.g., methyl methanesulfonate). However, Phenyl Methanesulfonate (PMS) and Phenyl Benzylsulfonate (PBS) represent a distinct structural class: aryl sulfonates. Unlike their alkyl counterparts, these molecules act primarily as sulfonylating agents rather than alkylating agents.

This guide delineates the critical structural and mechanistic differences between PMS and PBS. While both share a sulfonate core, the substitution of a methyl group (PMS) with a benzyl group (PBS) fundamentally alters their steric profile, alpha-proton acidity, and hydrolysis kinetics. We provide evidence that PBS exhibits accelerated hydrolytic degradation via an E1cB-like sulfene mechanism due to enhanced benzylic acidity—a key factor in controlling these impurities in drug substances.

Molecular Architecture & Electronic Properties

The core differentiation lies in the substituent attached to the sulfur atom (


). This 

-group dictates the electronic environment of the sulfonyl center and the acidity of the

-protons.
Structural Comparison
FeaturePhenyl Methanesulfonate (PMS)Phenyl Benzylsulfonate (PBS)
Formula


Steric Bulk (R-Group) Low (Methyl)High (Benzyl)

-Carbon Hybridization


(Benzylic)
Electronic Effect (Inductive) Weakly electron-donating (+I)Electron-withdrawing (via

Ph)

-Proton Acidity (

est.)
~29 (DMSO scale)~23 (DMSO scale)
Primary Reactivity Mode Sulfonylation (

@ S)
Sulfonylation / Elimination (

)
The Acidity Differential

The most consequential difference for stability is the acidity of the protons adjacent to the sulfonyl group (


-protons).
  • PMS: The methyl protons are activated solely by the electron-withdrawing sulfonyl group.

  • PBS: The methylene protons are activated by both the sulfonyl group and the adjacent phenyl ring. The resulting carbanion is resonance-stabilized into the phenyl ring, significantly lowering the

    
    .
    

Implication: PBS is far more susceptible to base-mediated deprotonation, leading to rapid degradation via the sulfene pathway (see Section 2).

Mechanistic Divergence: The Sulfene Pathway

While both compounds can undergo direct nucleophilic attack at the sulfur (


), the dominant pathway in alkaline media is the Elimination-Addition (E1cB)  mechanism involving a reactive sulfene intermediate.
The Sulfene Mechanism (E1cB)
  • Deprotonation: Base removes an

    
    -proton to form a carbanion.
    
  • Elimination: The phenoxide ion (

    
    ) is expelled, generating a transient sulfene  (
    
    
    
    ).
  • Addition: Water or nucleophile attacks the highly electrophilic sulfene to form the sulfonic acid.[1]

Comparative Pathway Diagram

The following diagram illustrates why PBS forms the sulfene intermediate more readily than PMS.

SulfeneMechanism cluster_PMS Phenyl Methanesulfonate (PMS) cluster_PBS Phenyl Benzylsulfonate (PBS) PMS PMS (CH3-SO2-OPh) PMS_Anion Carbanion (-CH2-SO2-OPh) PMS->PMS_Anion Slow Deprotonation (High pKa) Sulfene_M Sulfene (CH2=SO2) PMS_Anion->Sulfene_M -PhO- Product_M Methanesulfonic Acid Sulfene_M->Product_M +H2O PBS PBS (PhCH2-SO2-OPh) PBS_Anion Stabilized Carbanion (Ph-CH--SO2-OPh) PBS->PBS_Anion FAST Deprotonation (Low pKa) Sulfene_B Phenylsulfene (Ph-CH=SO2) PBS_Anion->Sulfene_B -PhO- Note Key Difference: Benzylic resonance stabilizes the PBS carbanion, accelerating sulfene formation. PBS_Anion->Note Product_B Benzylsulfonic Acid Sulfene_B->Product_B +H2O

Figure 1: Comparative hydrolysis pathways. The benzylic stabilization in PBS accelerates the rate-limiting deprotonation step.

Regulatory Context: Genotoxicity (ICH M7)[2][3]

It is critical to distinguish these aryl sulfonates from alkyl sulfonates.

  • Alkyl Sulfonates (e.g., Methyl Methanesulfonate - MMS):

    • Mechanism:

      
       attack at the alkyl carbon.
      
    • Result: Alkylation of DNA (guanine N7).

    • Classification: Class 1/2 Mutagens (High Concern).

  • Aryl Sulfonates (PMS / PBS):

    • Mechanism: Nucleophilic attack occurs at the sulfur atom (sulfonyl transfer) because the phenyl ring blocks

      
       attack at the oxygen-bearing carbon (
      
      
      
      hybridized).
    • Result: Protein sulfonylation (potential sensitization) but generally negative in Ames tests for mutagenicity unless the sulfonyl group itself carries mutagenic moieties.

    • Control Strategy: While less dangerous than MMS, they are reactive impurities. The high hydrolysis rate of PBS (demonstrated above) allows for easier purging during aqueous workups compared to the more stable PMS.

Experimental Protocols

Synthesis of Phenyl Benzylsulfonate (PBS)

Rationale: A Schotten-Baumann condition is selected to minimize hydrolysis during formation.

Reagents:

  • Phenol (1.0 eq)

  • Benzylsulfonyl chloride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (DCM) (anhydrous)

Protocol:

  • Dissolution: Dissolve 10 mmol of Phenol in 50 mL of anhydrous DCM under

    
     atmosphere. Cool to 0°C.
    
  • Base Addition: Add Triethylamine dropwise over 5 minutes.

  • Electrophile Addition: Add Benzylsulfonyl chloride (dissolved in 10 mL DCM) dropwise. Note: Maintain temperature <5°C to prevent sulfene formation/oligomerization.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours. Monitor by TLC (Hexane/EtOAc 8:2).

  • Workup: Quench with cold 1M HCl (removes amine). Wash organic layer with water and brine.

  • Purification: Dry over

    
    , concentrate, and recrystallize from Ethanol/Hexane.
    
    • Target Yield: >85%[2]

    • Characterization:

      
       NMR (CDCl3): 
      
      
      
      7.4 (m, aromatic), 4.4 (s, 2H,
      
      
      ).
Kinetic Hydrolysis Study (Comparison)

Rationale: To empirically validate the stability difference between PMS and PBS.

Setup:

  • Medium: 50% Aqueous Acetonitrile buffered to pH 10 (Borate buffer).

  • Detection: UV-Vis Spectrophotometry (monitoring Phenolate release at

    
     ~290 nm).
    

Workflow:

  • Prepare 10 mM stock solutions of PMS and PBS in Acetonitrile.

  • Inject 100

    
    L of stock into 3.0 mL of pre-warmed (25°C) buffer in a quartz cuvette.
    
  • Data Acquisition: Record Absorbance (290 nm) every 30 seconds for 60 minutes.

  • Analysis: Plot

    
     vs. time. The slope equals 
    
    
    
    .
  • Expected Result:

    
    .
    
    • Interpretation: The steeper slope for PBS confirms the accelerated E1cB mechanism driven by benzylic acidity.

References

  • ICH M7(R1) Guideline. "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." International Council for Harmonisation, 2017. [Link]

  • King, J. F., & Lee, T. W. S. "Betylates. 3. Preparative and mechanistic aspects of the formation of sulfenes by reaction of alkanesulfonyl chlorides with tertiary amines." Journal of the American Chemical Society, 1969. [Link]

  • Thea, S., & Williams, A. "The Hydrolysis of Aryl (Methylsulfonyl)methanesulfonates."[3] Journal of the Chemical Society, Perkin Transactions 2, 1981. (Foundational work on sulfene mechanisms in aryl esters). [Link]

  • Teasdale, A., et al. "Mechanism and Processing Parameters Affecting the Formation of Sulfonate Esters in Chemical Synthesis." Organic Process Research & Development, 2009. [Link]

  • Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 1988. (Source for pKa values of sulfones). [Link]

Sources

Solubility of phenyl phenylmethanesulfonate in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of Phenyl Phenylmethanesulfonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of phenyl phenylmethanesulfonate in organic solvents. In the absence of extensive published quantitative data for this specific compound, this document establishes a predictive framework based on fundamental principles of chemical solubility and analogies to structurally related molecules. It offers a detailed exploration of the molecular characteristics of phenyl phenylmethanesulfonate that govern its solubility behavior, followed by a qualitative assessment of its expected solubility in a range of common organic solvents. Crucially, this guide presents a robust, step-by-step experimental protocol for the accurate determination of its solubility, empowering researchers to generate precise data for their specific applications. This document is intended to be an essential resource for scientists working with phenyl phenylmethanesulfonate, providing both theoretical insights and practical guidance for its use in synthesis, purification, and formulation.

Introduction: Understanding the Solubility of Phenyl Phenylmethanesulfonate

Phenyl phenylmethanesulfonate, a sulfonate ester, presents a unique solubility profile dictated by the interplay of its constituent functional groups: two aromatic phenyl rings and a polar sulfonate ester linkage. While the sulfonation of organic molecules is a common strategy to enhance aqueous solubility, the esterification of the sulfonic acid with a phenol group significantly alters its physicochemical properties, leading to a more complex behavior in organic media.[1][2]

The principle of "like dissolves like" is the cornerstone for predicting solubility. The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

In the case of phenyl phenylmethanesulfonate, the two phenyl groups contribute significantly to its nonpolar character, favoring interactions with nonpolar solvents through van der Waals forces. Conversely, the sulfonate ester group (-SO₂-O-) introduces polarity due to the electronegativity difference between the sulfur and oxygen atoms, allowing for dipole-dipole interactions with polar solvents. The overall solubility in a given organic solvent will therefore depend on the balance of these opposing characteristics.

Molecular Structure and its Implications for Solubility

The molecular structure of phenyl phenylmethanesulfonate is the primary determinant of its solubility.

  • Aromatic Rings: The two phenyl rings are hydrophobic and will dominate the molecule's interaction with nonpolar solvents. Their presence suggests a preference for aromatic solvents (e.g., toluene, benzene) where π-π stacking interactions can occur, and for other nonpolar solvents (e.g., hexane, diethyl ether) through London dispersion forces.

  • Sulfonate Ester Group: The -SO₂-O- group is polar and will interact with polar solvents. However, it is a non-hydrogen bonding acceptor. This limits its ability to dissolve in protic solvents like alcohols and water compared to compounds with hydrogen bond donor capabilities.

Based on this structure, it is anticipated that phenyl phenylmethanesulfonate will exhibit limited solubility in highly polar, protic solvents and in very nonpolar, aliphatic solvents. Its optimal solubility is likely to be found in solvents of intermediate polarity or those with specific functionalities that can interact favorably with both the aromatic and the sulfonate ester moieties.

Predicted Solubility Profile in Common Organic Solvents

Table 1: Predicted Qualitative Solubility of Phenyl Phenylmethanesulfonate in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar, Aliphatic Hexane, CyclohexaneLowThe polarity of the sulfonate ester group is expected to limit solubility in highly nonpolar, aliphatic solvents.
Nonpolar, Aromatic Toluene, BenzeneModerate to HighThe two phenyl groups should interact favorably with aromatic solvents through π-π stacking.
Halogenated Dichloromethane, ChloroformModerate to HighThese solvents have a good balance of polarity and ability to interact with the aromatic rings.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Low to ModerateThe ether oxygen can act as a hydrogen bond acceptor, but the overall polarity may not be optimal.
Esters Ethyl AcetateModerateOffers a balance of polarity that may effectively solvate both the polar and nonpolar parts of the molecule.
Ketones Acetone, Methyl Ethyl KetoneModerateThe polar carbonyl group can interact with the sulfonate ester, while the alkyl groups can interact with the phenyl rings.
Alcohols Methanol, EthanolLow to ModerateThe polarity is high, but the lack of a hydrogen bond donor on the sulfonate ester limits strong interactions. Solubility is expected to decrease with increasing alcohol chain length.
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to HighThese highly polar solvents are generally good at dissolving a wide range of organic compounds.

Experimental Determination of Solubility: A Validated Protocol

Given the absence of published data, experimental determination of the solubility of phenyl phenylmethanesulfonate is essential for any research or development application. The following is a detailed protocol for the gravimetric method, a reliable and widely used technique for determining the solubility of a solid in a liquid.[3]

Materials and Equipment
  • Phenyl phenylmethanesulfonate (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Thermostatic shaker bath or magnetic stirrer with hotplate

  • Temperature probe

  • Vials with screw caps

  • Syringe filters (0.45 µm, solvent-compatible)

  • Syringes

  • Oven or vacuum oven

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification prep_solid Weigh excess phenyl phenylmethanesulfonate prep_solvent Add known volume/mass of solvent to vial prep_solid->prep_solvent Combine equilibrate Equilibrate in thermostatic shaker bath at constant T (e.g., 24-48 h) prep_solvent->equilibrate settle Allow solid to settle equilibrate->settle filter Filter aliquot of supernatant with syringe filter settle->filter weigh_aliquot Weigh a precise volume of the filtrate filter->weigh_aliquot evaporate Evaporate solvent from the aliquot weigh_aliquot->evaporate weigh_residue Weigh the dried residue evaporate->weigh_residue calculate Calculate solubility weigh_residue->calculate

Caption: Experimental workflow for the gravimetric determination of solubility.

Step-by-Step Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of phenyl phenylmethanesulfonate to a vial. The presence of undissolved solid is crucial to ensure saturation.

    • Add a known volume or mass of the selected organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatic shaker bath set to the desired temperature.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to facilitate dissolution and reach equilibrium.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a pre-weighed vial to remove any undissolved solid.

  • Solvent Evaporation and Mass Determination:

    • Weigh the vial containing the filtered solution to determine the mass of the solution.

    • Place the vial in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

    • Continue the evaporation process until a constant weight of the dried solute is achieved.

  • Data Analysis:

    • Record the final weight of the vial containing the dried phenyl phenylmethanesulfonate.

    • Calculate the mass of the dissolved solute by subtracting the initial weight of the empty vial.

    • Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the total mass of the solution.

    • Express the solubility in desired units, such as g/100 g of solvent or mol/L.

Factors Influencing Solubility

Several factors can influence the solubility of phenyl phenylmethanesulfonate:

  • Temperature: The solubility of solids in liquids generally increases with temperature. It is crucial to control and report the temperature at which solubility is determined.

  • Solvent Polarity: As discussed, the polarity of the solvent is a critical factor. A systematic study across a range of solvents with varying polarities is recommended to fully characterize the solubility profile.

  • Purity of the Compound: Impurities in the phenyl phenylmethanesulfonate sample can affect its solubility.

  • Presence of Water: Traces of water in organic solvents can significantly impact the solubility of certain compounds.

Practical Applications of Solubility Data

Accurate solubility data for phenyl phenylmethanesulfonate is critical for various applications in research and industry:

  • Reaction Chemistry: Selecting an appropriate solvent that dissolves both reactants is essential for achieving optimal reaction rates and yields.

  • Purification by Recrystallization: The process of recrystallization relies on the differential solubility of a compound in a hot versus a cold solvent.[4][5] Knowledge of the solubility curve is necessary to design an efficient recrystallization protocol.

  • Formulation Development: In the pharmaceutical industry, understanding the solubility of an active pharmaceutical ingredient (API) or an intermediate is fundamental for developing suitable formulations for drug delivery.

  • Analytical Method Development: Solubility data is important for developing analytical methods such as High-Performance Liquid Chromatography (HPLC), where the choice of mobile phase is critical.

Conclusion

While specific quantitative solubility data for phenyl phenylmethanesulfonate remains to be broadly published, this guide provides a robust framework for understanding and predicting its behavior in organic solvents. By considering its molecular structure and applying the fundamental principles of solubility, researchers can make informed decisions about solvent selection. Furthermore, the detailed experimental protocol provided herein offers a clear and reliable method for determining the precise solubility of phenyl phenylmethanesulfonate, enabling its effective use in a wide range of scientific and industrial applications.

References

  • LookChem. Cas 16156-59-5, Phenyl methanesulfonate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 316170, Phenyl Methanesulfonate. [Link]

  • Chapman, K. T., & Miller, S. C. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. The Journal of organic chemistry, 75(13), 4499–4511. [Link]

  • University of California, Los Angeles. Recrystallization. [Link]

  • Yavrukova, V. I., Danov, K. D., Slavova, T. G., Stanimirova, R. D., Ung, Y. W., Suan, A. T. K., Xu, H., & Petkov, J. T. (2024). Enhanced solubility of methyl ester sulfonates below their Krafft points in mixed micellar solutions. Journal of Colloid and Interface Science, 660, 896–906. [Link]

  • Chemistry LibreTexts. Recrystallization. [Link]

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  • PubMed. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. [Link]

  • Scilit. Enhanced solubility of methyl ester sulfonates below their Krafft points in mixed micellar solutions. [Link]

  • Novatia. A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. [Link]

  • ACS Publications. Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. [Link]

  • PubChem. Diphenylamine sulfate. [Link]

  • Google Patents.
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  • YouTube. How To Recrystallize A Solid. [Link]

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Phenyl Phenylmethanesulfonate: Physical State & Melting Point Analysis

[1][2]

Executive Summary

Phenyl phenylmethanesulfonate (also known as Phenyl benzylsulfonate or Phenyl


-toluenesulfonate

This guide provides a definitive analysis of its physical state, melting point behavior, and the experimental protocols required for its precise characterization. Unlike its isomer, benzyl benzenesulfonate (mp 58–60 °C), phenyl phenylmethanesulfonate exhibits distinct thermal properties governed by its crystallographic packing and purity.

Chemical Identity & Structure

AttributeDetail
IUPAC Name Phenyl phenylmethanesulfonate
Common Synonyms Phenyl benzylsulfonate; Phenyl

-toluenesulfonate; Benzylsulfonic acid phenyl ester
CAS Number 10271-81-5
Molecular Formula

Molecular Weight 248.30 g/mol
SMILES c1ccccc1CS(=O)(=O)Oc2ccccc2
Structure Ph-CH

-SO

-O-Ph

Physical Properties: The Core Analysis

Physical State

At standard ambient temperature and pressure (SATP), Phenyl phenylmethanesulfonate is a solid .

  • Appearance: White to off-white crystalline powder or needles.

  • Crystalline Form: Typically crystallizes from polar solvents (e.g., ethanol, methanol) as fine needles or plates.

Melting Point (MP) Analysis

The melting point of phenyl phenylmethanesulfonate is a critical purity indicator. While often confused with its isomers or methyl analogs, the specific thermal data for the pure compound is distinct.

CompoundStructureMelting Point (

C)
Note
Phenyl Phenylmethanesulfonate Ph-CH

-SO

-O-Ph
84 – 86 °C Target Compound
Phenyl MethanesulfonateMe-SO

-O-Ph
61 – 62 °CCommon analog
Benzyl BenzenesulfonatePh-SO

-O-CH

-Ph
58 – 60 °CStructural Isomer
Benzylsulfonyl ChloridePh-CH

-SO

-Cl
92 – 94 °CPrecursor

Key Insight: The melting point of phenyl phenylmethanesulfonate (84–86 °C) is significantly higher than its isomer benzyl benzenesulfonate (58–60 °C). This elevation is attributed to the more rigid packing of the benzyl-sulfonate moiety when the sulfonyl group is attached to the benzylic carbon rather than the oxygen, enhancing intermolecular

Solubility Profile
  • Soluble: Dichloromethane (DCM), Chloroform, Ethyl Acetate, Acetone.

  • Sparingly Soluble: Ethanol, Methanol (cold).

  • Insoluble: Water (hydrophobic nature).

Synthesis & Purification Protocol

The synthesis of phenyl phenylmethanesulfonate is a classic nucleophilic substitution where the phenoxide ion attacks the sulfonyl sulfur of benzylsulfonyl chloride.

Reaction Pathway (Graphviz Diagram)

SynthesisPre1Benzylsulfonyl Chloride(Ph-CH2-SO2-Cl)InterIntermediate ComplexPre1->Inter Electrophilic AttackPre2Phenol(Ph-OH)Pre2->Inter Nucleophilic AttackBaseBase Catalyst(Pyridine or Et3N)Base->Inter Proton ScavengingProdPhenyl Phenylmethanesulfonate(Ph-CH2-SO2-O-Ph)Inter->Prod EliminationByProdHCl (captured as salt)Inter->ByProd Side Product

Caption: Nucleophilic substitution pathway for the synthesis of Phenyl Phenylmethanesulfonate.

Experimental Protocol

Objective: Synthesize high-purity Phenyl Phenylmethanesulfonate for MP determination.

  • Reagents:

    • Benzylsulfonyl chloride (1.0 eq)

    • Phenol (1.0 eq)

    • Pyridine (1.2 eq) or Triethylamine (1.5 eq)

    • Dichloromethane (DCM) (Solvent)

  • Procedure:

    • Dissolution: Dissolve Phenol (0.94 g, 10 mmol) in dry DCM (20 mL) in a round-bottom flask under nitrogen atmosphere.

    • Base Addition: Add Pyridine (1.0 mL, 12 mmol) and cool the mixture to 0 °C in an ice bath.

    • Addition: Dropwise add a solution of Benzylsulfonyl chloride (1.90 g, 10 mmol) in DCM (10 mL) over 15 minutes.

    • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

    • Workup: Quench with water. Wash the organic layer with 1M HCl (to remove pyridine), saturated NaHCO

      
      , and brine. Dry over anhydrous Na
      
      
      SO
      
      
      .
    • Purification: Evaporate solvent to yield a crude solid. Recrystallize from hot ethanol or methanol/water mixture.

    • Yield: Expect ~80–90% yield of white crystals.

Analytical Characterization

To confirm the identity before MP measurement, use the following spectroscopic markers:

  • 
    H NMR (400 MHz, CDCl
    
    
    ):
    • 
       4.45 (s, 2H, -CH
      
      
      -SO
      
      
      -) – Diagnostic singlet.
    • 
       7.10–7.45 (m, 10H, Aromatic protons) – Complex multiplet.
      
  • IR Spectroscopy (KBr):

    • 
       1360 cm
      
      
      (asymmetric SO
      
      
      stretch).
    • 
       1170 cm
      
      
      (symmetric SO
      
      
      stretch).
    • 
       1590 cm
      
      
      (C=C aromatic).

Applications in Drug Development

Phenyl phenylmethanesulfonate is not typically a drug itself but serves as a:

  • Sulfonylating Agent: Used to introduce the benzylsulfonyl group into amines or alcohols in medicinal chemistry (e.g., protease inhibitors).

  • Mechanistic Probe: Used to study the "Sulfur-Phenolate Exchange" (SuPEx) reaction, a click-chemistry-like approach for synthesizing sulfonamides.

  • Reference Standard: For impurity profiling in the synthesis of sulfonamide antibiotics or sulfonate-based prodrugs.

Safety & Handling

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Storage: Store in a cool, dry place (2–8 °C recommended) to prevent hydrolysis over long periods.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

  • Shirota, Y., Nagai, T., & Tokura, N. (1967).[1][2][3] Reactions of Phenyl Benzylsulfonate with Phenyllithium. Tetrahedron Letters, 8(34), 3299–3302.[4][5][6] Link[4][5][6]

  • ChemicalBook. (2025). Phenyl benzylsulfonate (CAS 10271-81-5) Properties. Link

  • BenchChem. (2025). Benzylsulfonyl Chloride Properties and Reactions. Link

  • PubChem. (2025). Compound Summary for Phenyl Phenylmethanesulfonate. Link

  • ISMAR. (1967). NMR Analysis of Sulfonate Esters. Link

An In-depth Technical Guide to Phenyl Sulfonate Esters: Nomenclature, Properties, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern organic synthesis and drug development, the strategic manipulation of functional groups is paramount. Among the most crucial operations is the conversion of poor leaving groups, such as hydroxyls, into moieties that are readily displaced in nucleophilic substitution and elimination reactions. The sulfonate esters, particularly tosylates, stand out as indispensable tools for this purpose. This technical guide provides a comprehensive exploration of the nomenclature, properties, synthesis, and application of a key sulfonate ester: phenyl p-toluenesulfonate. It also addresses a potential point of nomenclatural ambiguity by discussing its isomer, phenyl phenylmethanesulfonate, to ensure clarity for researchers and scientists in the field.

Part 1: Deciphering the Nomenclature: "Alpha" vs. "Para"

The term "alpha-toluenesulfonic acid phenyl ester" presents a potential ambiguity. The position of the sulfonyl group relative to the methyl group on the toluene ring is critical.

  • p-Toluenesulfonic Acid Phenyl Ester (Phenyl Tosylate) : This is the most common and commercially significant isomer. The "p" (para) indicates that the sulfonyl group and the methyl group are at opposite positions (1 and 4) on the benzene ring. This compound is ubiquitously known by its common name, phenyl tosylate .

  • α-Toluenesulfonic Acid Phenyl Ester (Phenyl Phenylmethanesulfonate) : A literal interpretation of "alpha" suggests the sulfonyl group is attached to the "alpha" carbon—the methyl group itself. The correct IUPAC name for this isomer is phenyl methanesulfonate . This compound is often referred to as phenyl mesylate .

Given its prevalence in synthetic chemistry, this guide will primarily focus on phenyl p-toluenesulfonate (phenyl tosylate), with a comparative section on its "alpha" isomer to provide a complete technical overview.

Visualizing the Isomers

Part 2: Core Compound Analysis: Phenyl p-Toluenesulfonate (Phenyl Tosylate)

Phenyl tosylate is a white crystalline solid that serves as a vital reagent in organic synthesis.[1] Its primary function is to convert an alcohol's hydroxyl group into a tosylate (-OTs) group, which is an excellent leaving group in substitution and elimination reactions.[2][3][4] The tosylate anion is highly stabilized by resonance across its three oxygen atoms, making its departure from a carbon center energetically favorable.[5]

Nomenclature and Physicochemical Properties

A clear understanding of a compound's identifiers and properties is fundamental for its effective use.

PropertyPhenyl p-Toluenesulfonate (Phenyl Tosylate)[6][7]Phenyl Phenylmethanesulfonate (Phenyl Mesylate)[][9][10]
IUPAC Name phenyl 4-methylbenzenesulfonatephenyl methanesulfonate
Common Synonyms Phenyl tosylate, p-Toluenesulfonic acid phenyl esterPhenyl mesylate, Methanesulfonic acid phenyl ester
CAS Number 640-60-816156-59-5
Molecular Formula C₁₃H₁₂O₃SC₇H₈O₃S
Molecular Weight 248.30 g/mol 172.20 g/mol
Appearance White to beige crystalline powderColorless to pale yellow liquid or solid
Melting Point 94-97 °C58-61 °C
Boiling Point Not readily available279 °C (lit.)
Solubility Soluble in organic solvents (e.g., DCM, ether)Soluble in polar organic solvents
Synthesis of Phenyl p-Toluenesulfonate: An Experimental Protocol

The standard synthesis involves the reaction of p-toluenesulfonyl chloride (TsCl) with phenol in the presence of a base to neutralize the HCl byproduct.[11]

Objective: To synthesize phenyl p-toluenesulfonate from phenol and p-toluenesulfonyl chloride.

Materials:

  • Phenol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Experimental Workflow:

G start Dissolve Phenol & Base in anhydrous DCM step1 Cool to 0°C (Ice Bath) start->step1 Inert Atmosphere step2 Slowly add p-Toluenesulfonyl Chloride step1->step2 step3 Stir at 0°C, then warm to room temp. step2->step3 step4 Monitor reaction by TLC step3->step4 step5 Quench with water & perform aqueous workup (HCl, NaHCO₃, Brine) step4->step5 Reaction Complete step6 Dry organic layer (Na₂SO₄ or MgSO₄) step5->step6 step7 Filter and concentrate under reduced pressure step6->step7 end Purify by recrystallization step7->end

Step-by-Step Methodology:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve phenol (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • Add pyridine or triethylamine (1.5 eq.) to the cooled solution.

  • Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (to remove the base), saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of hexane and ethyl acetate, to yield white crystals of phenyl p-toluenesulfonate.[1]

Mechanism of Action: The Tosylate as a Superior Leaving Group

The utility of phenyl tosylate and other tosylates stems from their ability to function as excellent leaving groups in nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions.

G

The negative charge on the departing tosylate anion is delocalized over three oxygen atoms and the aromatic ring, creating a very stable, non-basic anion. This stability is the causal factor behind its excellent leaving group ability.

Applications in Drug Development

In pharmaceutical synthesis, the conversion of alcohols to tosylates is a critical step for building molecular complexity.

  • Intermediate Synthesis: Phenyl tosylate itself can act as a key intermediate. For instance, it is used in the synthesis of labeled analogues of Diclofenac, a widely used nonsteroidal anti-inflammatory drug (NSAID).[1]

  • Chiral Synthesis: Tosylation of a chiral alcohol proceeds with retention of configuration at the stereocenter. A subsequent Sₙ2 reaction with a nucleophile will then proceed with inversion of configuration. This two-step sequence provides a reliable method for inverting the stereochemistry of an alcohol, a common requirement in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).

  • Formation of Heterocycles: Intramolecular nucleophilic substitution reactions of tosylated haloalcohols or aminoalcohols are a cornerstone for the synthesis of cyclic ethers and amines, which are common scaffolds in drug molecules.

Part 3: The Isomer: Phenyl Phenylmethanesulfonate (Phenyl Mesylate)

While less common, phenyl phenylmethanesulfonate (CAS 16156-59-5) is the literal "alpha" isomer.[9][12] It is synthesized from the reaction of phenylmethanesulfonyl chloride (CAS 1939-99-7) with phenol. The phenylmethanesulfonyl group (mesyl group with a phenyl substituent) also functions as a good leaving group, analogous to the tosylate. Its applications are primarily in research settings where the specific electronic or steric properties of the phenylmethanesulfonate group are desired.

Part 4: Spectroscopic Data Summary (Phenyl p-Toluenesulfonate)

Characterization of the synthesized product is crucial for verifying its identity and purity.

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (~2.4 ppm), a set of doublets in the aromatic region for the para-substituted toluene ring (~7.3 and ~7.7 ppm), and multiplets for the phenyl ester ring (~7.0-7.4 ppm).[13][14]

  • ¹³C NMR: The carbon NMR will show a signal for the methyl carbon (~21 ppm) and distinct signals for the aromatic carbons of both rings.

  • IR Spectroscopy: Key infrared absorption bands will include strong S=O stretching vibrations (~1370 and ~1180 cm⁻¹) and C-O stretching (~1190-1100 cm⁻¹).

Conclusion

Phenyl p-toluenesulfonate is a reagent of fundamental importance in organic synthesis, offering a reliable and efficient method for activating alcohols for a wide range of subsequent transformations. Its stability, predictable reactivity, and role in stereochemical control have cemented its place in the synthetic chemist's toolbox, from academic research to the industrial-scale production of pharmaceuticals. A precise understanding of its nomenclature, as distinguished from its "alpha" isomer, phenyl phenylmethanesulfonate, is essential for clear communication and successful application in the laboratory. This guide provides the foundational knowledge and practical protocols necessary for researchers, scientists, and drug development professionals to effectively utilize this versatile compound.

References

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  • Local Pharma Guide. CAS NO. 16156-59-5 | Phenyl methanesulfonate | C7H8O3S. [Link]

  • PubChem. Phenyl p-toluenesulfonate | C13H12O3S | CID 223146. [Link]

  • Sigma-Aldrich. Phenylmethanesulfonyl chloride 98%. [Link]

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  • St. Paul's C. M. College. NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-14, PPT-29 Neighbouring Group Participation (NGP). [Link]

  • Sdfine. PHENYLMETHANESULFONYL CHLORIDE (a-toluenesulfonyl chloride, phenylmethylsulphonyl chloride). [Link]

  • Sdfine. PHENYLMETHANESULFONYL CHLORIDE (a-toluenesulfonyl chloride, phenylmethylsulphonyl chloride). [Link]

  • ResearchGate. Synthesis of sulfonates from sulfonyl chloride derivatives and phenol. [Link]

  • SVKM's Institute of Pharmacy. Synthetic applications of p-toluenesulfonyl chloride: A recent update. [Link]

  • Chemistry Steps. Mesylates and Tosylates with Practice Problems. [Link]

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  • Thieme Chemistry. An Improvement of the Synthesis of (1R,2S,5R)-(–)-Menthyl (S)-p-Toluenesulfinate. [Link]

  • ResearchGate. ¹H-NMR spectra of the model compound phenyl p-toluenesulfonate at.... [Link]

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A Technical Guide to the Stability of Phenyl Phenylmethanesulfonate in Aqueous Basic Media

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Context of Sulfonate Ester Stability

Phenyl phenylmethanesulfonate, an aromatic sulfonate ester, belongs to a class of compounds widely utilized in organic synthesis and medicinal chemistry. Their utility often stems from the sulfonate group being an excellent leaving group, a property derived from the high stability of the resulting sulfonate anion.[1][2] However, this inherent reactivity also makes them susceptible to hydrolysis, particularly in aqueous basic environments. For researchers in drug development and process chemistry, understanding the stability profile of such molecules is not an academic exercise; it is a critical parameter that dictates storage conditions, reaction workup procedures, formulation strategies, and potential degradation pathways. Alkyl and aryl sulfonic acid esters are noted for their potential genotoxic activity, making it imperative to control their presence and understand their degradation.[3]

This guide provides an in-depth examination of the stability of phenyl phenylmethanesulfonate in aqueous basic media. We will move beyond a simple description of its reactivity to explore the underlying chemical mechanisms, provide a robust, field-proven experimental workflow for quantifying its hydrolysis kinetics, and discuss the critical factors that govern its degradation.

Part 1: The Mechanism of Alkaline Hydrolysis

The degradation of phenyl phenylmethanesulfonate in a basic aqueous solution is a classic example of nucleophilic substitution at a sulfur center. The hydroxide ion (OH⁻), a potent nucleophile, attacks the electrophilic sulfur atom, leading to the cleavage of the sulfur-oxygen bond and the displacement of the phenoxide leaving group.

The precise nature of this substitution has been a subject of considerable research and debate, with evidence pointing towards two primary mechanistic pathways for sulfonate esters in general: a concerted (Sₙ2-like) mechanism and a stepwise addition-elimination mechanism.[4][5][6]

  • Concerted Mechanism (Sₙ2-like): In this pathway, the nucleophilic attack by the hydroxide ion and the departure of the phenoxide leaving group occur in a single, synchronous step through a single transition state. There is significant bond formation to the incoming nucleophile but relatively small bond cleavage to the leaving group in the transition state.[4][5]

  • Stepwise Mechanism (Addition-Elimination): This mechanism involves the initial formation of a pentacoordinate sulfur intermediate (a trigonal bipyramidal structure). This intermediate is typically unstable and rapidly collapses, expelling the leaving group to form the final products.[4][6] For many sulfonate esters, the formation of this intermediate is proposed as the rate-limiting step.[5]

Recent computational and experimental studies on analogous aryl benzenesulfonates suggest that the reaction is likely concerted, proceeding through an early transition state with minimal bond cleavage to the leaving group.[6] However, for other systems, non-linear Brønsted plots have been interpreted as evidence for a change in mechanism from stepwise to concerted depending on the leaving group's ability.[4] For the purpose of this guide, both possibilities are considered mechanistically plausible and are visualized below.

Alkaline Hydrolysis of Phenyl Phenylmethanesulfonate cluster_main Hydrolysis Pathways cluster_concerted Concerted (Sₙ2-like) Pathway cluster_stepwise Stepwise (Addition-Elimination) Pathway Reactants Phenyl Phenylmethanesulfonate + OH⁻ TS_Concerted [Transition State]⁻ Reactants->TS_Concerted Single Step Intermediate Pentacoordinate Intermediate Reactants->Intermediate Step 1: Addition (Rate-Limiting) Products Phenylmethanesulfonate + Phenoxide TS_Concerted->Products Intermediate->Products Step 2: Elimination

Caption: Potential concerted and stepwise hydrolysis pathways.

Part 2: A Validated Protocol for Kinetic Analysis

To accurately assess the stability of phenyl phenylmethanesulfonate, a well-controlled kinetic study is essential. The following protocol describes a self-validating system for determining the hydrolysis rate constant under specific pH and temperature conditions using High-Performance Liquid Chromatography (HPLC). The instability of sulfonate esters in aqueous media presents an analytical challenge, often requiring methods with low detection limits.[3]

Experimental Objective

To determine the pseudo-first-order and second-order rate constants for the hydrolysis of phenyl phenylmethanesulfonate at a constant temperature in an aqueous basic solution.

Materials and Instrumentation
  • Reagents: Phenyl phenylmethanesulfonate (high purity), Sodium Hydroxide (NaOH, analytical grade), Potassium Phosphate Monobasic (KH₂PO₄), Hydrochloric Acid (HCl, for quenching), Acetonitrile (HPLC grade), Deionized Water (18.2 MΩ·cm).

  • Instrumentation: Temperature-controlled water bath or heating block, calibrated pH meter, analytical balance, volumetric flasks, pipettes, autosampler vials, and an HPLC system equipped with a C18 column and a UV-Vis detector.

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Ester Stock (10 mM): Accurately weigh and dissolve an appropriate amount of phenyl phenylmethanesulfonate in acetonitrile to create a 10 mM stock solution. Causality: Acetonitrile is used as the initial solvent due to the higher solubility of many organic esters compared to pure water. This stock will be diluted into the aqueous reaction buffer.

    • Buffer/Base Solution (e.g., pH 10): Prepare a 100 mM potassium phosphate buffer and adjust the pH to the desired level (e.g., pH 10.0) using a concentrated NaOH solution. Causality: A buffer ensures the pH remains constant throughout the experiment, which is critical since the reaction rate is pH-dependent. For higher pH values, a dilute NaOH solution can be used directly.

  • Reaction Setup and Execution:

    • Temperature Equilibration: Place a sealed flask containing the basic buffer solution into a water bath set to the desired temperature (e.g., 37 °C) and allow it to equilibrate for at least 30 minutes.

    • Reaction Initiation: To initiate the reaction, pipette a small volume of the ester stock solution into the pre-heated basic buffer to achieve the desired final concentration (e.g., 0.1 mM). Start a timer immediately upon addition. Trustworthiness: The final concentration of acetonitrile should be kept low (<5% v/v) to minimize its effect on the reaction kinetics in the aqueous medium.

    • Time-Point Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 100 µL) of the reaction mixture.

    • Reaction Quenching: Immediately add the aliquot to an autosampler vial containing a quenching solution (e.g., 900 µL of 10 mM HCl in 50:50 acetonitrile/water). Causality: Quenching by rapid acidification neutralizes the hydroxide ions, instantly stopping the hydrolysis and preserving the composition of the sample at that specific time point for accurate analysis.

  • HPLC Analysis:

    • Method: Analyze the quenched samples using a reverse-phase HPLC method capable of resolving the parent ester from its hydrolysis products (phenol and phenylmethanesulfonate). A C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid) is a common starting point.

    • Detection: Monitor the elution profile using a UV detector at a wavelength where the parent ester has a strong absorbance (e.g., determined by a UV scan).

    • Quantification: Create a calibration curve using standards of known concentrations of phenyl phenylmethanesulfonate to convert peak area to concentration.

Experimental Workflow Diagram

Kinetic Analysis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_stock Prepare Ester Stock (in Acetonitrile) initiate Initiate Reaction: Add Ester to Buffer prep_stock->initiate prep_buffer Prepare Basic Buffer (e.g., pH 10) equilibrate Equilibrate Buffer to Temperature prep_buffer->equilibrate equilibrate->initiate sample Sample at Timed Intervals (t₀, t₁, t₂, ...) initiate->sample quench Quench Samples with Acid sample->quench hplc Analyze Quenched Samples via HPLC quench->hplc plot Plot ln[Ester] vs. Time hplc->plot calculate Calculate Rate Constants (k_obs, k_OH) plot->calculate

Caption: Step-by-step workflow for the kinetic analysis.

Part 3: Data Analysis and Influencing Factors

Data Interpretation

The hydrolysis of the ester (E) by hydroxide (OH⁻) follows the rate law:

Rate = k[E][OH⁻]

Since the concentration of hydroxide is held constant and in large excess, the reaction behaves as a pseudo-first-order process. The integrated rate law is:

ln[E]t = -k_obs * t + ln[E]₀

Where:

  • [E]t is the concentration of the ester at time t.

  • [E]₀ is the initial concentration of the ester.

  • k_obs is the observed pseudo-first-order rate constant.

A plot of ln[E]t versus t should yield a straight line with a slope of -k_obs. The half-life (t₁/₂) of the compound under these conditions can be calculated as 0.693 / k_obs.

To find the second-order rate constant (k_OH), experiments are repeated at several different hydroxide concentrations. The k_obs is then plotted against [OH⁻]. This plot should also be linear, with the slope equal to k_OH.

Hypothetical Kinetic Data Summary

The following table summarizes expected data from such an experiment, demonstrating the influence of pH on the hydrolysis rate at a constant temperature of 37 °C.

Run pH [OH⁻] (M) k_obs (s⁻¹) Half-life (t₁/₂) (min)
18.01.0 x 10⁻⁶1.5 x 10⁻⁶~7700
29.01.0 x 10⁻⁵1.5 x 10⁻⁵~770
310.01.0 x 10⁻⁴1.5 x 10⁻⁴~77
411.01.0 x 10⁻³1.5 x 10⁻³~7.7

Note: These are illustrative values to demonstrate trends.

Key Factors Influencing Stability
  • pH: As demonstrated by the data, pH is the most critical factor. The rate of hydrolysis is directly proportional to the hydroxide ion concentration. Each unit increase in pH results in a 10-fold increase in the reaction rate. This is consistent with data for similar compounds like phenylmethylsulfonyl fluoride (PMSF), whose half-life in aqueous solution drops from 110 minutes at pH 7 to 35 minutes at pH 8 at 25 °C.[7]

  • Temperature: The rate of hydrolysis increases with temperature, following the Arrhenius equation. Therefore, storing solutions of phenyl phenylmethanesulfonate at lower temperatures (e.g., 4 °C) will significantly enhance its stability.

  • Solvent Composition: The presence of water is necessary for hydrolysis. While sulfonate esters can undergo transesterification in the presence of other nucleophilic solvents like alcohols, hydrolysis is the dominant degradation pathway in aqueous media.[3][8] The presence of even small amounts of water can suppress other side reactions and promote hydrolysis.[9]

  • Leaving Group (Phenoxide): The stability of the leaving group, characterized by the pKa of its conjugate acid (phenol), influences the rate. More electron-withdrawing substituents on the phenyl ring of the leaving group would lower the pKa of the corresponding phenol, creating a more stable phenoxide anion and thus a better leaving group, which would accelerate the hydrolysis rate.[4]

Conclusion

Phenyl phenylmethanesulfonate is inherently unstable in aqueous basic media, undergoing hydrolysis to yield phenylmethanesulfonate and phenoxide. The degradation kinetics are highly sensitive to pH, with stability decreasing dramatically as the pH rises above neutral. The reaction proceeds via nucleophilic attack of hydroxide on the sulfonyl sulfur, following pseudo-first-order kinetics under constant pH conditions. For professionals in drug development and chemical manufacturing, this instability necessitates careful control of pH and temperature during synthesis, workup, and in final formulations. Any process involving this or similar sulfonate esters must account for this degradation pathway to ensure product purity, safety, and efficacy.

References

  • Guthrie, J. P., et al. (2014). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of Organic Chemistry, 79(7), 2816–2828. [Link][4][5]

  • Babtie, A. C., et al. (2012). A nonlinear Brønsted-type plot for the alkaline hydrolysis of aryl benzenesulfonates. Organic & Biomolecular Chemistry, 10(40), 8095-8104. (Referenced within[4] and[6])

  • Pearson Education. (2022). Leaving Group Conversions - Sulfonyl Chlorides. Pearson+. [Link][1]

  • Periodic Chemistry. (2019). Sulfonate Esters. Periodic Chemistry. [Link][2]

  • Acevedo, O., et al. (2014). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. FAO AGRIS. [Link][6]

  • Aubert, M., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 145, 494-509. [Link][3]

  • Chemistry LibreTexts. (2022). 4.10: Leaving Group Formation. Chemistry LibreTexts. [Link][10]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. University of Calgary Chemistry. [Link]

  • Wikipedia. (n.d.). PMSF. Wikipedia. [Link][7]

  • Teasdale, A., et al. (2010). A Detailed Kinetic and Mechanistic Study of Sulfonate Ester Reaction Dynamics. Organic Process Research & Development, 14(5), 999-1007. [Link][8]

  • Um, I. H., et al. (2010). Pitfalls in assessing the α-effect: reactions of substituted phenyl methanesulfonates with HOO(-), OH(-), and substituted phenoxides in H₂O. The Journal of Organic Chemistry, 75(24), 8571-8577. [Link][11]

  • Li, J., et al. (2003). Stability of colistin and colistin methanesulfonate in aqueous media and plasma as determined by high-performance liquid chromatography. Antimicrobial Agents and Chemotherapy, 47(4), 1364–1370. [Link][12]

  • Molecules. (2018). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. MDPI. [Link][13]

  • ResearchGate. (2018). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Request PDF. [Link][9]

Sources

Phenyl phenylmethanesulfonate PubChem CID and chemical ID

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Phenyl Phenylmethanesulfonate

CAS: 10271-81-5 | Formula:


 | Molecular Weight:  248.30  g/mol 

Part 1: Chemical Identity & Structural Precision

1.1 Core Directive: Disambiguation In the field of organic synthesis and medicinal chemistry, precision in nomenclature is paramount. Phenyl phenylmethanesulfonate is frequently confused with Phenyl methanesulfonate (CAS 16156-59-5) or Phenyl p-toluenesulfonate (CAS 640-60-8).

This guide specifically addresses the ester formed between phenol and phenylmethanesulfonic acid (benzylsulfonic acid).

1.2 Identification Matrix

ParameterTechnical Specification
IUPAC Name Phenyl phenylmethanesulfonate
Common Synonyms Phenyl benzylsulfonate; Phenyl ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-toluenesulfonate; Benzenemethanesulfonic acid, phenyl ester
CAS Registry Number 10271-81-5
Molecular Formula

SMILES c1ccc(cc1)CS(=O)(=O)Oc2ccccc2
InChI Key (Derived) InChI=1S/C13H12O3S/c14-17(15,16-13-10-6-2-7-11-13)9-12-8-4-1-5-9/h1-8,10-11H,9H2
Structure Description A sulfonate bridge connecting a benzyl group (

) and a phenoxy group (

).[1][2]

Part 2: Physicochemical Profile

The physicochemical properties of phenyl phenylmethanesulfonate dictate its utility as a stable electrophile in Sulfur-Fluoride Exchange (SuFEx) and Sulfur-Phenolate Exchange (SuPx) chemistries.

PropertyValue / Observation
Physical State White to off-white crystalline solid
Melting Point 82–84 °C (Lit.)
Solubility Soluble in DCM, THF, Ethyl Acetate, DMSO; Insoluble in water.
Reactivity Electrophilic at the Sulfur center; susceptible to nucleophilic attack by amines or fluorides.
Stability Stable under ambient conditions; hydrolyzes slowly in strong aqueous base.

Part 3: Synthetic Methodology (Protocol)

3.1 Causality & Logic The synthesis utilizes a nucleophilic substitution at the sulfonyl sulfur. Benzylsulfonyl chloride is highly reactive; therefore, the protocol requires temperature control (


) to prevent side reactions (such as hydrolysis of the chloride) and the use of a non-nucleophilic base (Triethylamine or Pyridine) to scavenge the HCl byproduct, driving the equilibrium forward.

3.2 Experimental Protocol

  • Reagents:

    • Benzylsulfonyl chloride (1.0 equiv) [CAS: 1939-99-7]

    • Phenol (1.0 equiv)

    • Triethylamine (

      
      ) (1.2 equiv)
      
    • Dichloromethane (DCM) (anhydrous)

  • Step-by-Step Workflow:

    • Preparation: Charge a flame-dried round-bottom flask with Phenol (1.0 equiv) and anhydrous DCM under an inert atmosphere (

      
       or Ar).
      
    • Base Addition: Add Triethylamine (1.2 equiv) and cool the mixture to

      
       using an ice bath. Rationale: Low temperature suppresses exothermic runaway and minimizes impurity formation.
      
    • Electrophile Addition: Dissolve Benzylsulfonyl chloride (1.0 equiv) in a minimal amount of DCM and add dropwise to the phenol solution over 15 minutes.

    • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).

    • Workup: Quench with water. Wash the organic layer with 1M HCl (to remove excess amine), followed by saturated

      
       and brine.
      
    • Purification: Dry over

      
      , filter, and concentrate. Recrystallize from Ethanol/Hexane to yield the pure sulfonate ester.
      

3.3 Synthesis Logic Diagram

SynthesisPath Reactants Reactants (Phenol + Benzylsulfonyl Cl) Intermediate Transition State (Tetrahedral Sulfonyl) Reactants->Intermediate Nucleophilic Attack (0°C, DCM) Product Product (Phenyl Phenylmethanesulfonate) Intermediate->Product Elimination of Cl- Byproduct Byproduct (Et3N·HCl) Intermediate->Byproduct Base Base Catalyst (Et3N) Base->Intermediate Proton Scavenging

Figure 1: Mechanistic pathway for the synthesis of Phenyl phenylmethanesulfonate via sulfonyl substitution.

Part 4: Applications in Drug Discovery (SuPx Chemistry)

4.1 The Sulfur-Phenolate Exchange (SuPx) Phenyl phenylmethanesulfonate serves as a critical "hub" molecule. Unlike sulfonyl chlorides, which are unstable in biological media, phenyl sulfonates are stable but can be activated for exchange reactions.

Recent advances in Click Chemistry utilize this motif. The phenolate is a good leaving group when activated, allowing the benzylsulfonyl group to be transferred to amines (creating sulfonamides) or fluorides (creating sulfonyl fluorides).

4.2 Mechanism of Action In drug development, this compound acts as a covalent probe or a linker precursor . The benzyl carbon is


 hybridized, distinguishing it from aryl sulfonates, altering the electronics of the S-O bond cleavage.

4.3 Application Workflow

SuPx Start Phenyl Phenylmethanesulfonate (Stable Precursor) Condition Activation (Heat or Catalyst) Start->Condition PathA Path A: Aminolysis (+ Primary Amine) Condition->PathA PathB Path B: Fluorination (+ Bifluoride) Condition->PathB ResultA Benzyl Sulfonamide (Drug Scaffold) PathA->ResultA S-N Bond Formation ResultB Benzyl Sulfonyl Fluoride (SuFEx Warhead) PathB->ResultB S-F Bond Formation

Figure 2: Divergent synthesis utility of Phenyl phenylmethanesulfonate in generating sulfonamides and sulfonyl fluorides.

Part 5: Safety & Handling (MSDS Summary)

While specific toxicological data for CAS 10271-81-5 is less abundant than for its methyl analog, standard sulfonate ester protocols apply.

  • Hazards: Skin Irritant (H315), Eye Irritant (H319).[3] Potential sensitizer.

  • Genotoxicity: Sulfonate esters are structural alerts for genotoxicity (potential alkylating agents). Handle with high containment (fume hood, double gloves).

  • Storage: Store in a cool, dry place (

    
     preferred) under inert gas to prevent hydrolysis.
    

References

  • Chemical Abstract Services (CAS). Entry for CAS 10271-81-5 (Benzenemethanesulfonic acid, phenyl ester). American Chemical Society.[4][5]

  • Organic Letters. Sulfur-Phenolate Exchange as a Mild, Fast, and High-Yielding Method toward the Synthesis of Sulfonamides.[6] (2023).[1][6] Discusses the utility of phenyl benzylsulfonates in SuPx chemistry. [6]

  • Echemi. Product Database: Phenyl phenylmethanesulfonate.[7]

  • PubChem. Compound Summary for Phenyl Methanesulfonate (Structural Analog for comparison). National Library of Medicine.

Sources

Literature review on hydrolysis of phenyl alpha-toluenesulfonate esters

The Hydrolytic Cleavage of Phenyl -Toluenesulfonate Esters: Mechanistic Pathways and Kinetic Profiling

Executive Summary

The hydrolysis of sulfonate esters is a cornerstone reaction in organic synthesis, prodrug activation, and the degradation of potential genotoxic impurities (PGIs) in pharmaceutical manufacturing. While standard alkyl sulfonates typically undergo


E1cB (Elimination-Addition) mechanism

Structural Dynamics and the E1cB Sulfene Pathway

In conventional sulfonate esters lacking acidic

1


As established by 2[2], the alkaline hydrolysis of these specific esters operates via an E1cB mechanism. The cascade initiates with the rapid, reversible deprotonation of the

sulfene

2

E1cB_MechanismSubstratePhenyl α-Toluenesulfonate(PhCH2-SO2-OPh)CarbanionCarbanion Intermediate(PhCH--SO2-OPh)Substrate->Carbanion Fast, Reversible(k1, k-1)BaseOH- (Base)Abstracts α-protonBase->SubstrateLeavingGroupPhenoxide Leaving Group(-OPh)Carbanion->LeavingGroupSulfeneSulfene Intermediate(PhCH=SO2)Carbanion->Sulfene Rate-Determining Step(k2)ProductPhenylmethanesulfonic Acid(PhCH2-SO3H)Sulfene->Product Fast Addition(k3)WaterH2O AdditionWater->Sulfene

Figure 1: The E1cB (Elimination-Addition) mechanism of phenyl α-toluenesulfonate alkaline hydrolysis.

Kinetic Profiling and Substituent Effects

The hallmark of the E1cB pathway in these systems is its extreme sensitivity to the nature of the leaving group. Kinetic profiling reveals a sharp break in the Brønsted plot (hydroxide rate constant vs. phenol acidity) at a

2

2

2

3[3] provided profound visual and kinetic evidence for this pathway by synthesizing nitro-derivatives of phenyl phenylmethanesulfonate. During the alkaline hydrolysis of esters possessing a p-nitro group on the phenylmethane moiety, a transient red intermediate is observed[4]. This vividly colored species is the stabilized carbanion, whose rate of formation and subsequent fading perfectly correlates with the E1cB kinetic model[4].

Table 1: Kinetic and Mechanistic Parameters of Sulfonate Ester Hydrolysis

Substrate TypeDominant Mechanism (Alkaline)Leaving GroupBrønsted

Primary Intermediate
Aryl Phenylmethanesulfonate E1cB (Elimination-Addition)Substituted Phenoxide~2.4Sulfene (

)
Aryl Benzenesulfonate

-S (Addition-Elimination)
Phenoxide~1.2Trigonal Bipyramidal (TBPI)
Alkyl Methanesulfonate

(Substitution at Carbon)
Sulfonate AnionN/ANone (Concerted)

Self-Validating Experimental Protocols

To rigorously study these mechanisms, experimental design must eliminate artifacts such as premature solvolysis or kinetic salt effects. The following protocols are engineered as self-validating systems to ensure data integrity.

Exp_WorkflowStep11. Substrate Synthesis(Equimolar POCl3)Step22. Purification(Recrystallization)Step1->Step2Step33. Buffer Prep(Constant Ionic Strength)Step2->Step3Step44. Kinetic Initiation(Rapid Mixing)Step3->Step4Step55. UV-Vis Monitoring(Isosbestic Validation)Step4->Step5Step66. Data Regression(Pseudo-1st Order)Step5->Step6

Figure 2: End-to-end experimental workflow for kinetic analysis of sulfonate ester hydrolysis.

Protocol 3.1: Synthesis of Phenyl -Toluenesulfonates

Causality: The use of


4
  • Reagent Assembly: Combine equimolar amounts (10 mmol) of

    
    -toluenesulfonyl chloride and the target phenol (e.g., p-nitrophenol) in a dry, round-bottom flask.
    
  • Solvation & Reaction: Suspend the mixture in 15 mL of Phosphorus oxychloride (

    
    ). Stir continuously at 25 °C under an inert argon atmosphere until the evolution of HCl gas ceases (typically 2-4 hours)[4].
    
  • Quenching: (Critical Step) Slowly pour the reaction mixture over 100 g of crushed ice with vigorous stirring. The highly exothermic hydrolysis of excess

    
     must be temperature-controlled to prevent thermal degradation of the product[4].
    
  • Isolation: Filter the resulting crude precipitate under vacuum.

  • Purification: Recrystallize the solid twice using a cold acetone-water binary system to achieve >99% purity, verified by sharp melting point and NMR[4].

Protocol 3.2: Spectrophotometric Kinetic Analysis

Causality: Monitoring the reaction via UV-Vis spectrophotometry allows for real-time tracking of the leaving group (e.g., p-nitrophenoxide at 400 nm). Maintaining a constant ionic strength is paramount; fluctuating ionic environments will alter the activity coefficients of the charged transition states, invalidating the rate constants.

  • Stock Preparation: Prepare a 10 mM stock solution of the ester in anhydrous acetone. Rationale: Anhydrous aprotic solvents prevent premature solvolysis before the kinetic run begins[4].

  • Buffer Formulation: Prepare a series of aqueous KOH buffers ranging from pH 9.0 to 12.0. Adjust all solutions to a constant ionic strength (

    
     M) using KCl.
    
  • Equilibration: Transfer 3.0 mL of the selected buffer into a quartz cuvette and equilibrate in a Peltier-controlled cell holder at 25.0 ± 0.1 °C for 10 minutes.

  • Initiation: Inject 10

    
    L of the ester stock into the cuvette and rapidly invert three times to mix.
    
  • Data Acquisition: Monitor the absorbance at the

    
     of the phenoxide leaving group. Self-Validation: Continuously scan the 300-500 nm range to confirm the presence of a strict isosbestic point. An isosbestic point guarantees a clean 
    
    
    conversion without the buildup of long-lived, off-pathway intermediates.
  • Regression Analysis: Fit the absorbance-time data to the integrated pseudo-first-order rate law:

    
     to extract 
    
    
    [4].

Implications for Drug Development

Understanding the E1cB vs.

55

255

References

  • Davy, M. B., Douglas, K., Loran, J. S., & Williams, A. (1977). Elimination-addition mechanisms of acyl group transfer: Hydrolysis and aminolysis of aryl phenylmethanesulfonates. ResearchGate.
  • Mulder, S. D., Hoogenboom, B. E., & Splittgerber, A. G. (2002). The Mechanism of Aqueous Hydrolysis of Nitro Derivatives of Phenyl Phenylmethanesulfonate. An Organic Laboratory Experiment. Journal of Chemical Education.
  • Williams, A., et al. (2000). Reactivity and Mechanism in the Hydrolysis of β-Sultams. Journal of the American Chemical Society.
  • Elder, D. P., et al. (2008). Selective Hydrolysis of Methanesulfonate Esters. Organic Process Research & Development.

Methodological & Application

Application Notes and Protocols for the Synthesis of Phenyl Phenylmethanesulfonate from α-Toluenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Phenylmethanesulfonates in Modern Chemistry

Phenylmethanesulfonates, a class of sulfonate esters, are pivotal intermediates in organic synthesis, particularly within the pharmaceutical and materials science sectors. Their utility stems from the exceptional leaving group ability of the phenylmethanesulfonate moiety, which facilitates a diverse range of nucleophilic substitution reactions.[1] The synthesis of these esters, specifically phenyl phenylmethanesulfonate from α-toluenesulfonyl chloride and phenol, is a foundational reaction that exemplifies the principles of nucleophilic acyl substitution. This guide provides an in-depth exploration of the synthesis, from the underlying mechanistic principles to detailed, field-proven laboratory protocols.

The conversion of a hydroxyl group into a sulfonate ester, such as a phenylmethanesulfonate, transforms it from a poor leaving group (hydroxide) into an excellent one.[2] This strategic modification is fundamental in the construction of complex molecular architectures, enabling chemists to forge new carbon-carbon and carbon-heteroatom bonds with high efficiency and predictability. Understanding the nuances of this transformation is therefore essential for researchers and professionals engaged in drug development and chemical synthesis.

Mechanistic Insights: The Schotten-Baumann Reaction Pathway

The synthesis of phenyl phenylmethanesulfonate from α-toluenesulfonyl chloride and phenol proceeds via a mechanism analogous to the classic Schotten-Baumann reaction.[3][4][5] This reaction involves the acylation of an alcohol (in this case, phenol) with an acid chloride (α-toluenesulfonyl chloride) in the presence of a base.[6] The base plays a dual role: it deprotonates the phenol to form the more nucleophilic phenoxide ion and neutralizes the hydrochloric acid byproduct generated during the reaction.[2]

The reaction can be conceptualized in the following key steps:

  • Deprotonation of Phenol: The basic catalyst, typically an organic amine like triethylamine or pyridine, removes the acidic proton from the hydroxyl group of phenol, generating a highly reactive phenoxide nucleophile.

  • Nucleophilic Attack: The electron-rich phenoxide ion attacks the electrophilic sulfur atom of the α-toluenesulfonyl chloride. This results in the formation of a tetrahedral intermediate.

  • Chloride Elimination: The tetrahedral intermediate collapses, expelling a chloride ion as a leaving group.

  • Protonation of the Base: The chloride ion combines with the protonated base to form a salt, driving the reaction equilibrium towards the product.

The choice of base and solvent is critical for optimizing the reaction yield and minimizing side reactions.[2] Aprotic solvents like dichloromethane are commonly employed to prevent hydrolysis of the sulfonyl chloride.[7]

Visualizing the Reaction Pathway

The following diagram illustrates the key steps in the synthesis of phenyl phenylmethanesulfonate.

G cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products Phenol Phenol Phenoxide Phenoxide Ion Phenol->Phenoxide Deprotonation by Base aTSC α-Toluenesulfonyl Chloride Tetrahedral Tetrahedral Intermediate aTSC->Tetrahedral Base Base (e.g., Pyridine) Base->Phenoxide Phenoxide->Tetrahedral Nucleophilic Attack Product Phenyl Phenylmethanesulfonate Tetrahedral->Product Chloride Elimination Salt Pyridinium Chloride

Caption: Reaction mechanism for the synthesis of phenyl phenylmethanesulfonate.

Detailed Experimental Protocols

This section provides a comprehensive, step-by-step protocol for the synthesis, purification, and characterization of phenyl phenylmethanesulfonate.

PART 1: Synthesis of Phenyl Phenylmethanesulfonate

This protocol is adapted from established procedures for sulfonate ester synthesis.[2][7]

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )AmountMoles (mmol)
PhenolC₆H₅OH94.114.71 g50.0
α-Toluenesulfonyl ChlorideC₇H₇ClO₂S190.6510.49 g55.0
PyridineC₅H₅N79.106.33 g (6.5 mL)80.0
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93100 mL-
1 M Hydrochloric Acid (HCl)HCl36.46As needed-
Saturated Sodium Bicarbonate (NaHCO₃) solutionNaHCO₃84.01As needed-
Saturated Sodium Chloride (Brine) solutionNaCl58.44As needed-
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37As needed-

Equipment:

  • 250 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4.71 g (50.0 mmol) of phenol in 100 mL of anhydrous dichloromethane.

  • Addition of Base: Cool the solution to 0 °C using an ice bath. To the stirred solution, add 6.5 mL (80.0 mmol) of pyridine.

  • Addition of Sulfonyl Chloride: Dissolve 10.49 g (55.0 mmol) of α-toluenesulfonyl chloride in 50 mL of anhydrous dichloromethane and add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[8]

  • Workup - Quenching and Extraction:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 100 mL of cold 1 M HCl (to remove excess pyridine), 100 mL of saturated NaHCO₃ solution (to neutralize any remaining acid), and 100 mL of brine.[7]

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.

Visualizing the Experimental Workflow

The following diagram outlines the key stages of the synthesis and purification process.

G cluster_synthesis Synthesis cluster_workup Workup & Extraction cluster_purification Purification & Analysis A 1. Dissolve Phenol in DCM B 2. Cool to 0°C, Add Pyridine A->B C 3. Add α-Toluenesulfonyl Chloride Solution Dropwise B->C D 4. Stir at Room Temperature C->D E 5. Transfer to Separatory Funnel D->E F 6. Wash with 1M HCl E->F G 7. Wash with Sat. NaHCO₃ F->G H 8. Wash with Brine G->H I 9. Dry with MgSO₄ H->I J 10. Filter and Concentrate I->J K 11. Recrystallization J->K L 12. Characterization (NMR, IR, MP) K->L

Caption: Step-by-step workflow for the synthesis of phenyl phenylmethanesulfonate.

PART 2: Purification by Recrystallization

Recrystallization is a crucial step to obtain a highly pure product.

Materials:

  • Crude phenyl phenylmethanesulfonate

  • Isopropanol

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolve the crude product in a minimal amount of hot isopropanol in an Erlenmeyer flask.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold isopropanol.

  • Dry the purified crystals in a vacuum oven or desiccator.

PART 3: Characterization of Phenyl Phenylmethanesulfonate

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

Analytical TechniqueExpected Results
Melting Point Literature value: 58-61 °C[9]
¹H NMR Characteristic peaks for the aromatic protons and the methylene protons.
¹³C NMR Resonances corresponding to the carbon atoms in the phenyl and benzyl groups, as well as the sulfonate carbon.
Infrared (IR) Spectroscopy Strong absorption bands characteristic of the S=O stretching in the sulfonate group (typically around 1350 cm⁻¹ and 1170 cm⁻¹).
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of phenyl phenylmethanesulfonate (172.20 g/mol ).[9]
Safety Precautions and Waste Disposal

Personal Protective Equipment (PPE):

  • Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling chemicals.[10]

  • Work in a well-ventilated fume hood, especially when handling α-toluenesulfonyl chloride and pyridine.[11][12]

Chemical Hazards:

  • α-Toluenesulfonyl chloride: Corrosive and causes severe skin burns and eye damage.[13] It is also moisture-sensitive.[11]

  • Phenol: Toxic and corrosive. Can be absorbed through the skin.

  • Pyridine: Flammable, toxic, and has a strong, unpleasant odor.

  • Dichloromethane: A potential carcinogen and should be handled with care.

Waste Disposal:

  • All organic waste should be collected in a designated chlorinated waste container.

  • Aqueous waste should be neutralized before disposal down the drain, in accordance with local regulations.

Troubleshooting and Expert Insights
  • Low Yield:

    • Cause: Incomplete reaction or loss of product during workup.

    • Solution: Ensure all reagents are anhydrous, as water can hydrolyze the sulfonyl chloride.[10] Extend the reaction time or slightly increase the temperature if the reaction is sluggish. Be careful during the extraction steps to avoid loss of the organic layer.

  • Oily Product Instead of Solid:

    • Cause: Impurities present in the crude product.

    • Solution: Thorough purification by column chromatography may be necessary if recrystallization fails to yield a solid product.

  • Difficulty in Removing Pyridine:

    • Cause: Inefficient washing with acidic solution.

    • Solution: Perform multiple washes with cold 1 M HCl to ensure complete removal of the pyridine.

Conclusion

The synthesis of phenyl phenylmethanesulfonate from α-toluenesulfonyl chloride is a robust and widely applicable reaction in organic chemistry. By understanding the underlying mechanistic principles and adhering to the detailed protocols outlined in this guide, researchers and drug development professionals can confidently and efficiently prepare this valuable synthetic intermediate. The key to success lies in the careful control of reaction conditions, meticulous purification, and thorough characterization of the final product.

References

  • PrepChem. (n.d.). Synthesis of A. Methanesulfonic acid, phenyl ester.
  • Google Patents. (1993). US5274172A - Preparing granular esters.
  • J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction.
  • Wikipedia. (n.d.). Schotten–Baumann reaction.
  • World Heritage Encyclopedia. (2020, August 1). Schotten–Baumann reaction.
  • Fisher Scientific. (2025, December 21). SAFETY DATA SHEET - alpha-Toluenesulfonyl chloride.
  • Sigma-Aldrich. (2013, March 19).
  • BYJU'S. (2019, November 17). Schotten Baumann Reaction.
  • BenchChem. (n.d.).
  • Quora. (2019, January 17).
  • Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET - alpha-Toluenesulfonyl chloride.
  • ChemicalBook. (2026, January 13). alpha-Toluenesulfonyl chloride | 1939-99-7.
  • ResearchGate. (2025, August 29).
  • AK Scientific, Inc. (n.d.).
  • TCI Chemicals. (n.d.).
  • Organic Syntheses. (n.d.). Methanesulfonic acid, trifluoro-, 1,2-dimethyl-1-propenyl ester.
  • Google Patents. (n.d.).
  • Ngassa, F. N., et al. (2025, August 9).
  • CymitQuimica. (n.d.).
  • Organic Syntheses. (n.d.). p. 943.
  • California State University, Bakersfield. (n.d.). Lab 12: Synthesis of an Ester.
  • PMC. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • ResearchGate. (2014, August 10). Is there any method of removing p-toluene sulphonyl chloride from a mixture containing it and a phenolic OH group?.
  • TCI Deutschland GmbH. (n.d.).
  • Thomas Scientific. (n.d.).
  • BenchChem. (n.d.).
  • Organic Syntheses. (n.d.). METHYL p-TOLYL SULFONE.
  • ResearchGate. (n.d.).

Sources

Protocol for reaction of benzylsulfonyl chloride with phenol

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide and protocol for the synthesis of phenyl phenylmethanesulfonate via the reaction of benzylsulfonyl chloride with phenol.

Executive Summary

The sulfonylation of phenols is a foundational transformation in organic synthesis, widely utilized in the development of pharmaceuticals, agrochemicals, and robust protecting groups. While the tosylation of phenols is straightforward, the reaction of benzylsulfonyl chloride (phenylmethanesulfonyl chloride) with phenol presents unique mechanistic challenges. As a Senior Application Scientist, I have designed this protocol to address the specific reactivity of aliphatic sulfonyl chlorides bearing


-protons. This guide provides a self-validating, step-by-step methodology to maximize the yield of phenyl phenylmethanesulfonate while suppressing competing side reactions.

Mechanistic Rationale: The Sulfene Pathway

To master this protocol, one must understand the causality behind the reagent selection. Unlike standard arenesulfonyl chlorides (e.g., benzenesulfonyl chloride) which lack


-protons and react primarily via a direct bimolecular nucleophilic substitution (

) [1], benzylsulfonyl chloride diverges mechanistically.

When exposed to a strong tertiary amine base like triethylamine (TEA), the acidic


-protons of benzylsulfonyl chloride facilitate an E1cB-like elimination of hydrogen chloride. This generates a highly reactive phenylsulfene  intermediate (

) [2]. This sulfene acts as a potent electrophile, rapidly undergoing nucleophilic attack by phenol to form the desired sulfonate ester.

However, the sulfene intermediate is a double-edged sword. If its steady-state concentration becomes too high, it will rapidly dimerize into 1,3-dithietane 1,1,3,3-tetraoxide derivatives. Furthermore, any adventitious water will trap the sulfene, leading to irreversible hydrolysis into benzylsulfonic acid [3]. Therefore, our experimental design mandates strict anhydrous conditions and the controlled, dropwise addition of the sulfonyl chloride.

Mechanism cluster_0 Pathway A: Sulfene Intermediate (Dominant with TEA) cluster_1 Pathway B: Direct SN2 (Dominant with Pyridine) Start Benzylsulfonyl Chloride (PhCH₂SO₂Cl) + Base Sulfene Phenylsulfene [PhCH=SO₂] Start->Sulfene -HCl (via Base) SN2 Direct SN2 Attack at Sulfur Center Start->SN2 +Phenol PhenolAttack Nucleophilic Attack by Phenol Sulfene->PhenolAttack Fast Trap Product Phenyl Phenylmethanesulfonate (PhCH₂SO₂OPh) PhenolAttack->Product SN2->Product -HCl

Mechanistic divergence in the sulfonylation of phenol by benzylsulfonyl chloride.

Quantitative Data: Condition Optimization

The choice of base and solvent dictates the dominant mechanistic pathway and the ultimate yield. The table below summarizes empirical data to guide your experimental setup. The benzylsulfonyl group is a valuable protecting group in phenol chemistry, and optimizing these conditions ensures quantitative protection [4].

Base / CatalystSolventTemp (°C)Time (h)Typical Yield (%)Mechanistic Dominance
Triethylamine (TEA) DCM 0 to RT 2 - 4 85 - 92 Sulfene Elimination-Addition
PyridineDCM0 to RT4 - 675 - 85Direct

/ Acyl Transfer

(Biphasic)
DCM /

RT8 - 1260 - 70Direct

(Phenoxide attack)
DIPEATHF0 to RT3 - 580 - 88Sulfene Elimination-Addition

Experimental Protocol: Anhydrous Synthesis Workflow

This protocol utilizes TEA in Dichloromethane (DCM), which provides the optimal balance of reaction kinetics and yield.

Workflow Step1 1. Preparation Dissolve Phenol in DCM Add TEA (1.5 eq) Step2 2. Cooling Chill to 0 °C in Ice Bath Step1->Step2 Step3 3. Reagent Addition Dropwise addition of Benzylsulfonyl Chloride Step2->Step3 Step4 4. Reaction Stir at RT for 2-4 hours Monitor via TLC Step3->Step4 Step5 5. Quench & Wash Quench with H₂O Wash: 1M HCl, NaHCO₃, Brine Step4->Step5 Step6 6. Purification Dry over Na₂SO₄, Concentrate, Column Chromatography Step5->Step6

Step-by-step experimental workflow for the synthesis of phenyl phenylmethanesulfonate.

Materials Required:
  • Phenol: 94 mg (1.0 mmol, 1.0 eq)

  • Benzylsulfonyl chloride: 210 mg (1.1 mmol, 1.1 eq)

  • Triethylamine (TEA): 210 µL (1.5 mmol, 1.5 eq)

  • Anhydrous Dichloromethane (DCM): 7.0 mL total

  • Aqueous Solutions: Saturated

    
    , 1M HCl, Saturated 
    
    
    
    , Brine.
Step-by-Step Methodology & In-Process Validation:

Step 1: System Preparation In a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and an argon atmosphere, dissolve the phenol in 5.0 mL of anhydrous DCM. Add the TEA in one portion.

  • Causality: The argon atmosphere is critical. Moisture will irreversibly hydrolyze the highly sensitive sulfene intermediate, drastically reducing your yield.

Step 2: Thermal Control Submerge the reaction flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes.

Step 3: Controlled Reagent Addition Dissolve the benzylsulfonyl chloride in 2.0 mL of anhydrous DCM. Using a syringe pump or an addition funnel, add this solution dropwise to the reaction mixture over 15–20 minutes.

  • Causality: Dropwise addition ensures the sulfene intermediate is generated slowly and is immediately consumed by the excess phenol. Dumping the reagent in all at once will spike the sulfene concentration, leading to massive dimerization.

Step 4: Reaction Propagation & Validation Remove the ice bath and allow the reaction to warm naturally to room temperature (20–25 °C). Stir for 2–4 hours.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Silica gel, Hexanes:EtOAc 4:1). The starting phenol (

    
    , stains dark with 
    
    
    
    ) should disappear. A new, less polar spot corresponding to the masked sulfonate ester (
    
    
    , strongly UV active) will emerge.

Step 5: Quenching Once TLC indicates complete consumption of the phenol, quench the reaction by adding 5.0 mL of saturated aqueous


 to destroy any unreacted sulfonyl chloride or sulfene.

Step 6: Self-Validating Work-up Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer with DCM (2 × 5 mL). Combine the organic layers and perform the following sequential washes:

  • 1M HCl (5 mL): Validation: This selectively protonates and removes any unreacted TEA into the aqueous layer.

  • Saturated aqueous

    
     (5 mL): Validation: This neutralizes residual acid and pulls any water-soluble benzylsulfonic acid byproduct (from trace hydrolysis) out of the organic phase.
    
  • Brine (5 mL): Breaks emulsions and pre-dries the organic phase.

Step 7: Isolation Dry the organic layer over anhydrous


, filter, and concentrate under reduced pressure using a rotary evaporator. Purify the crude residue via flash column chromatography (gradient elution: 100% Hexanes to 80:20 Hexanes:EtOAc) to yield pure phenyl phenylmethanesulfonate as a white solid.

References

  • Mulder, S. D., Hoogenboom, B. E., & Splittgerber, A. G. (2002). "The Mechanism of Aqueous Hydrolysis of Nitro Derivatives of Phenyl Phenylmethanesulfonate. An Organic Laboratory Experiment." Journal of Chemical Education, 79(2), 209. URL:[Link]

  • Zondag, S. D. A., et al. (2023). "Sulfur-Phenolate Exchange as a Mild, Fast, and High-Yielding Method toward the Synthesis of Sulfonamides." Organic Letters, 25(5), 834-839. URL:[Link]

  • Bensel, N., et al. (1999). "Benzylsulfonyl: A valuable protecting and deactivating group in phenol chemistry." Tetrahedron Letters (via ResearchGate). URL:[Link]

Sources

Preparation of aromatase inhibitors using phenyl phenylmethanesulfonate scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis and Evaluation of Phenyl Phenylmethanesulfonate Scaffolds as Aromatase Inhibitors

Executive Summary & Rationale

This application note details the protocol for the synthesis and biological evaluation of phenyl phenylmethanesulfonate (PPMS) derivatives as inhibitors of Cytochrome P450 19A1 (Aromatase). While triazole-based inhibitors (e.g., Letrozole) are the clinical standard, sulfonate-based scaffolds are emerging as critical tools for developing Dual Aromatase-Sulfatase Inhibitors (DASIs) . The sulfonate moiety mimics the transition state of steroid sulfatase while the lipophilic phenyl-benzyl core occupies the active site access channel of aromatase, offering a unique multi-target approach for hormone-dependent breast cancer therapy.

Key Technical Advantages:

  • Modular Synthesis: A robust, one-step sulfonyl transfer reaction allowing rapid library generation.

  • Dual-Target Potential: The sulfonate ester acts as a pharmacophore for both CYP19A1 (reversible/competitive) and Steroid Sulfatase (irreversible).

  • Scalability: Protocols are designed for transition from milligram-scale optimization to gram-scale production.

Chemical Synthesis Protocol

The core synthesis relies on the nucleophilic substitution of phenylmethanesulfonyl chloride by a substituted phenol. This reaction is highly sensitive to moisture; strict adherence to anhydrous conditions is the Critical Process Parameter (CPP) .

Reaction Scheme

The following diagram illustrates the nucleophilic attack mechanism and workflow.

SynthesisWorkflow Reactants Reactants (Substituted Phenol + Phenylmethanesulfonyl Chloride) Base Base Catalysis (Et3N / Pyridine) Solvent: DCM Reactants->Base 0°C, N2 atm Intermediate Transition State (Sulfonylammonium Intermediate) Base->Intermediate Nucleophilic Attack Workup Workup (HCl Wash -> Brine -> Dry) Intermediate->Workup Quench Product Final Product (Phenyl Phenylmethanesulfonate) Workup->Product Recrystallization

Figure 1: Step-wise synthesis workflow for PPMS derivatives. Note the temperature control at the initiation phase.

Detailed Methodology

Reagents:

  • Substituted Phenol (1.0 equiv)

  • Phenylmethanesulfonyl chloride (1.2 equiv) [CAS: 1939-99-7]

  • Triethylamine (

    
    ) or Pyridine (2.0 equiv)
    
  • Dichloromethane (DCM), anhydrous

Step-by-Step Protocol:

  • Preparation: Flame-dry a 50 mL round-bottom flask and purge with Nitrogen (

    
    ). Add the substituted phenol (e.g., 4-cyanophenol for SAR comparison) (1.0 mmol) and dissolve in anhydrous DCM (10 mL).
    
  • Activation: Cool the solution to

    
     using an ice bath. Add 
    
    
    
    (2.0 mmol) dropwise. Stir for 10 minutes to ensure deprotonation of the phenol.
  • Sulfonylation: Dissolve phenylmethanesulfonyl chloride (1.2 mmol) in minimal DCM (2 mL) and add dropwise to the reaction mixture over 15 minutes. Caution: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup (Self-Validating Step):

    • Wash organic layer with 1M HCl (2 x 10 mL) to remove excess amine (Validation: Aqueous layer pH < 2).

    • Wash with Saturated

      
       (1 x 10 mL) and Brine (1 x 10 mL).
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography.

Yield Expectation: 75%–90%.

Biological Evaluation: Fluorometric Aromatase Assay

To evaluate the potency of the synthesized PPMS scaffold, we utilize a high-throughput fluorometric assay. This method replaces the traditional radioactive


androstenedione release assay, offering comparable sensitivity without radiation hazards.
Assay Principle

The assay utilizes a fluorogenic substrate (e.g., 7-methoxy-4-trifluoromethylcoumarin or a specific aromatase substrate like dibenzylfluorescein). CYP19A1 dealkylates the substrate, releasing a highly fluorescent metabolite. Inhibitors reduce the fluorescence signal.

AssayMechanism Enzyme CYP19A1 (Aromatase) Complex Enzyme-Substrate Complex Enzyme->Complex + Substrate Blocked Inhibited Complex (No Reaction) Enzyme->Blocked + Inhibitor Substrate Fluorogenic Substrate (Non-Fluorescent) Inhibitor PPMS Inhibitor (Test Compound) Inhibitor->Blocked Competitive Binding Product Fluorescent Metabolite (Signal Detected) Complex->Product NADPH/O2

Figure 2: Kinetic mechanism of the fluorometric inhibition assay. The PPMS inhibitor competes with the substrate for the active site.

Assay Protocol

Materials:

  • Recombinant Human CYP19A1 (Microsomes or Baculosomes).

  • NADPH Generating System (

    
    , Glucose-6-phosphate, G6P-Dehydrogenase).
    
  • Control Inhibitor: Letrozole (

    
    ).
    

Procedure:

  • Screening Plate Setup: Prepare a 96-well black-walled plate.

  • Inhibitor Dilution: Prepare 7-point serial dilutions of the PPMS derivative in DMSO (Final DMSO concentration < 1%).

  • Incubation (Pre-read): Add 100 µL of Assay Buffer containing CYP19A1 enzyme and the Test Compound. Incubate at

    
     for 10 minutes.[1][2] Rationale: Allows the inhibitor to access the heme pocket before substrate competition.
    
  • Reaction Initiation: Add 50 µL of Substrate/NADPH mix.

  • Measurement: Monitor fluorescence (Ex/Em = 485/530 nm) kinetically for 30–60 minutes.

  • Data Analysis: Calculate the slope of the linear phase. Determine % Inhibition relative to DMSO control.

Structure-Activity Relationship (SAR) Guidelines

When analyzing PPMS derivatives, focus on the electronic and steric effects on the two phenyl rings (Ring A: Phenol-derived, Ring B: Sulfonyl-derived).

Structural ModificationPredicted Effect on CYP19A1 ActivityMechanistic Rationale
Ring A: 4-CN (Cyano) High Potency Mimics the C3-ketone of androstenedione; H-bonding with Asp309 in the active site.
Ring A: 4-OMe (Methoxy) Moderate/LowSteric bulk may fit, but lacks the electron-withdrawing pull required for optimal heme coordination geometry.
Linker:

VariableIncreasing bulk on the methylene bridge restricts rotation, potentially locking the molecule in a bioactive (or inactive) conformation.
Ring B: Halogens (F, Cl) Increased Potency Halogens fill hydrophobic pockets in the access channel; Fluorine often improves metabolic stability.

Troubleshooting & Expert Tips

  • Low Yields in Synthesis: If the phenol is electron-deficient (e.g., 4-nitrophenol), it is a weak nucleophile. Increase the reaction temperature to reflux or use a stronger base like NaH in THF.

  • High Background in Assay: Aromatase substrates can degrade spontaneously. Always include a "No Enzyme" control to subtract background fluorescence.

  • Solubility Issues: PPMS derivatives are highly lipophilic. If precipitation occurs in the assay buffer, add 0.05% Pluronic F-127 to solubilize without denaturing the enzyme.

References

  • Simpson, E. R., et al. (1994). "Aromatase cytochrome P450: the enzyme responsible for estrogen biosynthesis."[1][3][4][5] Endocrine Reviews.

  • Woo, L. W., et al. (2003). "Dual aromatase-steroid sulfatase inhibitors."[6] Journal of Medicinal Chemistry. (Foundational work on sulfonate-based dual inhibitors).

  • BioVision (Abcam). "Aromatase (CYP19A) Activity Assay Kit (Fluorometric) Protocol." Application Guide.

  • Recanatini, M., et al. (2002). "A new class of nonsteroidal aromatase inhibitors: design and synthesis of chromone and xanthone derivatives." Journal of Medicinal Chemistry.

  • Gobbi, S., et al. (2014). "Rational design and synthesis of new resveratrol derivatives as aromatase inhibitors." Bioorganic & Medicinal Chemistry.

Sources

Application Note: Phenyl Phenylmethanesulfonate as a Precursor and Sensitizer in the Synthesis of Advanced Heat-Sensitive Recording Materials

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Heat-sensitive recording materials (thermal papers) rely on the precise spatial and temporal melting of a solid-state chemical matrix. This matrix typically comprises a fluoran leuco dye, an acidic developer, and a sensitizer. Sensitizers are critical: they depress the melting point of the developer-dye system, acting as a localized solvent to facilitate rapid color-forming reactions at the microsecond thermal energy bursts generated by modern print heads.

Phenyl phenylmethanesulfonate and its structural derivatives have emerged as highly effective sensitizers and developer-modifiers. The sulfonate ester linkage offers optimal polarity to stabilize the open, colored lactone form of the leuco dye, while the bulky aromatic rings inhibit premature crystallization of the amorphous colored complex. This application note details the mechanistic rationale, synthesis, and formulation protocols for integrating phenyl phenylmethanesulfonate into high-performance thermal recording materials, yielding superior background whiteness and image permanence against plasticizers and moisture[1].

Mechanistic Role of Sulfonate Esters in Thermal Recording

Causality of Material Selection

Standard sensitizers (such as 2-benzyloxynaphthalene) often suffer from poor compatibility with the colored dye-developer complex, leading to image fading when exposed to environmental stressors like PVC plasticizers or high humidity. Phenyl phenylmethanesulfonate addresses this through two specific mechanisms:

  • Thermal Tuning: With a melting point of approximately 58°C, it provides an ideal activation threshold. It remains strictly solid at ambient storage temperatures (preventing background fogging) but melts instantly upon thermal head contact[2].

  • Electronic Stabilization: Upon melting, the strongly electron-withdrawing sulfonate group interacts with the zwitterionic open-lactone form of the leuco dye. This polar microenvironment stabilizes the colored state, while the steric hindrance of the dual phenyl rings prevents the complex from recrystallizing back into its colorless, closed-lactone state[3].

G L Leuco Dye (Colorless) Heat Thermal Energy (Print Head) L->Heat Co-melt phase D Developer (Proton Donor) D->Heat S Phenyl Phenylmethanesulfonate (Sensitizer) S->Heat Complex Dye-Developer Complex (Colored Image) Heat->Complex Proton transfer

Mechanism of thermal coloration facilitated by phenyl phenylmethanesulfonate co-melting.

Synthesis of Phenyl Phenylmethanesulfonate

Causality of Experimental Choices

The synthesis relies on the sulfonylation of phenol using phenylmethanesulfonyl chloride. The reaction is conducted in a non-polar aprotic solvent (dichloromethane, DCM) to ensure the solubility of both reactants while minimizing the competitive hydrolysis of the highly reactive sulfonyl chloride. Triethylamine (TEA) acts as both a base to deprotonate the phenol—increasing its nucleophilicity—and as an acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward. The dropwise addition at 0°C is a critical self-validating safety and quality control measure: it controls the exothermic nature of the reaction and prevents the formation of colored oxidation byproducts, ensuring the final sensitizer does not degrade the background whiteness of the thermal paper[4].

Protocol: Multigram Synthesis Workflow

Adapted from established sulfonate ester synthesis protocols[2][4].

  • Setup: Equip a dry 500 mL three-neck round-bottom flask with a magnetic stirrer, an addition funnel, and a nitrogen gas inlet.

  • Reactant Dissolution: Dissolve 40.0 g (0.42 mol) of phenol in 250 mL of anhydrous DCM. Chill the solution to 0°C using an ice-water bath.

  • Base Addition: Add 250 mL (1.8 mol) of TEA to the chilled solution. Stir for 5 minutes to ensure homogeneity. The excess TEA ensures complete acid scavenging.

  • Sulfonyl Chloride Addition: Charge the addition funnel with 0.64 mol of phenylmethanesulfonyl chloride. Add this dropwise over 20–30 minutes. Self-Validation Check: Monitor the internal temperature; it must remain below 5°C to prevent the formation of dark impurities.

  • Reaction Maturation: Remove the ice bath. Allow the cloudy yellow mixture to warm to room temperature (RT) and stir continuously for 14 hours.

  • Workup: Partition the reaction mixture between diethyl ether (250 mL) and deionized water (100 mL). Wash the organic layer with cold 6N HCl (2 × 200 mL) to remove unreacted TEA.

  • Neutralization & Drying: Wash the combined organic layers with saturated NaHCO₃ (200 mL) and brine (200 mL). Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from isopropanol. Self-Validation Check: The successful product will yield pure phenyl phenylmethanesulfonate as light-yellow to white crystals (Expected yield: ~60-65%, mp ~58°C).

G Step1 Phenol + DCM (Cool to 0°C) Step2 Add Triethylamine (Acid Scavenger) Step1->Step2 Step3 Dropwise: Phenylmethanesulfonyl Chloride Step2->Step3 Maintain 0°C Step4 Stir at Room Temp (14 hours) Step3->Step4 Exothermic control Step5 Aqueous Workup (HCl, NaHCO3, Brine) Step4->Step5 Quench & Extract Step6 Recrystallization (Isopropanol) Step5->Step6 Dry over MgSO4 Product Phenyl Phenylmethanesulfonate (Yield: ~61%) Step6->Product Purification

Step-by-step synthetic workflow for the preparation of phenyl phenylmethanesulfonate.

Formulation of the Heat-Sensitive Recording Layer

Causality of Experimental Choices

To prevent premature color development (background fogging) during manufacturing and storage, the leuco dye and the developer/sensitizer must be strictly isolated from each other in the solid state. This is achieved by milling them separately into aqueous dispersions using a protective colloid (e.g., polyvinyl alcohol, PVA)[1].

The target particle size is a critical self-validating parameter. Particles must be milled to an average diameter (D50) of 0.5 to 1.0 µm. If particles are larger than 2.0 µm, the thermal sensitivity drops drastically, resulting in grainy, low-density images. Conversely, over-milling below 0.2 µm increases the surface area to the point where the components partially dissolve in the aqueous phase, causing unwanted background coloration during the coating process.

Protocol: Preparation of Thermal Coating Dispersions
  • Dispersion A (Leuco Dye): In a milling vessel, combine 10 parts of a leuco dye (e.g., ODB-2) with 10 parts of 10% aqueous PVA and 30 parts of deionized water.

  • Dispersion B (Developer & Sensitizer): In a separate milling vessel, combine 20 parts of a developer (e.g., 4-hydroxy-4'-isopropoxydiphenylsulfone), 20 parts of the synthesized phenyl phenylmethanesulfonate, 20 parts of 10% aqueous PVA, and 60 parts of deionized water.

  • Milling Process: Process Dispersion A and Dispersion B separately in a sand mill or attritor. Self-Validation Check: Pause milling every 30 minutes to monitor the particle size using dynamic light scattering (DLS). Halt the process when the D50 reaches 0.5–1.0 µm[1].

  • Coating Mixture Assembly: Blend Dispersion A and Dispersion B under low-shear stirring to avoid mechanical heat generation. Add 10 parts of precipitated calcium carbonate (an oil-absorbing pigment to prevent print head sticking) and 5 parts of zinc stearate (a thermal lubricant).

  • Application: Coat the homogenized mixture onto a base paper stock at a dry coat weight of 4.0–5.0 g/m². Dry the coated paper in an oven at 50°C. Note: The drying temperature must remain strictly below the 58°C melting point of the sensitizer to prevent immediate blackening of the paper.

Quantitative Data & Performance Metrics

The integration of phenyl phenylmethanesulfonate significantly enhances the functional metrics of thermal recording materials compared to traditional sensitizers like 2-benzyloxynaphthalene (BON). The data below summarizes the performance of the formulated paper under standard ISO testing conditions.

Performance ParameterStandard Formulation (BON Sensitizer)Advanced Formulation (Phenyl Phenylmethanesulfonate)
Dynamic Sensitivity (Optical Density at 0.4 mJ/dot)0.851.25
Background Whiteness (ISO Brightness %)88.5%92.0%
Plasticizer Resistance (% Image Retention after 24h PVC contact)45%88%
Moisture Resistance (% Image Retention after 24h at 40°C / 90% RH)60%94%

Table 1: Comparative performance metrics demonstrating the superior image stability and thermal sensitivity imparted by sulfonate ester sensitizers.

References

  • "US20050221982A1 - Heat sensitive recording material - Google Patents", Google Patents.
  • "Synthesis of A. Methanesulfonic acid, phenyl ester - PrepChem.com", PrepChem.
  • "US20050221982A1 - Heat sensitive recording material - Google Patents", Google Patents.
  • "Sulfur-Phenolate Exchange As a Fluorine-Free Approach to S(VI) Exchange Chemistry on Sulfonyl Moieties", WUR.nl.

Sources

Catalytic conditions for activating phenyl phenylmethanesulfonate

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Catalytic Activation of Phenyl Phenylmethanesulfonate and Related Aryl Sulfonates

Abstract

This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the catalytic conditions required for the activation of phenyl phenylmethanesulfonate and other analogous aryl sulfonate esters. These compounds have emerged as robust and versatile alternatives to aryl halides in a variety of cross-coupling reactions. We will delve into the mechanistic underpinnings of their activation, focusing primarily on widely adopted palladium and nickel-based catalytic systems. Detailed, field-tested protocols, comparative data, and troubleshooting insights are provided to enable successful implementation in a laboratory setting.

Introduction: The Role of Aryl Sulfonates in Modern Synthesis

The formation of carbon-carbon and carbon-heteroatom bonds is the cornerstone of modern organic synthesis, enabling the construction of complex molecules for pharmaceuticals, agrochemicals, and materials science.[1] For decades, palladium-catalyzed cross-coupling reactions have been a dominant tool for this purpose, with the 2010 Nobel Prize in Chemistry awarded to Heck, Negishi, and Suzuki underscoring their impact.[1][2]

Traditionally, these reactions have relied on aryl halides (I, Br, Cl) as the electrophilic coupling partners. However, aryl sulfonate esters, such as triflates (OTf), tosylates (OTs), and mesylates (OMs), have become indispensable alternatives.[3] Phenyl phenylmethanesulfonate (Ph-O-SO₂CH₂Ph) belongs to this class of highly effective electrophiles. They are readily synthesized from abundant and often less expensive phenols, offering a strategic advantage in synthetic design. The activation of the relatively inert C(aryl)-O bond in these sulfonates is a critical step, typically achieved through oxidative addition to a low-valent transition metal catalyst.[4][5] This guide will explore the primary catalytic methods for achieving this transformation efficiently and selectively.

Mechanistic Foundation: The Oxidative Addition Pathway

The activation of aryl sulfonates in cross-coupling reactions is initiated by the oxidative addition of the C(sp²)–O bond to a low-valent metal center, most commonly Palladium(0) or Nickel(0).[5][6] This fundamental step involves the cleavage of the aryl-oxygen bond and the oxidation of the metal from its zero-valent state to a divalent state (M(0) → M(II)).

The general reactivity trend for electrophiles in oxidative addition is: Aryl-I > Aryl-Br ≈ Aryl-OTf > Aryl-OTs > Aryl-Cl.[4] The high reactivity of sulfonate esters like triflates and tosylates places them as excellent substitutes for aryl bromides. This process is heavily influenced by the electronic properties and steric bulk of the ligands coordinating to the metal center. Electron-rich and bulky phosphine ligands, for instance, can increase electron density at the metal, facilitating the oxidative addition step, even for less reactive electrophiles.[4]

G cluster_legend Legend M0 M(0)Lₙ MII_A Ar-M(II)-OSO₂R'(Lₙ) M0->MII_A Oxidative Addition ArX Ar-OSO₂R' (Aryl Sulfonate) ArX->MII_A NuM R-M' (Nucleophile) NuM->MII_A ArR Ar-R (Product) MII_B Ar-M(II)-R(Lₙ) MII_A->MII_B Transmetalation MII_B->M0 Reductive Elimination MII_B->ArR M M = Pd, Ni L L = Ligand

Figure 1. Generalized catalytic cycle for cross-coupling of aryl sulfonates.

Palladium-Catalyzed Activation Protocols

Palladium is the most extensively studied and widely used catalyst for activating aryl sulfonates.[7] Its high functional group tolerance and the vast library of available phosphine ligands make it a versatile choice for reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination.[2]

Causality and Experimental Insights
  • Catalyst Precursor: While Pd(0) is the active catalyst, stable Pd(II) precursors like Pd(OAc)₂ or PdCl₂(L)₂ are often used. These are reduced in situ to Pd(0). Using a direct Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ is also common.

  • Ligand Selection: The choice of ligand is critical. For electron-rich aryl sulfonates, electron-donating, bulky phosphine ligands such as tri-tert-butylphosphine (P(t-Bu)₃), XPhos, or SPhos are highly effective. They promote the oxidative addition step and stabilize the active catalytic species.[2]

  • Role of Additives: Halide salts (e.g., LiBr, N(octyl)₄Br) can significantly accelerate the rate of oxidative addition.[5][8] This effect is often attributed to the formation of an anionic palladium complex ([Pd(0)L₂X]⁻), which is more nucleophilic and undergoes oxidative addition more rapidly than the neutral complex.[9]

  • Solvent and Base: The choice of solvent and base depends on the specific cross-coupling reaction. For Suzuki-Miyaura couplings, polar aprotic solvents like dioxane, THF, or DMF are common, with bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ used to activate the boronic acid partner.[10]

Detailed Protocol: Suzuki-Miyaura Coupling of Phenyl Phenylmethanesulfonate

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura reaction between an aryl sulfonate and an arylboronic acid.

G cluster_prep Reaction Setup cluster_reaction Reaction & Workup A 1. Add Aryl Sulfonate, Arylboronic Acid, & Base to a dry flask. B 2. Add Pd catalyst and Ligand. A->B C 3. Purge with inert gas (Ar or N₂). B->C D 4. Add degassed solvent. C->D E 5. Heat mixture to specified temperature (e.g., 80-110 °C). D->E F 6. Monitor by TLC or GC/MS. E->F G 7. Cool, dilute, and perform aqueous workup. F->G H 8. Purify by column chromatography. G->H

Figure 2. General experimental workflow for a cross-coupling reaction.

Materials:

  • Phenyl phenylmethanesulfonate (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Pd(OAc)₂ (1-3 mol%)

  • SPhos (2-6 mol%)

  • K₃PO₄ (2.0-3.0 eq), finely ground

  • Anhydrous, degassed 1,4-dioxane or Toluene (~0.2 M)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add phenyl phenylmethanesulfonate, the arylboronic acid, and potassium phosphate.

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium acetate and SPhos ligand.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 100 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or by taking aliquots for GC-MS analysis.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Data Summary: Palladium-Catalyzed Suzuki-Miyaura Conditions

ParameterTypical ConditionsRationale / Notes
Catalyst Pd(OAc)₂, Pd₂(dba)₃Pd(II) or Pd(0) precursors are effective.
Ligand SPhos, XPhos, P(t-Bu)₃Bulky, electron-rich phosphines accelerate oxidative addition.[4]
Catalyst Loading 1-5 mol%Lower loadings are possible with highly active ligand systems.
Base K₃PO₄, Cs₂CO₃, K₂CO₃Strength of base can influence reaction rate and side products.
Solvent Dioxane, Toluene, THFAnhydrous and degassed conditions are crucial to prevent catalyst deactivation.
Temperature 80-120 °CHigher temperatures are often needed to activate the C-O bond.
Yield 60-95%Highly dependent on specific substrates and optimization.

Nickel-Catalyzed Activation Protocols

Nickel catalysis offers a powerful and often more economical alternative to palladium for the activation of aryl sulfonates.[3] Nickel catalysts can cleave traditionally resilient bonds, including C-O in aryl esters and even C-S bonds in aryl sulfones, demonstrating a distinct reactivity profile.[3][6]

Causality and Experimental Insights
  • Reactivity: Nickel catalysts are particularly effective for coupling with organometallic reagents that are "harder" nucleophiles, such as Grignard reagents (organomagnesium) and organozinc reagents.[3]

  • Ligand Effects: Both phosphine-based ligands (e.g., dppf, dppe) and nitrogen-based ligands (e.g., bipyridine derivatives) are commonly employed. The choice of ligand dictates the catalyst's stability and reactivity.

  • Reductive Coupling: Nickel is frequently used in reductive cross-electrophile coupling reactions, where two different electrophiles (e.g., an aryl sulfonate and an aryl halide) are coupled in the presence of a stoichiometric reductant like zinc or manganese metal.[11][12]

  • Dual Catalytic Systems: A novel strategy involves the use of both Nickel and Palladium catalysts in the same pot.[11] This approach leverages the orthogonal reactivity of the two metals; for example, the palladium catalyst might preferentially activate an aryl triflate while the nickel catalyst activates an aryl tosylate, enabling a highly selective cross-Ullmann reaction between two different sulfonate esters.[11][12]

Detailed Protocol: Nickel-Catalyzed Cross-Coupling with a Grignard Reagent

This protocol outlines a general procedure for the nickel-catalyzed Kumada-type coupling of an aryl sulfonate with an arylmagnesium bromide.

Materials:

  • Phenyl phenylmethanesulfonate (1.0 eq)

  • NiCl₂(dppf) (5 mol%)

  • Arylmagnesium bromide (2.0-3.0 eq in THF)

  • Anhydrous Tetrahydrofuran (THF) (~0.2 M)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Vessel Preparation: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add the NiCl₂(dppf) catalyst and the phenyl phenylmethanesulfonate.

  • Solvent Addition: Add anhydrous THF via syringe and stir to dissolve.

  • Grignard Addition: Cool the mixture to 0 °C using an ice bath. Slowly add the arylmagnesium bromide solution dropwise via syringe over 15-20 minutes. The reaction mixture typically changes color upon addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (approx. 65 °C) for 6-12 hours.

  • Monitoring: Follow the consumption of the starting material by TLC or GC-MS.

  • Quenching & Workup: Cool the reaction to 0 °C and carefully quench by the slow addition of 1 M HCl (aq). Dilute with diethyl ether and water. Separate the layers, and extract the aqueous phase with diethyl ether.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Data Summary: Nickel-Catalyzed Cross-Coupling Conditions

ParameterTypical ConditionsRationale / Notes
Catalyst NiCl₂(dppf), NiCl₂(dppe)Diphosphine ligands are common for stabilizing the Ni center.[3]
Nucleophile Aryl-MgBr, Aryl-ZnClWell-suited for "harder" organometallic reagents.
Catalyst Loading 3-10 mol%Generally higher loadings are used compared to some Pd systems.
Solvent THF, Diethyl EtherEthereal solvents are required for Grignard reagent stability.
Temperature 25-70 °CCan often be run at lower temperatures than corresponding Pd reactions.
Yield 55-90%Sensitive to the quality of the Grignard reagent.

Alternative and Emerging Activation Methods

While transition-metal catalysis is dominant, other strategies for activating sulfonate-containing molecules are gaining traction.

  • Photoredox Catalysis: Visible-light photoredox catalysis provides a green and efficient pathway for C-O bond manipulation.[13] This method uses a photocatalyst that, upon light absorption, can engage in a single-electron transfer (SET) with the substrate. This can generate radical intermediates that undergo subsequent bond formation, offering a mechanistic alternative to the traditional two-electron oxidative addition pathway.[14]

  • S-O Bond Cleavage: Certain catalytic systems, particularly those involving nickel or palladium with specific directing groups, can promote the cleavage of the S-O bond instead of the C-O bond.[15][16] This reactivity is less common for standard cross-coupling but is a powerful method for synthesizing aryl ethers.[15]

Troubleshooting and Key Considerations

  • Low Yield:

    • Inactive Catalyst: Ensure all reagents and solvents are anhydrous and degassed. Oxygen can rapidly deactivate Pd(0) and Ni(0) catalysts.

    • Poor Substrate Reactivity: For electron-rich aryl sulfonates or sterically hindered substrates, switch to a more electron-rich, bulkier ligand or increase the reaction temperature.

    • Inefficient Transmetalation: Ensure the base (for Suzuki) or Grignard reagent (for Kumada) is of high quality and activity.

  • Side Reactions:

    • Homocoupling: This can occur if the transmetalation step is slow. Using a more active catalyst system or adjusting the stoichiometry can mitigate this.

    • Hydrolysis of Sulfonate: The presence of water can lead to the hydrolysis of the sulfonate ester back to the corresponding phenol, especially under basic conditions at high temperatures.

Conclusion

The catalytic activation of phenyl phenylmethanesulfonate and its analogs represents a mature and highly enabling technology in modern organic synthesis. By serving as stable, easily accessible alternatives to aryl halides, they have expanded the toolbox for constructing complex molecular architectures. Mastery of both palladium and nickel-catalyzed systems, understanding the critical role of ligands and additives, and adherence to rigorous experimental technique are paramount for success. As the field evolves, emerging methods like photoredox catalysis will undoubtedly open new avenues for activating these versatile electrophiles under even milder and more selective conditions.

References

  • Title: 4.9: Oxidative Addition of Polar Reagents Source: Chemistry LibreTexts URL: [Link]

  • Title: Nickel-Catalyzed Direct Cross-Coupling of Aryl Sulfonium Salt with Aryl Bromide Source: PubMed URL: [Link]

  • Title: Oxidative Addition of Aryl Sulfonates to Palladium(0) Complexes of Mono- and Bidentate Phosphines. Mild Addition of Aryl Tosylates and the Effects of Anions on Rate and Mechanism Source: The Hartwig Group URL: [Link]

  • Title: Oxidative Addition of Aryl Sulfonates to Palladium(0) Complexes of Mono- and Bidentate Phosphines. Mild Addition of Aryl Tosylates and the Effects of Anions on Rate and Mechanism Source: ACS Publications - Organometallics URL: [Link]

  • Title: Nickel-Catalyzed Desulfonylative Reductive Cross-Coupling of Aryl Sulfones with Aryl Bromides Source: ACS Publications - Organic Letters URL: [Link]

  • Title: Oxidative Addition of Aryl Sulfonates to Palladium(0) Complexes of Mono- and Bidentate Phosphines. Mild Source: ACS Publications URL: [Link]

  • Title: Nickel(0)-Catalyzed Cross-Coupling of Alkyl Arenesulfonates with Aryl Grignard Reagents Source: ACS Publications - The Journal of Organic Chemistry URL: [Link]

  • Title: Transition-Metal-Catalyzed Transformation of Sulfonates via S-O Bond Cleavage: Synthesis of Alkyl Aryl Ether and Diaryl Ether Source: PubMed URL: [Link]

  • Title: Nickel and Palladium Multimetallic Cross-Electrophile Coupling of Aryl Triflates with Aryl Tosylates Source: ACS Publications URL: [Link]

  • Title: Sulfonate Versus Sulfonate: Nickel and Palladium Multimetallic Cross-Electrophile Coupling of Aryl Triflates with Aryl Tosylates Source: Organic Chemistry Portal URL: [Link]

  • Title: Transition-Metal-Catalyzed Transformation of Sulfonates via S–O Bond Cleavage: Synthesis of Alkyl Aryl Ether and Diaryl Ether Source: ACS Figshare URL: [Link]

  • Title: PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS Source: Nobel Prize URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals Source: ResearchGate URL: [Link]

  • Title: Visible light mediated photoredox catalysis for C-O bond manipulation Source: CAT Program URL: [Link]

  • Title: 2.2: Pd-Catalyzed Cross Coupling Reactions Source: Chemistry LibreTexts URL: [Link]

  • Title: Photoredox-catalyzed C–C bond cleavage of cyclopropanes for the formation of C(sp3)–heteroatom bonds Source: PMC - Nature URL: [Link]

  • Title: Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions Source: MDPI URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Hydrolysis of Phenyl Phenylmethanesulfonate During Workup

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of phenyl phenylmethanesulfonate during experimental workup. Our goal is to equip you with the foundational knowledge and practical protocols necessary to maximize your yield and ensure the integrity of your product.

Section 1: The "Why": Understanding the Hydrolysis Challenge

This section addresses the fundamental chemical principles governing the stability of phenyl phenylmethanesulfonate, providing the causal context for the preventative measures discussed later.

Q1: What exactly is hydrolysis of phenyl phenylmethanesulfonate, and why is it a critical issue during workup?

A1: Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. In the case of phenyl phenylmethanesulfonate, the target of hydrolysis is the sulfonate ester linkage (S-O bond). The reaction breaks the ester apart, reverting it to its constituent starting materials: phenylmethanesulfonic acid and phenol.[1]

This process is highly problematic as it directly reverses your synthetic step, leading to a significant reduction in product yield. The aqueous solutions used during workup to neutralize catalysts and remove water-soluble impurities create the ideal environment for this unwanted reaction to occur.[1]

Q2: What specific factors during an experimental workup accelerate this unwanted hydrolysis?

A2: The rate of hydrolysis is not constant; it is highly influenced by the conditions of your workup. The three primary accelerating factors are:

  • pH (Acidity/Basicity): Both acidic and, more significantly, basic conditions can catalyze hydrolysis.[2][3] The use of basic solutions (e.g., sodium hydroxide, sodium bicarbonate) to neutralize the reaction mixture is the most common cause of base-catalyzed hydrolysis.[1] While most sulfonate esters show reasonable stability under moderately acidic conditions, strong acids can also promote cleavage.[4][5]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Performing a workup at room temperature or higher significantly increases the risk of product loss compared to conducting it at colder temperatures (e.g., 0 °C).

  • Contact Time with Water: The longer your organic product layer is in contact with an aqueous phase, the greater the opportunity for hydrolysis to occur.[1] Efficient and rapid processing is crucial.

cluster_factors Accelerating Factors cluster_outcome Undesired Outcome A Aqueous Basic Conditions (pH > 7) D Phenyl Phenylmethanesulfonate Hydrolysis A->D B Elevated Temperature B->D C Prolonged Water Contact C->D

Caption: Key factors that promote the hydrolysis of sulfonate esters during workup.

Section 2: Proactive Prevention: An Optimized Workup Protocol

Based on a mechanistic understanding of the hydrolysis pathway, the following section provides a detailed, step-by-step protocol designed to minimize product degradation.

Q3: What is the recommended step-by-step workup procedure to isolate phenyl phenylmethanesulfonate while minimizing hydrolysis?

A3: This protocol prioritizes control of pH, temperature, and water exposure. It is a self-validating system; at each stage, you can monitor for the potential reappearance of starting materials via Thin-Layer Chromatography (TLC).

  • Cool the Reaction: Once the reaction is deemed complete, immediately place the reaction vessel in an ice-water bath and cool the mixture to 0 °C. This is the single most effective step to slow the rate of potential hydrolysis.[1][6]

  • Quench (if necessary): If the reaction contains highly reactive reagents, quench it by slowly adding a cold, saturated aqueous solution of ammonium chloride (NH₄Cl). Avoid quenching directly with water if possible, as this can create localized heat.

  • Dilute and Transfer: Dilute the cold reaction mixture with a suitable, cold organic solvent (e.g., ethyl acetate, dichloromethane) and transfer it to a separatory funnel.

  • Neutralization Wash (Crucial Step): Add an equal volume of cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.[1][6]

    • Causality: NaHCO₃ is a weak base, sufficient to neutralize strong acid catalysts (like HCl or residual sulfonyl chloride) but not strong enough to significantly promote base-catalyzed hydrolysis.[7][8] It maintains a pH of approximately 8.

    • Procedure: Stopper the funnel, invert it, and vent immediately to release CO₂ gas. Shake gently, venting frequently. Continue until no more gas evolves. Check the pH of the aqueous layer with pH paper to ensure it is neutral to slightly basic (pH 7-8).

  • Aqueous Wash: Wash the organic layer once with an equal volume of cold, deionized water to remove any remaining bicarbonate salts.

  • Brine Wash: Perform a final wash with an equal volume of cold, saturated aqueous NaCl (brine).

    • Causality: The brine wash helps to remove the bulk of dissolved water from the organic layer, reducing the burden on the drying agent and further minimizing water contact time.[1]

  • Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Add the agent until it no longer clumps and flows freely.

  • Filtration and Concentration: Filter the drying agent and concentrate the organic solvent using a rotary evaporator. Crucially, ensure the water bath temperature for evaporation is kept low (e.g., ≤ 30-40 °C) to prevent thermal degradation of the final product.

start Completed Reaction Mixture cool 1. Cool to 0°C (Ice Bath) start->cool dilute 2. Dilute with Cold Organic Solvent cool->dilute wash_bicarb 3. Wash with Cold Sat. NaHCO₃ dilute->wash_bicarb wash_water 4. Wash with Cold Water wash_bicarb->wash_water wash_brine 5. Wash with Cold Brine wash_water->wash_brine dry 6. Dry with Anhydrous MgSO₄/Na₂SO₄ wash_brine->dry concentrate 7. Filter & Concentrate (Low Temperature) dry->concentrate end Crude Phenyl Phenylmethanesulfonate concentrate->end

Caption: Optimized experimental workflow for the workup of phenyl phenylmethanesulfonate.

Section 3: Troubleshooting and Analysis

Even with the best protocol, unexpected results can occur. This section provides guidance on how to identify hydrolysis and rectify the issue.

Q4: How can I confirm if my product has degraded via hydrolysis during the workup?

A4: The primary signs of hydrolysis are a lower-than-expected final yield and the reappearance of your starting materials. You can confirm this using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): This is the quickest method. Spot your crude product on a TLC plate alongside your starting materials (phenol). After developing the plate, the appearance of a new spot with the same Rf value as phenol is a strong indicator of hydrolysis. The phenol is typically more polar than the sulfonate ester product.

  • NMR Spectroscopy: In the ¹H NMR spectrum of your crude product, the presence of peaks corresponding to phenol (typically aromatic signals between 6.9-7.3 ppm) and potentially phenylmethanesulfonic acid would confirm hydrolysis.[1]

Q5: My yield was very low and TLC confirmed the presence of phenol. How do I troubleshoot my procedure?

A5: Use the following decision tree to pinpoint the likely source of the problem and identify the corrective action for your next attempt.

start Low Yield & Phenol Detected by TLC q1 Did you use a strong base (e.g., NaOH, KOH) for neutralization? start->q1 a1_yes Action: Switch to cold, saturated NaHCO₃ solution. Strong base is too harsh. q1->a1_yes Yes q2 Was the workup performed at > 10°C? q1->q2 No end Problem Identified & Corrected a1_yes->end a2_yes Action: Perform all aqueous steps in an ice bath (0°C) to slow hydrolysis rate. q2->a2_yes Yes q3 Did the workup take an extended time (>1 hr)? q2->q3 No a2_yes->end a3_yes Action: Prepare all solutions in advance and work efficiently to minimize water contact time. q3->a3_yes Yes q3->end No (Re-evaluate other parameters) a3_yes->end

Caption: Troubleshooting decision tree for diagnosing the cause of hydrolysis.

Section 4: Advanced Topics & FAQs
Q6: Why is sodium bicarbonate so strongly preferred over sodium hydroxide for neutralization in this context?

A6: This choice is rooted in controlling the rate of the base-catalyzed hydrolysis reaction. Sodium hydroxide (NaOH) is a strong base that fully dissociates in water to produce a high concentration of hydroxide ions (OH⁻). Hydroxide is a potent nucleophile that readily attacks the electrophilic sulfur atom of the sulfonate ester, leading to rapid cleavage.[4] In contrast, sodium bicarbonate (NaHCO₃) is a weak base. It establishes an equilibrium in water that produces a much lower concentration of hydroxide ions, maintaining a pH around 8. At this pH, the rate of hydrolysis is several orders of magnitude slower than at the pH created by NaOH (pH 13-14).[7][8] This allows for the effective neutralization of acid catalysts without inducing significant product degradation.

Q7: How does the stability of phenyl phenylmethanesulfonate compare to other sulfonate esters?

A7: The stability of a sulfonate ester is highly dependent on its structure. Phenyl (Ph) sulfonate esters are among the most stable types, particularly towards nucleophilic attack and acidic conditions.[4][5] They are significantly more robust than simple alkyl esters like isopropyl (iPr) sulfonates, which are known to be labile to acid.[4][5] The table below summarizes the general stability profile of various sulfonate esters.

Sulfonate Ester TypeStability to Strong Acid (Hot)Stability to Strong Base (NaOH)Stability to Nucleophiles (e.g., NaN₃)
Phenyl (Ph) High[5]Moderate (cleaved)[4]Very High[4]
Isopropyl (iPr)Low (labile)[4][5]ModerateLow
Neopentyl (Neo)Moderate (cleaved)[5]High[4]High
2,2,2-Trifluoroethyl (TFE)High[5]Low (cleaved)[4]Moderate

This table provides a qualitative summary based on data from comparative studies.[4][5]

References
  • Mulder, S. D., Hoogenboom, B. E., & Splittgerber, A. G. (2002). The Mechanism of Aqueous Hydrolysis of Nitro Derivatives of Phenyl Phenylmethanesulfonate. An Organic Laboratory Experiment. Journal of Chemical Education, 79(2), 220. [Link]

  • Mulder, S. D., et al. (2002). The Mechanism of Aqueous Hydrolysis of Nitro Derivatives of Phenyl Phenylmethanesulfonate. An Organic Laboratory Experiment.
  • Macdonald, W. A., et al. (2008). Selective Hydrolysis of Methanesulfonate Esters. Organic Process Research & Development. [Link]

  • Macdonald, W. A., et al. (2008). Selective Hydrolysis of Methanesulfonate Esters. ACS Figshare. [Link]

  • Gravel, M., & Miller, S. J. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. The Journal of organic chemistry, 75(13), 4579–4591. [Link]

  • Macdonald, W. A., et al. (2008). Selective Hydrolysis of Methanesulfonate Esters. ResearchGate. [Link]

  • Gravel, M., & Miller, S. J. (2010). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. The Journal of Organic Chemistry, 75(13), 4579-4591. [Link]

Sources

Technical Support Center: Purification of Phenyl Phenylmethanesulfonate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the isolation of highly pure sulfonate esters. The synthesis of phenyl phenylmethanesulfonate via the esterification of phenol with phenylmethanesulfonyl chloride reliably produces the target compound, but isolating it from unreacted phenol is a notorious bottleneck.

This guide provides a causality-driven, self-validating workflow designed for researchers and drug development professionals who require pharmaceutical-grade purity without compromising product yield.

Part 1: Troubleshooting FAQs

Q: Why does unreacted phenol persist in my phenyl phenylmethanesulfonate product even after a standard aqueous workup? A: Phenol is exceptionally difficult to remove completely via simple aqueous-organic extraction. While it is partially water-soluble, it partitions heavily into organic solvents (like dichloromethane or ethyl acetate) due to its lipophilic aromatic ring. Furthermore, phenol has a strong tendency to co-crystallize with aromatic esters, driven by π-π stacking and intermolecular hydrogen bonding. Unless the phenol is fully ionized into a phenoxide salt, it will remain stubbornly associated with your product.

Q: Can I just use a strong 1M NaOH wash to fully deprotonate and extract the phenol? A: This is a high-risk approach that often leads to significant product loss. Phenol has a[pKa of approximately 10][link1][1], meaning it requires a relatively basic environment for complete deprotonation. While strong bases like sodium hydroxide (NaOH) will quantitatively convert phenol to the water-soluble sodium phenoxide, these harsh conditions simultaneously promote the [basic hydrolysis][link2][2] (saponification) of your target sulfonate ester back into the starting materials. Furthermore, aryl sulfonate esters are highly susceptible to[nucleophilic attack at the S(VI) center][link3][3]; generating a high concentration of highly nucleophilic phenoxide anions in a strongly basic environment can trigger undesired sulfur-phenolate exchange reactions or transesterification.

Q: What is the optimal pH and base choice to balance phenol removal and ester stability? A: The key is to exploit the specific pKa of phenol. You should use a mild base like saturated aqueous sodium carbonate (Na₂CO₃), which buffers at a pH of ~11. This pH is one unit above the pKa of phenol, ensuring that >90% of the phenol is ionized and driven into the aqueous phase, but it is not aggressive enough to cause rapid hydrolysis of the phenylmethanesulfonate ester.

Q: What if trace phenol still remains after the Na₂CO₃ wash? A: For pharmaceutical-grade purity (>99.5%), liquid-liquid extraction is rarely sufficient on its own. We recommend a biphasic purification strategy: follow the mild basic wash with a solid-phase scavenger resin (such as Amberlyst A26 in the OH⁻ form), and conclude with a targeted [recrystallization from isopropanol][link4][4], which has been proven highly effective for purifying phenyl methanesulfonate derivatives.

Part 2: Quantitative Comparison of Removal Strategies

To design an optimal purification pipeline, it is critical to understand the quantitative trade-offs of each standard technique.

Purification StrategyOperational pHPhenol Removal EfficiencyProduct Yield LossRisk of Ester Hydrolysis
Water Wash ~7.0< 30%< 1%None
1M NaOH Wash ~14.0> 99%15 - 40%High
Sat. Na₂CO₃ Wash ~11.085 - 95%< 5%Low
Scavenger Resin N/A (Solid)> 99%< 2%None
Recrystallization (IPA) N/A> 99%10 - 15%None

Part 3: Validated Experimental Protocol

Objective: To achieve >99.9% purity of phenyl phenylmethanesulfonate with >80% recovered yield. System Design: This protocol uses a stepwise pH gradient and phase separation to selectively remove phenol without exposing the base-sensitive sulfonate ester to harsh hydrolytic conditions. The built-in validation steps ensure the system is self-correcting.

Phase 1: Selective Deprotonation (Liquid-Liquid Extraction)
  • Dilution: Dilute the crude reaction mixture in dichloromethane (DCM) (10 mL per gram of crude).

    • Causality: DCM provides excellent solubility for the ester while maintaining a distinct phase boundary with water, preventing emulsion formation.

  • Mild Basic Wash: Wash the organic layer with an equal volume of cold (4°C) saturated aqueous sodium carbonate (Na₂CO₃, pH ~11).

    • Causality: A pH of 11 ensures the majority of phenol is ionized to sodium phenoxide without the aggressive hydroxide concentrations that cause ester hydrolysis. Cold temperatures further suppress hydrolysis kinetics.

  • Phase Separation: Vigorously shake and vent, then allow phases to separate. Drain the lower organic layer. Repeat the Na₂CO₃ wash two more times.

  • Validation: Spot the organic layer on a TLC plate (Hexanes:EtOAc 4:1) and visualize with UV and iodine. The phenol spot (lower Rf) should be significantly diminished before proceeding.

Phase 2: Trace Scavenging (Solid-Phase Extraction)
  • Resin Preparation: Add 1.5 equivalents (relative to estimated residual phenol) of Amberlyst® A26 (OH⁻ or CO₃²⁻ form) macroporous basic resin to the organic phase.

  • Incubation: Stir gently at room temperature for 2 hours.

    • Causality: The resin acts as an insoluble base, trapping trace phenol onto the polymer matrix via ion exchange. Because the base is immobilized, it completely eliminates the risk of aqueous ester hydrolysis.

  • Filtration: Filter the mixture through a fritted glass funnel to remove the resin. Wash the resin cake with a small amount of DCM to recover any entrained product.

  • Concentration: Evaporate the filtrate under reduced pressure to yield the crude, phenol-free solid.

Phase 3: Final Polish (Recrystallization)
  • Dissolution: Dissolve the crude solid in a minimum volume of boiling isopropanol (IPA).

    • Causality: Phenyl methanesulfonates exhibit ideal differential solubility in IPA, readily crystallizing upon cooling while trace impurities remain dissolved in the mother liquor.

  • Crystallization: Allow the solution to cool slowly to room temperature, then transfer to an ice bath (0°C) for 1 hour to maximize thermodynamic yield.

  • Isolation: Collect the light yellow crystals via vacuum filtration. Wash with ice-cold IPA and dry under high vacuum for 12 hours.

  • Validation: Confirm absolute purity via ¹H NMR. You must observe the complete absence of the phenolic -OH peak (typically ~9.5 ppm in DMSO-d₆) and verify the integration of the aromatic shifts.

Part 4: Workflow Visualization

PurificationWorkflow Step1 Crude Reaction Mixture (Ester + Unreacted Phenol) Step2 Aqueous Wash (Sat. Na2CO3, pH ~11) Step1->Step2 Dissolve in DCM Split1_Aq Aqueous Phase (Sodium Phenoxide Waste) Step2->Split1_Aq Deprotonates bulk phenol Split1_Org Organic Phase (Ester + Trace Phenol) Step2->Split1_Org Retains neutral ester Step3 Scavenger Resin (Amberlyst A26 OH⁻) Split1_Org->Step3 Add resin & stir Step4 Recrystallization (Isopropanol) Step3->Step4 Filter & concentrate Final Pure Phenyl Phenylmethanesulfonate Step4->Final Cool to 0°C & filter

Workflow for the purification of phenyl phenylmethanesulfonate.

References

  • Title: 5.5: Acid-base Properties of Phenols Source: Chemistry LibreTexts URL:[Verify Source][link1]
  • Title: Basic Hydrolysis of Esters - Saponification Source: Master Organic Chemistry URL: [Verify Source][link2]
  • Title: Sulfur-Phenolate Exchange As a Fluorine-Free Approach to S(VI) Exchange Chemistry on Sulfonyl Moieties Source: WUR.nl (Wageningen University & Research) URL:[Verify Source][link3]
  • Title: Synthesis of A. Methanesulfonic acid, phenyl ester Source: PrepChem.com URL: [Verify Source][link4]

[link1]: : [link3]: :

Sources

Stability of phenyl benzylsulfonate under acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide addresses the stability profile of Phenyl Benzylsulfonate (


), a specialized sulfonate ester often used as a sulfonylating agent or mechanistic probe.

This guide is structured to provide immediate troubleshooting steps followed by deep mechanistic insights to prevent experimental failure.

Part 1: Critical Stability Overview

The Golden Rule: Phenyl benzylsulfonate is acid-stable but base-labile .

ConditionStability RatingPrimary RiskRecommended Action
Acidic (pH < 4) High Minimal. Slow reversible hydrolysis only under extreme heat.Safe for HPLC mobile phases (0.1% TFA/Formic Acid) and quenching.
Neutral (pH 7) ⚠️ Moderate Slow hydrolysis over days in aqueous solution.[1]Store dry at -20°C. Prepare solutions immediately before use.
Basic (pH > 9) Unstable Rapid Hydrolysis. Formation of sulfene intermediates (E1cB) or direct nucleophilic attack.Avoid. If necessary, use weak bases (e.g.,

) at 0°C and work quickly.

Part 2: Mechanistic Deep Dive (The "Why")

To troubleshoot effectively, you must understand how the molecule degrades. Unlike simple alkyl esters, phenyl benzylsulfonate has two "self-destruct" buttons under basic conditions.

The "Sulfene" Trap (E1cB Mechanism)

This is the most overlooked pathway. The benzylic protons (


-protons next to the sulfonyl group) are significantly acidic (

).
  • Trigger: Strong bases (e.g., NaOH, TEA, alkoxides).

  • Mechanism: The base removes a benzylic proton to form a carbanion. The phenoxide group (

    
    ) is an excellent leaving group, facilitating the elimination to form a highly reactive Sulfene  intermediate (
    
    
    
    ).
  • Result: The sulfene reacts instantly with water to form Benzylsulfonic acid, destroying your reagent.

Direct Saponification ( -like)
  • Trigger: Nucleophiles (OH⁻, amines).

  • Mechanism: The nucleophile attacks the electrophilic Sulfur atom, displacing the phenoxide.

Visualizing the Degradation Pathways

The following diagram illustrates the competing pathways that lead to the same degradation product.

HydrolysisPathways cluster_legend Pathway Legend PBS Phenyl Benzylsulfonate (Ph-CH2-SO2-O-Ph) Carbanion Carbanion Intermediate [Ph-CH-SO2-O-Ph]- PBS->Carbanion Deprotonation (Fast) TS_SN2 Transition State (SN2 attack at S) PBS->TS_SN2 + OH- (Direct Attack) Base Base (B:) Sulfene Sulfene Intermediate (Ph-CH=SO2) Carbanion->Sulfene Elimination (-PhO-) (E1cB Path) Products Degradation Products: Benzylsulfonic Acid + Phenol Sulfene->Products + H2O (Rapid) TS_SN2->Products Displacement key1 Red Path: Dominant in Strong Base (Sulfene) key2 Blue Path: Competitive in Dilute Base

Caption: Dual degradation pathways of phenyl benzylsulfonate. The E1cB sulfene pathway (Red) is particularly rapid due to the acidity of benzylic protons.

Part 3: Troubleshooting Guide

Scenario 1: "My compound disappeared during the aqueous workup."

  • Diagnosis: You likely used a basic wash (NaOH or saturated

    
    ) to remove acid byproducts.
    
  • Fix:

    • Switch to an acidic quench (e.g., dilute HCl or

      
      ).
      
    • If neutralizing an acid reaction, pour the reaction mixture into a biphasic mixture of ice/water and DCM. Avoid high pH aqueous layers.

    • Pro Tip: Phenol (the leaving group) is acidic. If you wash with base to remove phenol, you will accelerate the hydrolysis of the remaining starting material. Use chromatography for purification instead of extraction.

Scenario 2: "HPLC shows two peaks increasing over time in my stock solution."

  • Diagnosis: Hydrolysis is occurring in the solvent.

  • Fix:

    • Check the solvent pH. Methanol and water can slowly hydrolyze the ester.

    • Switch to anhydrous ACN or DMSO for stock solutions.

    • Store at -20°C.

    • Verify the peaks: One is likely Phenol (

      
       matches standard) and the other Benzylsulfonic acid (very polar, elutes near void volume).
      

Scenario 3: "Reaction yield is low when using Phenyl Benzylsulfonate as a reagent."

  • Diagnosis: The reagent is hydrolyzing faster than it reacts with your target nucleophile.

  • Fix:

    • Increase the equivalents of the sulfonate ester (1.5 – 2.0 eq).

    • Use a non-nucleophilic base (e.g., DIPEA or 2,6-Lutidine) instead of TEA or inorganic bases to minimize the E1cB sulfene pathway.

Part 4: Standardized Stability Assay Protocol

Use this protocol to validate the integrity of your reagent batch before critical experiments.

Objective: Determine the half-life (


) of Phenyl Benzylsulfonate at pH 7.4.

Materials:

  • Stock Solution: 10 mM Phenyl Benzylsulfonate in Acetonitrile (ACN).

  • Buffer: Phosphate Buffered Saline (PBS), pH 7.4.

  • Internal Standard: Naphthalene (or similar non-reactive aromatic).

  • Instrument: HPLC-UV (254 nm).

Workflow:

  • Preparation:

    • Mix

      
       Stock Solution + 
      
      
      
      PBS (pH 7.4) in an HPLC vial.
    • Note: Ensure the solution is homogenous; if precipitation occurs, increase ACN ratio to 50%.

  • Time Course:

    • Inject immediately (

      
      ).
      
    • Inject every 30 minutes for 12 hours at 25°C.

  • Analysis:

    • Monitor the disappearance of the parent peak.

    • Monitor the appearance of Phenol.

    • Plot

      
       vs. Time. The slope 
      
      
      
      gives
      
      
      .

Decision Logic for Handling:

HandlingDecision Start Start: Handling Phenyl Benzylsulfonate CheckpH Check Environment pH Start->CheckpH Acidic Acidic (pH < 4) CheckpH->Acidic < 4 Neutral Neutral (pH 6-8) CheckpH->Neutral ~ 7 Basic Basic (pH > 9) CheckpH->Basic > 9 Safe Safe to Process. Stable for hours/days. Acidic->Safe Caution Process Quickly. Keep cold (0°C). Analyze within 4h. Neutral->Caution Danger STOP. High risk of Sulfene formation. Quench immediately with dilute HCl. Basic->Danger

Caption: Decision matrix for processing phenyl benzylsulfonate based on environmental pH.

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use Phenyl Benzylsulfonate to protect alcohols? A: No. Sulfonate esters are "activating" groups, not protecting groups. They turn alcohols into leaving groups. If you treat an alcohol with benzylsulfonyl chloride to make this ester, you are priming that alcohol for substitution or elimination, not protection.

Q: Why does the solution turn yellow/brown in base? A: This is often due to the oxidation of the Phenol byproduct. As the ester hydrolyzes, it releases phenol. In basic conditions, phenoxide is susceptible to air oxidation, forming quinones and polymeric species that are highly colored.

Q: Is the hydrolysis reversible? A: Practically, no. The formation of Benzylsulfonic acid (


) and Phenol is thermodynamically favored. Re-forming the high-energy sulfonate ester bond requires activating agents (like 

or

) to go back to the sulfonyl chloride first.

References

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed., Wiley, 1992.
  • Spillane, W. J., et al. "Mechanisms of Hydrolysis of Phenyl- and Benzyl 4-nitrophenyl-sulfamate Esters."[2] Organic & Biomolecular Chemistry, vol. 9, no. 2, 2011, pp. 523-530.[3] Link

    • Relevance: Establishes the E1cB (sulfene)
  • King, J. F., et al. "The Mechanism of Hydrolysis of Sulfonate Esters." Journal of the American Chemical Society, vol. 114, no. 5, 1992. Relevance: Fundamental kinetics of sulfonate ester hydrolysis and the competition between C-O and S-O cleavage.
  • Williams, A. "The Mechanism of Action of Sultones and Sulfonate Esters." Accounts of Chemical Research, vol. 17, 1984.

Sources

Handling moisture sensitivity of alpha-toluenesulfonyl chloride precursors

Technical Support Hub: Handling -Toluenesulfonyl Chloride

Topic: Moisture Sensitivity & Handling Protocols for

Audience:Date:Status:

Executive Summary & Chemical Identity

Welcome to the Technical Support Hub. You are likely here because your reaction yields are inconsistent, or your reagent has turned into a sticky, fuming paste.

1


Critical Distinction: Know Your Reagent

Before proceeding, confirm you are handling the correct isomer. Confusing these two is a common source of experimental failure due to their vastly different melting points and solubility profiles.

Feature

-Toluenesulfonyl Chloride

-Toluenesulfonyl Chloride (Tosyl Chloride)
Structure


CAS 1939-99-7 98-59-9
Melting Point 92–94 °C 65–69 °C
Water Stability Low (Rapid hydrolysis in moist air)Moderate (Hydrolyzes slowly in cold water)
Primary Failure Mode Formation of Benzylsulfonic acid (sticky solid)Formation of

-Toluenesulfonic acid (hydrate crystals)

The Mechanics of Failure: Moisture Sensitivity

Why did my reagent degrade? Sulfonyl chlorides are electrophiles that react violently with nucleophiles. Water acts as a competitive nucleophile. In the case of

The Hydrolysis Pathway

The degradation is driven by nucleophilic attack at the sulfur atom. The resulting Hydrogen Chloride (HCl) gas can further degrade the crystal lattice by increasing surface acidity, attracting more moisture (hygroscopicity of the acid byproduct).

HydrolysisTsClα-TsCl(Crystalline Solid)InterTetrahedralIntermediateTsCl->Inter+ H₂OH2OMoisture (H₂O)H2O->InterAcidBenzylsulfonic Acid(Hygroscopic Solid)Inter->AcidCollapseHClHCl Gas(Corrosive/Catalyst)Inter->HClEliminationHCl->TsClSurface Acidification(Accelerates Absorption)

Figure 1: The autocatalytic degradation cycle of

Storage & Handling Protocols (The "Dry Chain")

FAQ: How should I store -TsCl long-term?

Recommendation: Store under an inert atmosphere (Argon/Nitrogen) at 2–8°C .

  • The Container: Use amber glass with a Teflon-lined cap. Parafilm is insufficient for long-term storage as it is permeable to moisture over time.

  • The Desiccant: Store the primary container inside a secondary desiccator containing

    
     (Phosphorus Pentoxide) or high-grade indicating silica gel. 
    
    
    is preferred due to the reagent's high sensitivity.
FAQ: I need to weigh out 5 grams. Can I do it on the open bench?

Strictly No. If the relative humidity is >40%,

Protocol:
  • Warm Up: Allow the bottle to reach room temperature before opening to prevent condensation.

  • Inert Handling: Weigh inside a glovebox or use a "funnel-and-flush" technique:

    • Place a receiving flask under a stream of dry Nitrogen.

    • Quickly transfer the solid.

    • Immediately purge the headspace of the source bottle with Nitrogen before resealing.

Quality Control & Troubleshooting

FAQ: My reagent looks "clumpy." Is it still good?

Diagnostic: Visual inspection is the first line of defense.

  • Good: Free-flowing white to pale cream crystalline powder.

  • Suspect: Clumps that do not break apart easily (indicating surface hydrolysis).

  • Bad: Sticky paste, liquid phase present (eutectic with acid), or strong acrid smell of HCl (fuming).

Quantitative Verification (Melting Point): Since the hydrolysis product (benzylsulfonic acid) acts as an impurity, it depresses the melting point significantly.

  • Pass: 91–94°C (Sharp range).

  • Fail: <89°C or a wide range (e.g., 85–92°C).

FAQ: Can I purify degraded -TsCl?

Yes, but with caution. Unlike


Recrystallization Protocol:
  • Solvent: Use anhydrous Chloroform (

    
    )  or a mixture of Toluene/Hexane . Avoid alcohols (ethanol/methanol) as they can react with the sulfonyl chloride to form sulfonate esters if heated too long.
    
  • Process: Dissolve the solid in the minimum amount of warm (40–50°C) dry chloroform. Filter rapidly to remove insoluble sulfonic acid. Add dry hexane until turbid. Cool to 0°C.[2]

  • Drying: Vacuum dry the crystals immediately.[3] Do not air dry.[4]

Synthesis Precursors (For Process Chemists)

If you are synthesizing

The Reaction: Sodium Benzylsulfonate +



The Trap:
  • Issue: If the sulfonate salt contains water, the

    
     will react with the water first (
    
    
    ), consuming the chlorinating agent and generating heat/gas that can degrade the sensitive benzylic C-S bond.
  • Solution: Dry the sodium benzylsulfonate salt at 100°C under high vacuum (<1 mbar) for 12 hours before chlorination. The salt must be bone-dry.

Troubleshooting Workflow (Decision Tree)

Use this logic flow to determine if your reagent is the cause of reaction failure.

TroubleshootingStartReaction Failed / Low YieldCheckReagentCheck α-TsCl Physical StateStart->CheckReagentVisualIs it sticky or fuming?CheckReagent->VisualBadHydrolysis Likely.Do NOT use.Visual->BadYesTestPerform Melting Point TestVisual->TestNo (Looks dry)MPCheckMP > 90°C?Test->MPCheckGoodReagent OK.Check Solvents/Stoichiometry.MPCheck->GoodYesRecrystPurify via Recrystallization(CHCl₃/Hexane)MPCheck->RecrystNo (<89°C)Recryst->TestRetest

Figure 2: Diagnostic workflow for verifying reagent integrity.

Emergency & Safety (HCl Evolution)

Issue: Accidental spill or exposure to water. Hazard: Rapid evolution of HCl gas and formation of strong acid. Protocol:

  • Do NOT wipe with a wet cloth. This will generate a cloud of HCl gas.

  • Neutralize: Cover the spill with solid Sodium Bicarbonate (

    
    ) or Sodium Carbonate.
    
  • Clean: Once the fizzing stops, sweep up the solid waste. Clean the surface with water only after the bulk material is removed.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 74740, alpha-Toluenesulfonyl chloride.[5] Retrieved from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • Synthesis & Reactivity

    • Organic Syntheses.[3][6][7][8] (For general handling of sulfonyl chlorides and comparison to p-TsCl). See Org. Synth. 1954, 34, 96 for analogous handling of tosyl chloride. Retrieved from [Link]

  • Safety Data

Separation of phenyl phenylmethanesulfonate from side products by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Target Molecule: Phenyl phenylmethanesulfonate (Phenyl benzylsulfonate) Structure:


Synthesis Route:  Reaction of phenylmethanesulfonyl chloride with phenol in the presence of a base (typically Pyridine or 

).

As researchers, we often underestimate the lability of benzylic sulfonyl chlorides. Unlike stable tosylates, phenylmethanesulfonyl chloride contains highly acidic


-protons. If you are using triethylamine (

) as a base, you risk generating sulfene intermediates , leading to stilbene byproducts that complicate purification.

This guide addresses the specific challenges of separating the target sulfonate ester from unreacted phenol, hydrolyzed sulfonic acids, and potential elimination side products.

Pre-Purification Diagnostics

Q: My TLC shows a streak from the baseline. Is my product decomposing?

A: Likely not. The streak is usually unreacted phenol or phenylmethanesulfonic acid (hydrolysis byproduct).

  • Phenol: Drags on silica due to hydrogen bonding with silanol groups.

  • Sulfonic Acid: Sticks to the baseline.

Diagnostic Protocol: Run a TLC in Hexane:Ethyl Acetate (8:2) .

  • Rf ~0.9: Non-polar impurities (Stilbenes - see Troubleshooting).

  • Rf ~0.6: Unreacted Phenylmethanesulfonyl chloride (if stable).

  • Rf ~0.4: Target: Phenyl phenylmethanesulfonate.

  • Rf ~0.2: Phenol (often streaks).

  • Baseline: Phenylmethanesulfonic acid / Salts.[1]

Q: Can I load the crude reaction mixture directly onto the column?

A: Strongly Discouraged. Phenol co-elutes with sulfonate esters on silica gel because its


 (~10) allows it to interact with the acidic silica surface, causing "tailing" that contaminates your product fractions.

Mandatory Pre-Column Workup: Before chromatography, you must perform a Chemical Wash to remove phenol.

  • Dissolve crude in

    
     or EtOAc.
    
  • Wash

    
     with 1M NaOH  or 10% 
    
    
    
    .
    • Mechanism: Deprotonates phenol to water-soluble phenoxide (

      
      ).
      
    • Safety: Sulfonate esters are generally stable to dilute base at RT, but work quickly to avoid hydrolysis.

  • Wash with Brine, Dry (

    
    ), and Concentrate.[2]
    

Standard Separation Protocol (The "Happy Path")

If the pre-workup is done correctly, the separation is straightforward.

Stationary Phase Selection
  • Silica Gel 60 (40–63 µm): Standard.

  • Loading Capacity: 1% to 3% (mass of crude / mass of silica). Sulfonates crystallize easily; overloading leads to column clogging.

Mobile Phase Gradient

Use a Hexane / Ethyl Acetate system.

StepSolvent Ratio (Hex:EtOAc)Volume (Column Volumes)Purpose
1 100:02 CVColumn equilibration / Elute non-polar stilbenes
2 95:53 CVElute unreacted Sulfonyl Chloride
3 90:10 to 80:20 Gradient Elute Target (Phenyl phenylmethanesulfonate)
4 50:502 CVFlush remaining polar impurities

Visualization: Decision Logic & Workflow

The following diagram illustrates the critical decision nodes for purifying this specific sulfonate ester, highlighting the "Stilbene Trap" caused by incorrect base selection.

PurificationWorkflow Start Crude Reaction Mixture (Sulfonyl Chloride + Phenol + Base) BaseCheck Check Base Used Start->BaseCheck Et3N Triethylamine (Et3N) Used BaseCheck->Et3N Stronger Base Pyridine Pyridine Used BaseCheck->Pyridine Weaker Base SideProduct WARNING: Stilbene Formation (Sulfene Elimination Pathway) Et3N->SideProduct Workup Aqueous Workup Wash with 1M NaOH Pyridine->Workup SideProduct->Workup Proceed with caution TLC TLC Analysis (Hex:EtOAc 8:2) Workup->TLC Column Flash Chromatography Silica Gel 60 TLC->Column Phenol Removed Fraction1 Frac 1-5 (Non-polar) Discard Stilbenes/Chlorides Column->Fraction1 0-5% EtOAc Fraction2 Frac 6-15 (Target) Phenyl Phenylmethanesulfonate Column->Fraction2 10-20% EtOAc Fraction3 Frac 16+ (Polar) Residual Phenol/Acids Column->Fraction3 >50% EtOAc

Caption: Workflow Logic for Phenyl Phenylmethanesulfonate Purification. Note the critical divergence based on the base used during synthesis, which dictates the impurity profile.

Troubleshooting Center (FAQs)

Issue 1: "I see a new spot appearing during chromatography that wasn't in the crude."

Diagnosis: On-column Hydrolysis. Cause: Silica gel is naturally acidic (


). Sulfonate esters, while relatively stable, can hydrolyze if the column run is slow or if the silica is highly active.
Solution: 
  • Neutralize Silica: Pre-wash the silica slurry with 1%

    
     in Hexane.
    
  • Speed Up: Increase flow rate. Do not let the compound sit on the column overnight.

Issue 2: "My product is solidifying in the column tip."

Diagnosis: Solubility Limit. Cause: Phenyl phenylmethanesulfonate is a crystalline solid. High concentrations in non-polar mobile phases (Hexane) can cause precipitation. Solution:

  • Dry Loading: Adsorb the crude onto Celite or Silica (1:2 ratio) rather than liquid loading. This prevents a "plug" of concentrated solid from forming at the top of the column.

  • Solvent Modifier: Add small amount of Dichloromethane (DCM) to the mobile phase (e.g., Hexane:DCM:EtOAc) to improve solubility without drastically altering polarity.

Issue 3: "I used Triethylamine and I have a huge non-polar spot."

Diagnosis: The "Stilbene Trap." Scientific Explanation: Phenylmethanesulfonyl chloride has acidic benzylic protons.


 can induce elimination to form a sulfene  intermediate (

), which dimerizes and extrudes

to form Stilbene (

). Fix:
  • These non-polar byproducts elute very fast (100% Hexane). Collect the first 2 CVs separately and discard.

  • Prevention: In future experiments, use Pyridine (less basic) or cool the reaction to

    
     to suppress sulfene formation [1].
    

References

  • King, J. F., & Durst, T. (1966).[3] The Reaction of Phenylmethanesulfonyl Chloride with Tertiary Amines. Canadian Journal of Chemistry.[3]

  • Sigma-Aldrich. (n.d.). Phenylmethanesulfonyl chloride Product Specification & Safety.

  • Biotage. (2023).[4] Why is TLC Rf important for flash column chromatography optimization?

  • BenchChem. (2025).[2][5] Technical Support Center: Purification of Phenyl Trifluoromethanesulfonate Reaction Products.

Sources

Technical Support Center: Exotherm Control in Phenyl Phenylmethanesulfonate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Controlling Exotherm during Phenyl Phenylmethanesulfonate Preparation Document ID: TSC-2025-PPS-04 Audience: Process Chemists, Scale-up Engineers, R&D Scientists

Executive Summary & Safety Primer

The Challenge: The preparation of phenyl phenylmethanesulfonate (also known as phenyl benzylsulfonate) involves the reaction of phenylmethanesulfonyl chloride (benzylsulfonyl chloride) with phenol in the presence of a base.

While standard sulfonylation is exothermic, this specific substrate presents a dual-hazard profile :

  • Direct Substitution Exotherm: The standard release of energy from S-O bond formation and HCl neutralization.

  • Sulfene Intermediate Pathway: Benzylsulfonyl chloride possesses

    
    -protons. In the presence of bases (especially tertiary amines like triethylamine), it can undergo elimination to form a highly reactive sulfene (
    
    
    
    )
    intermediate. This pathway is significantly faster and more exothermic than direct displacement, leading to rapid, runaway-prone heat spikes.

Critical Directive: Do not treat this merely as a mixing issue. Control of the exotherm requires suppressing the instantaneous concentration of the sulfene intermediate or managing its generation rate through strict dosing controls.

The Chemistry: Why is the Heat Spiking?

To control the process, you must understand the mechanism. The reaction does not always proceed via a simple


 attack.
Mechanism Visualization

The following diagram illustrates the competing pathways. The Sulfene Pathway (red) is the primary cause of unexpected thermal runaways in this synthesis.

ReactionMechanism Reactant Benzylsulfonyl Chloride (Ph-CH2-SO2-Cl) Intermediate_Sulfene SULFENE INTERMEDIATE (Ph-CH=SO2) [High Energy/Reactive] Reactant->Intermediate_Sulfene Fast Elimination (induced by Base) Direct_TS Direct Substitution Transition State Reactant->Direct_TS Slow Path Base Base (e.g., Et3N) Base->Intermediate_Sulfene Product Phenyl Phenylmethanesulfonate (Ph-CH2-SO2-O-Ph) Intermediate_Sulfene->Product Rapid Addition (High Exotherm) Direct_TS->Product Moderate Exotherm Phenol Phenol (Ph-OH) Phenol->Product

Figure 1: Mechanistic pathways showing the high-energy sulfene route common in benzylsulfonyl systems.

Critical Process Parameters (CPP)

The following parameters are non-negotiable for safe scale-up.

ParameterSpecificationTechnical Rationale
Temperature -5°C to 5°C Low temperature suppresses the elimination rate (sulfene formation) and provides a buffer against heat accumulation.
Addition Mode Semi-Batch Never add "all-in-one." Add the Sulfonyl Chloride (dissolved in solvent) to the Phenol/Base mixture slowly. Alternatively, add Base to the Chloride/Phenol mix (inverse addition).
Solvent DCM or Toluene High heat capacity and good solubility prevent "hot spots" caused by slurry formation. Avoid water-miscible solvents if using organic bases to prevent hydrolysis competition.
Stirring >300 RPM (Vortex) Rapid mass transfer is required to dissipate heat immediately upon reagent contact.

Troubleshooting Guides (Q&A)

Scenario A: "The temperature is spiking despite the cooling bath."

Diagnosis: You are likely generating the sulfene intermediate faster than the cooling system can remove the heat. This often happens when the addition rate is too fast relative to the stirring efficiency.

  • Immediate Action: Stop the addition feed immediately. Increase stirring speed to maximum.

  • Root Cause Analysis: Check your base concentration. If using neat triethylamine, the local concentration at the addition point causes a "flash" reaction.

  • Corrective Protocol: Dilute the incoming reagent stream. If adding the acid chloride, dissolve it in 5-10 volumes of solvent (DCM/Toluene) to increase the thermal mass entering the reactor.

Scenario B: "The reaction mixture turned yellow/dark orange."

Diagnosis: This indicates decomposition of the sulfene intermediate or oxidation of the phenol. Sulfenes can oligomerize if they don't find a nucleophile (phenol) quickly enough.

  • Fix: Ensure Phenol is present in slight excess (1.05 - 1.1 eq) and is fully dissolved before the acid chloride/base interaction begins.

  • Prevention: Degas solvents. Oxygen can promote radical decomposition of benzylic positions.

Scenario C: "The product is solidifying during addition, stopping the stirrer."

Diagnosis: Phenyl phenylmethanesulfonate has a high melting point.[1] As it forms, it may precipitate if the solvent volume is too low.

  • Risk: If stirring stops, heat transfer stops. A "hot spot" will form, leading to a potential thermal runaway or "bumping" when stirring resumes.

  • Protocol:

    • Add more solvent immediately to maintain a fluid slurry.

    • Switch to a solvent with better solubility for the product (e.g., switch from Hexane/Ether to DCM or Ethyl Acetate).

Master Protocol: Safe Synthesis Workflow

Objective: Synthesis of Phenyl Phenylmethanesulfonate with Active Exotherm Management.

Reagents:

  • Phenol (1.05 eq)

  • Phenylmethanesulfonyl chloride (1.0 eq)

  • Triethylamine (1.2 eq) [Base]

  • Dichloromethane (DCM) [Solvent][2]

Step-by-Step Procedure:

  • System Prep: Equip a 3-neck round bottom flask with a mechanical stirrer, internal temperature probe, and a pressure-equalizing addition funnel. Purge with

    
    .
    
  • Charge: Add Phenol and DCM (10 volumes). Stir until dissolved.

  • Base Addition: Add Triethylamine to the phenol solution. Note: A mild exotherm may occur here due to hydrogen bonding/deprotonation.

  • Cooling: Cool the mixture to 0°C using an ice/salt bath or cryostat.

  • Feed Prep: Dissolve Phenylmethanesulfonyl chloride in DCM (5 volumes).

  • Controlled Addition (The Critical Step):

    • Add the chloride solution dropwise.[2]

    • Rule: Monitor internal temp. If T > 5°C, STOP addition. Resume only when T < 2°C.

    • Timeframe: aim for 30-60 minutes depending on scale.

  • Post-Reaction: Allow to warm to room temperature only after addition is complete and exotherm has subsided.

  • Quench: Quench with dilute HCl (1M) to neutralize excess base and remove salts.

Emergency Response: Exotherm Decision Tree

Use this logic flow if the temperature deviates from the control window.

ExothermResponse Start Monitor Internal Temperature (Ti) Check Is Ti > 5°C? Start->Check Normal Continue Addition Maintain Cooling Check->Normal No Alert STOP ADDITION FEED Increase Stirring Rate Check->Alert Yes Assess Does Ti drop within 2 mins? Alert->Assess Resume Resume Feed at 50% reduced rate Assess->Resume Yes Critical CRITICAL ACTION: 1. Max Cooling Jacket 2. Prepare Quench (Ice/Water) Assess->Critical No (Runaway Risk)

Figure 2: Decision logic for handling thermal excursions during sulfonyl chloride addition.

References

  • King, J. F. (1975). "Return of the Sulfenes." Accounts of Chemical Research, 8(1), 10–17. Link

    • Foundational text on the elimination-addition mechanism (sulfene pathway) of alkanesulfonyl chlorides with alpha-protons.
  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.
  • BenchChem Technical Library. (2025). "Managing exothermic reactions in the synthesis of sulfonamides and sulfonates." 3

    • Specific troubleshooting steps for sulfonyl chloride addition r
  • Sigma-Aldrich. (2025). "Safety Data Sheet: Benzenesulfonyl Chloride." Link[1][4]

    • Safety data regarding thermal decomposition and incompatibility with w

Sources

Storage conditions to prevent degradation of phenyl alpha-toluenesulfonate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of phenyl alpha-toluenesulfonate. Our goal is to ensure the long-term stability and integrity of this critical reagent, preventing degradation that can compromise experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for phenyl alpha-toluenesulfonate to ensure its long-term stability?

A: Phenyl alpha-toluenesulfonate is a solid that is stable under normal conditions. For optimal long-term stability, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Room temperature is generally acceptable for storage.[2] The primary focus should be on rigorously excluding moisture.

Q2: How sensitive is phenyl alpha-toluenesulfonate to moisture and what are the risks?

A: The ester linkage in phenyl alpha-toluenesulfonate is susceptible to hydrolysis. While the compound is stable under normal, dry conditions, the presence of water, especially with trace acidic or basic impurities, can catalyze its degradation.[3][4] This hydrolytic cleavage would yield phenol and alpha-toluenesulfonic acid, reducing the purity and efficacy of the reagent. Therefore, storing it under desiccated conditions, for instance in a desiccator cabinet, is a critical preventive measure.

Q3: Should I be concerned about light exposure during storage?

A: While some related sulfonate compounds are noted to be light-sensitive, the safety data sheets for phenyl p-toluenesulfonate, a close isomer, primarily emphasize protection from moisture and heat.[1] However, as a best practice for all high-purity organic reagents, storage in an opaque or amber glass container in a shaded area or cabinet is recommended to prevent any potential photolytic degradation.

Q4: What materials and chemicals are incompatible with phenyl alpha-toluenesulfonate?

A: Phenyl alpha-toluenesulfonate should not be stored with or exposed to strong oxidizing agents or strong acids.[1] Contact with these substances can lead to vigorous and potentially hazardous reactions. Hazardous decomposition products under fire conditions include carbon monoxide, carbon dioxide, and sulfur oxides.[5]

Q5: What is the typical shelf life of phenyl alpha-toluenesulfonate?

A: When stored under the recommended conditions (cool, dry, tightly sealed, away from incompatible materials), phenyl alpha-toluenesulfonate is expected to be stable for an extended period. Chemical suppliers do not typically list a specific expiration date, but rather a recommended re-test date. It is imperative to verify the purity of the material if it has been stored for a long time, especially if the container has been opened previously.

Troubleshooting Guide: Degradation Issues

Problem: My phenyl alpha-toluenesulfonate, which was a white crystalline solid, has developed a yellowish tint. What could be the cause?

Answer: A color change from white to yellow often indicates the formation of impurities. This could be due to several factors:

  • Oxidative Degradation: Minor oxidation, potentially accelerated by exposure to air and light over time.

  • Presence of Degradants: The formation of degradation products, such as phenol and its subsequent oxidation products, can introduce color. Phenol itself is prone to oxidation, forming colored quinone-type species.

  • Contamination: Accidental introduction of a contaminant during handling.

Recommended Action: A color change is a strong indicator of compromised purity. It is highly recommended to re-qualify the material using an analytical technique like HPLC-UV (see Protocol section) or GC-MS to assess its purity before use. If significant degradation is confirmed, the reagent should be discarded according to local regulations.

Problem: I am observing a new, unexpected peak in my HPLC analysis of a phenyl alpha-toluenesulfonate sample. What is this impurity?

Answer: The most probable degradation pathway for phenyl alpha-toluenesulfonate in a typical lab environment is hydrolysis. The new peak likely corresponds to one of its hydrolysis products: phenol or alpha-toluenesulfonic acid. The sulfonate ester bond is the most reactive site for this type of degradation.[3][4]

Recommended Action:

  • Confirm Identity: If possible, confirm the identity of the impurity peak by running authentic standards of phenol and alpha-toluenesulfonic acid.

  • Review Storage: Immediately review your storage protocol. Check for breaches in the container seal, potential exposure to humid air, or storage in a non-desiccated environment.

  • Evaluate Impact: Depending on the level of the impurity, its impact on your downstream application could be significant. Sulfonic acids can alter reaction pH, and the presence of phenol can lead to unwanted side reactions.

Visualizing the Primary Degradation Pathway

The diagram below illustrates the hydrolytic degradation of phenyl alpha-toluenesulfonate.

G cluster_reactants Reactants cluster_products Degradation Products PTS Phenyl alpha-Toluenesulfonate Hydrolysis PTS->Hydrolysis H2O Water (H₂O) H2O->Hydrolysis Phenol Phenol TSA alpha-Toluenesulfonic Acid Hydrolysis->Phenol Hydrolysis Hydrolysis->TSA

Caption: Hydrolytic degradation of phenyl alpha-toluenesulfonate.

Problem: My reaction yields have decreased when using an older bottle of phenyl alpha-toluenesulfonate. Is this related to its storage?

Answer: Yes, this is a classic symptom of reagent degradation. If the phenyl alpha-toluenesulfonate has partially hydrolyzed, its molar concentration is lower than what you calculate based on the initial weight. This directly leads to lower product yields in reactions where it is a limiting reagent.

Recommended Action: Implement a routine requalification process for older reagents. The troubleshooting workflow below provides a systematic approach to diagnosing such issues.

Troubleshooting Workflow for Reagent Instability

G Start Unexpected Experimental Result (e.g., Low Yield, Side Products) Check_Visual Visually Inspect Reagent (Color, Form) Start->Check_Visual Check_Storage Verify Storage Conditions (Seal, Desiccation, Temp) Check_Visual->Check_Storage No visible change Purity_Analysis Perform Purity Analysis (e.g., HPLC-UV) Check_Visual->Purity_Analysis Visible Change (e.g., color) Check_Storage->Purity_Analysis Conditions OK Correct_Storage Correct Storage Conditions Check_Storage->Correct_Storage Conditions Not OK Decision Purity Acceptable? Purity_Analysis->Decision End_Use Proceed with Experiment Decision->End_Use Yes End_Discard Discard and Replace Reagent Decision->End_Discard No Correct_Storage->Purity_Analysis

Caption: Troubleshooting workflow for reagent degradation issues.

Experimental Protocol: Purity Assessment by HPLC-UV

This protocol outlines a general method for assessing the purity of phenyl alpha-toluenesulfonate and detecting potential degradation products like phenol. This method is based on common practices for analyzing related aromatic sulfonate compounds.[6][7][8]

1. Instrumentation and Materials

  • System: High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Diode Array Detector (DAD).

  • Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Solvents: HPLC-grade acetonitrile and water.

  • Reagents: Orthophosphoric acid.

  • Standards: High-purity reference standards of phenyl alpha-toluenesulfonate and phenol.

2. Chromatographic Conditions

ParameterCondition
Mobile Phase A Water with 0.1% v/v Orthophosphoric Acid
Mobile Phase B Acetonitrile with 0.1% v/v Orthophosphoric Acid
Gradient 35% B to 65% B over 10 min, hold for 5 min, return to 35% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection 220 nm
Injection Vol. 10 µL

3. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of phenyl alpha-toluenesulfonate reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Phenol Stock Solution (1 mg/mL): Prepare similarly using phenol reference standard.

  • Working Standard (e.g., 100 µg/mL): Dilute the stock solution 1:10 with the diluent.

  • Sample Preparation (e.g., 100 µg/mL): Prepare the phenyl alpha-toluenesulfonate sample to be tested in the same manner as the working standard.

4. System Suitability

  • Inject the working standard six times.

  • The relative standard deviation (RSD) for the peak area of phenyl alpha-toluenesulfonate should be ≤ 2.0%.

  • The USP tailing factor should be ≤ 2.0.

5. Analysis and Interpretation

  • Inject the blank (diluent), followed by the working standard and the sample solution.

  • Calculate the purity of the sample by comparing its peak area to that of the standard (Area/Area % method).

  • Identify and quantify the phenol peak in the sample chromatogram by comparing its retention time and response to the phenol standard. The presence of a significant phenol peak is a direct indicator of hydrolytic degradation.

References

  • TCI Chemicals. (2025, November 20). SAFETY DATA SHEET - Phenyl p-Toluenesulfonate.

  • Thermo Fisher Scientific. (2025, December 21). SAFETY DATA SHEET - Silver p-toluenesulfonate.

  • Kaiser, E. T., & Zaborsky, O. R. (1966). A Comparative Study of the Alkaline Hydrolysis of o-Hydroxy-α-toluenesulfonic Acid Sultone and Phenyl α-Toluenesulfonate. Journal of the American Chemical Society, 88(14), 3379-3382.

  • AK Scientific, Inc. (n.d.). Phenyl benzenesulfonate Safety Data Sheet.

  • Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET - (R)-(−)-Oxirane-2-methanolp-toluenesulfonate salt.

  • Sigma-Aldrich. (n.d.). Phenyl p-Toluenesulfonate.

  • American Chemical Society. (1966). A Comparative Study of the Alkaline Hydrolysis of o-Hydroxy-α-toluenesulfonic Acid Sultone and Phenyl α-Toluenesulfonate. Journal of the American Chemical Society.

  • Grosse, S., De Pra, M., & Steiner, F. (n.d.). Accurate and reliable quantitation of p-toluenesulfonates genotoxic impurities in an active pharmaceutical ingredient by HPLC-UV. Thermo Fisher Scientific.

  • GL Sciences. (2018, December 12). SAFETY DATA SHEET_5020-0035 InertSustain Phenyl.

  • Wang, Z., et al. (2022). Removal of p-toluenesulfonic acid from wastewater using a filtration-enhanced electro-Fenton reactor. RSC Advances.

  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for p-Toluenesulfonamide Derivatives.

  • EXPEC Technology. (n.d.). GC-MSMS | “Cure” or “Cause”? Rapid detection of p-toluenesulfonate compounds in pharmaceuticals.

  • Journal of Chemical and Pharmaceutical Research. (2012). Development and validation of a stability-indicating RP-HPLC method for the quantification of p-Toluenesulfonic acid and Ethyl-p-Toluene sulfonate in Perindopril tert-Butylamine. JOCPR, 4(1), 483-490.

  • Sigma-Aldrich. (n.d.). Phenyl p-Toluenesulfonate.

  • ChemicalBook. (2026, January 3). Chemical Safety Data Sheet MSDS / SDS - SODIUM P-TOLUENESULFONATE.

  • SKF. (n.d.). Safety Data Sheet - LMCG 1.

  • PubChem - NIH. (n.d.). Phenyl p-toluenesulfonate.

  • Santa Cruz Biotechnology. (n.d.). Phenyl p-Toluenesulfonate.

  • IJCRT. (2024, November 11). Evaluation Of Analytical Method Using Pharmaceutical Drugs: Genotoxic Methyl P- Toulene Sulfonate.

  • PubMed. (n.d.). Oxidative degradation of p-toluenesulfonic acid using hydrogen peroxide.

  • Carl ROTH. (n.d.). Safety Data Sheet: Paratoluolsulphonic acid.

  • CP Lab Safety. (n.d.). Phenyl p-Toluenesulfonate, 25g, Each.

  • PubChem - NIH. (n.d.). p-Toluenesulfonic acid.

  • Tokyo Chemical Industry Co., Ltd. (n.d.). Phenyl p-Toluenesulfonate.

  • ResearchGate. (2025, August 5). Initial steps in the degradation of benzene sulfonic acid, 4-toluene sulfonic acids, and orthanilic acid in Alcaligenes sp. strain O-1.

  • Sigma-Aldrich. (n.d.). PHENYL PARA-TOLUENESULFONATE AldrichCPR.

  • Ataman Kimya. (n.d.). p-Toluenesulfonic Acid.

  • Fisher Scientific. (n.d.). L-Phenylalanine benzyl ester p-toluenesulfonate, 95%, Thermo Scientific.

  • ResearchGate. (2025, August 6). Sulfonylation of aromatic compounds with methyl p-toluenesulfonate as a sulfonylating precursor.

  • ResearchGate. (n.d.). Sonochemical Degradation of p-Toluenesulfonic Acid in Aqueous Environment.

  • PMC. (2024, September 18). Solubilization and enhanced degradation of benzene phenolic derivatives—Bisphenol A/Triclosan using a biosurfactant producing white rot fungus Hypocrea lixii S5 with plant growth promoting traits.

Sources

Validation & Comparative

Comparative FTIR Spectroscopy of Sulfonate Esters: Benchmarking Phenyl Phenylmethanesulfonate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, sulfonate esters are critical structural motifs, functioning as highly reactive prodrug linkers, leaving groups, and potent enzyme inhibitors. Recently, phenyl phenylmethanesulfonate (and its derivatives) has emerged as a privileged scaffold for designing selective ectonucleotide pyrophosphatase (ENPP) inhibitors[1] and aromatase inhibitors[2].

For analytical scientists, confirming the structural integrity of these compounds via Fourier-Transform Infrared (FTIR) spectroscopy requires a nuanced understanding of how adjacent functional groups modulate the sulfonyl (SO₂) stretching frequencies. This guide objectively compares the FTIR performance of phenyl phenylmethanesulfonate against alternative sulfonate esters (triflates, tosylates, and mesylates) and provides a self-validating experimental protocol for high-fidelity spectral acquisition.

Mechanistic Causality: The Physics of SO₂ Stretching Frequencies

In FTIR spectroscopy, the absorption frequency of a functional group is governed by Hooke’s Law, where the frequency is directly proportional to the square root of the bond's force constant (


). For sulfonate esters, the asymmetric (

) and symmetric (

) stretching frequencies of the SO₂ group are highly sensitive to the electronic environment of the sulfur atom[3].

In phenyl phenylmethanesulfonate , the sulfur atom is bonded to a phenoxy group (–OPh) and a benzyl group (–CH₂Ph).

  • The Phenoxy Effect: The electronegative oxygen atom withdraws electron density via the inductive effect (

    
    ), which increases the S=O bond order and force constant.
    
  • The Benzyl Effect: Unlike tosylates where the aromatic ring is directly conjugated to the sulfur, the methylene bridge (–CH₂–) in phenylmethanesulfonates insulates the sulfur from direct resonance with the phenyl ring. This leaves only a moderate inductive effect.

Consequently, the ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 SO₂ stretch for phenylmethanesulfonates reliably manifests between 1340 and 1370 cm⁻¹ , while the 

SO₂ stretch appears between 1140 and 1195 cm⁻¹ [4].

Comparative Spectral Data: Phenyl Phenylmethanesulfonate vs. Alternatives

To objectively benchmark phenyl phenylmethanesulfonate, we must compare its spectral signature against other commonly utilized sulfonate esters. The table below illustrates how varying the electronic properties of the R-group attached to the sulfur shifts the FTIR absorption frequencies.

Sulfonate Ester ClassRepresentative Compoundngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

SO₂ (cm⁻¹)

SO₂ (cm⁻¹)
Electronic Influence on S=O Force Constant
Triflate Phenyl trifluoromethanesulfonate1410 – 14301200 – 1240Highest: Extreme

effect from CF₃ severely depletes electron density on S, maximizing S=O bond order.
Tosylate Phenyl p-toluenesulfonate1360 – 13801170 – 1190High: Direct aryl attachment allows for slight resonance delocalization, slightly reducing the force constant vs. triflates.
Benzyl Sulfonate Phenyl phenylmethanesulfonate 1340 – 1370 1140 – 1195 Moderate: Methylene bridge disrupts direct conjugation. Moderate

effects dominate[4].
Mesylate Phenyl methanesulfonate1330 – 13501160 – 1180Lowest: Alkyl group provides electron-donating (

) effects, lowering the S=O force constant.

Data synthesis derived from established functional group frequency ranges and recent empirical characterizations of sulfonate derivatives[3][4].

Self-Validating ATR-FTIR Experimental Protocol

In my experience characterizing active pharmaceutical ingredients (APIs), relying solely on nominal instrument settings often leads to irreproducible sulfonate spectra due to baseline drift or atmospheric interference. Attenuated Total Reflectance (ATR) FTIR is the preferred method over KBr pelleting, as it prevents hygroscopic moisture absorption that can obscure the critical 1100–1300 cm⁻¹ region.

The following protocol is designed as a self-validating system , ensuring that any data acquired is internally verified for accuracy before analysis.

Step 1: System Initialization and The Validation Checkpoint
  • Action: Power on the FTIR spectrometer and allow the IR source to stabilize for 30 minutes. Clean the diamond ATR crystal with spectroscopy-grade isopropanol.

  • Self-Validation: Before analyzing the sample, acquire a spectrum of a standard 1.5 mil polystyrene calibration film.

  • Causality: The aromatic C-C stretching peak of polystyrene must appear at exactly 1601.2 cm⁻¹ (± 1.0 cm⁻¹) . If the peak deviates beyond this tolerance, the interferometer is misaligned, and any subsequent sulfonate data will be invalid. Recalibrate the laser reference if this fails.

Step 2: Atmospheric Nullification (Background Acquisition)
  • Action: Acquire a background spectrum of the blank ATR crystal using 32 scans at a resolution of 4 cm⁻¹.

  • Causality: Atmospheric CO₂ and water vapor exhibit strong IR absorbances that overlap with the 1400–1800 cm⁻¹ region. A fresh background ensures these transient variables are mathematically subtracted from the final sample spectrum.

Step 3: Sample Application
  • Action: Deposit 2–3 mg of dry phenyl phenylmethanesulfonate powder onto the ATR crystal. Lower the pressure anvil until the software indicates optimal contact pressure (typically ~80 units).

  • Causality: Consistent pressure ensures uniform penetration depth of the evanescent IR wave into the sample, which is critical for accurate relative peak intensity measurements between the

    
     and 
    
    
    
    bands.
Step 4: Spectral Acquisition
  • Action: Collect the sample spectrum using 32 scans at 4 cm⁻¹ resolution.

  • Causality: 32 scans provide an optimal signal-to-noise ratio (SNR) without subjecting the sample to prolonged infrared exposure, which could induce localized heating and polymorphic spectral shifting. A 4 cm⁻¹ resolution provides sufficient data point density to resolve the fine structure of the SO₂ bands without over-resolving baseline noise.

Step 5: Data Processing
  • Action: Apply an automatic baseline correction and execute a peak-picking algorithm with a sensitivity threshold set to 5%. Identify the peaks in the 1340–1370 cm⁻¹ and 1140–1195 cm⁻¹ regions.

Experimental Workflow Visualization

FTIR_Workflow N1 1. System Initialization & Polystyrene Validation N2 2. Background Acquisition (Atmospheric Nullification) N1->N2 N3 3. Sample Application (Phenyl phenylmethanesulfonate) N2->N3 N4 4. Spectral Acquisition (32 Scans, 4 cm⁻¹ Res) N3->N4 N5 5. Data Processing (Baseline & Peak Picking) N4->N5

Self-validating ATR-FTIR workflow for the spectral analysis of sulfonate esters.

References

1.[1] Synthesis and Biological Evaluation of Arylamide Sulphonate Derivatives as Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 and -3 Inhibitors - PMC. nih.gov. 1 2.[2] Design, Synthesis and Biological Evaluation of Aromatase Inhibitors Based on Sulfonates and Sulfonamides of Resveratrol - PMC. nih.gov. 2 3.[4] Rationally Designed InhA Inhibitors: A Comparative Anti‐Tubercular Activity Study of Sulfonate Esters of Isoniazid Hydrazones and Their Structurally Flexible Benzyl Analogues - PMC. nih.gov. 4 4.[3] 14.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. libretexts.org. 3

Sources

Analytical Comparison Guide: Mass Spectrometry Fragmentation of Phenyl Benzylsulfonate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Context

Phenyl benzylsulfonate (PBS) serves as a critical model compound for understanding the mass spectrometric behavior of sulfonate esters. In pharmaceutical drug development, sulfonate esters are strictly monitored as potentially genotoxic impurities (PGIs) because they can act as alkylating agents[1]. Accurate structural elucidation and trace quantification of these compounds require a deep understanding of their ionization efficiencies and fragmentation pathways.

This guide objectively compares the analytical performance of different mass spectrometry (MS) modalities for PBS, details its specific fragmentation mechanisms, and contrasts its behavior against alternative sulfonate classes.

Ionization Modalities: ESI vs. APCI vs. EI

The choice of ionization source fundamentally alters the observed mass spectra for sulfonate esters. Selecting the wrong modality can lead to severe signal suppression or uninterpretable spectra.

  • Electrospray Ionization (ESI) : While ESI is the industry standard for soft ionization, sulfonate esters often exhibit poor analytical sensitivity and reproducibility in ESI positive mode. This is caused by competitive adduct formation; the protonated precursor

    
     is frequently overshadowed by 
    
    
    
    and
    
    
    adducts. These adducts do not fragment efficiently in Selected Reaction Monitoring (SRM) modes, limiting their utility for trace quantification[2].
  • Atmospheric Pressure Chemical Ionization (APCI) : APCI in negative ion mode is the superior alternative for rapid, sensitive determination of PGIs. Aromatic sulfonate esters like PBS readily form stable

    
     precursor ions (where the benzyl group is lost), which subsequently yield highly diagnostic 
    
    
    
    product ions under collision-induced dissociation (CID)[2].
  • Electron Impact (EI) : In GC-MS applications, EI (70 eV) provides highly reproducible, energy-rich fragmentation. For PBS, EI drives extensive bond cleavage, making it ideal for de novo structural confirmation and library matching rather than trace LC-MS quantification.

Table 1: Performance Comparison of Ionization Techniques for Phenyl Benzylsulfonate
Analytical FeatureESI (+/-)APCI (-)EI (70 eV)
Primary Precursor Ion

,



Sensitivity for PGIs Low to ModerateHighModerate
Matrix Effect Susceptibility High (Ion suppression)LowLow (GC-dependent)
Primary Application General screeningTrace quantification (SRM)Structural elucidation

Mechanistic Elucidation of Fragmentation Pathways

The fragmentation of PBS (


, exact mass 248.05 Da) under EI or positive CID is governed by the relative stabilities of the leaving groups and the resulting cations.
  • C-S Bond Cleavage (The Benzyl Tropylium Pathway) : The most thermodynamically favored pathway is the cleavage of the carbon-sulfur bond. This yields the benzyl cation (

    
     91), which rapidly rearranges to the highly stable, aromatic tropylium ion (
    
    
    
    ). The complementary fragment is the neutral phenoxysulfinyl radical.
  • S-O Bond Cleavage : Cleavage of the sulfur-oxygen ester bond produces the phenoxy cation (

    
     93) and the benzylsulfonyl radical.
    
  • 
     Extrusion and Aryl Migration : A hallmark of sulfonate esters is the expulsion of neutral sulfur dioxide (loss of 64 Da). In PBS, this rearrangement involves the migration of the phenyl group to the benzylic carbon (or oxygen), forming a benzyl phenyl ether radical cation (
    
    
    
    184)[1][3].

MS_Fragmentation M Phenyl benzylsulfonate [M]•+ m/z 248 F1 Tropylium Cation [C7H7]+ m/z 91 M->F1 α-Cleavage (- •SO2OPh) F2 Phenoxy Cation [Ph-O]+ m/z 93 M->F2 S-O Cleavage (- •SO2CH2Ph) F3 Phenoxysulfinyl Cation [Ph-O-SO2]+ m/z 157 M->F3 α-Cleavage (- •CH2Ph) F4 Benzyl Phenyl Ether [M-SO2]•+ m/z 184 M->F4 SO2 Extrusion (- SO2) F5 Cyclopentadienyl Cation [C5H5]+ m/z 65 F1->F5 - C2H2 F3->F2 - SO2

Figure 1: Primary mass spectrometry fragmentation pathways of phenyl benzylsulfonate.

Experimental Protocol: LC-APCI-MS/MS Workflow for Trace Sulfonate Esters

To ensure high trustworthiness and reproducibility, the following protocol describes a self-validating system for quantifying PBS and related PGIs using APCI-MS/MS[2].

Step 1: Sample Preparation & Internal Standardization

  • Causality: Direct injection of active pharmaceutical ingredients (APIs) can severely contaminate the MS source and cause matrix effects. Liquid-liquid extraction (LLE) isolates the non-polar sulfonate esters from the polar API matrix.

  • Action: Spike 100 mg of the API sample with 10 µL of deuterated internal standard (e.g., PBS-d5, 1 µg/mL). Dissolve in 1 mL of water, and extract with 2 mL of hexane/ethyl acetate (80:20 v/v). Centrifuge at 5000 rpm for 5 min, evaporate the organic layer under nitrogen, and reconstitute in 200 µL of mobile phase.

Step 2: Chromatographic Separation

  • Causality: A gradient elution ensures sharp peak shapes and separates PBS from isomeric sulfite esters or sulfones, which might cause isobaric interference[1].

  • Action: Utilize a C18 column (e.g., 50 mm × 2.1 mm, 1.8 µm). Mobile Phase A: 10 mM Ammonium formate in water. Mobile Phase B: Acetonitrile. Run a gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

Step 3: APCI-MS/MS Parameterization

  • Causality: APCI negative mode bypasses the

    
     adduct issues seen in ESI. The corona discharge needle efficiently generates 
    
    
    
    ions.
  • Action: Set the APCI corona discharge current to -5.0 µA. Source temperature: 400°C. Desolvation gas: 800 L/h.

  • MRM Transitions: Monitor the precursor-to-product transition for PBS:

    
     157 (
    
    
    
    )
    
    
    
    
    93 (
    
    
    ). Set collision energy (CE) to 20 eV.

Step 4: System Validation

  • Action: Inject a blank (reconstitution solvent) before and after the sample sequence to rule out carryover. Ensure the internal standard recovery is within 80-120% to validate extraction efficiency.

Comparative Analysis with Alternative Sulfonates

Understanding how PBS compares to other sulfonates aids in rapid spectral interpretation and method development.

  • Phenyl Methanesulfonate vs. PBS : While PBS fragmentation is dominated by the highly stable benzyl/tropylium cation (

    
     91), phenyl methanesulfonate lacks this moiety. Its EI spectrum is instead characterized by the survival of the molecular ion (
    
    
    
    172) and the loss of a methyl radical to form the
    
    
    ion, followed by
    
    
    extrusion[4][5].
  • Linear Alkylbenzenesulfonates (LAS) vs. PBS : LAS compounds (common environmental surfactants) feature an alkyl chain attached to the benzene ring. In negative LC-MS/MS, LAS uniformly produce an

    
     183 product ion (the benzenesulfonate anion) regardless of the alkyl chain length[6]. In contrast, PBS yields the phenoxysulfinyl anion (
    
    
    
    157) due to the ester linkage.
  • Sulfite Esters vs. Sulfonate Esters : Isomeric sulfite esters can be differentiated from sulfonates like PBS via gas-phase ion-molecule reactions followed by CID. Sulfite esters readily eliminate

    
     directly from the protonated molecule, whereas protonated sulfonate esters require specific derivatization (e.g., with diisopropoxymethylborane) to yield diagnostic fragmentations[1].
    

References

  • Differentiation of Protonated Sulfonate Esters from Isomeric Sulfite Esters and Sulfones by Gas-Phase Ion–Molecule Reactions Followed by Diagnostic Collision-Activated Dissociation in Tandem Mass Spectrometry Experiments Source: Analytical Chemistry - ACS Publications[Link]

  • Mass Spectrometry of Sulfonic Acids and Their Derivatives Source: ResearchGate[Link]

  • Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes Source: PubMed - NIH[Link]

  • Analysis of linear alkylbenzene sulfonate in environmental water using online SPE LC system coupled with LC-MS/MS ASMS 2013 Source: Shimadzu[Link]

  • Phenyl Methanesulfonate | C7H8O3S | CID 316170 Source: PubChem - NIH [Link]

Sources

Distinguishing Phenyl Phenylmethanesulfonate from Phenyl Methanesulfonate by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most common structural verification challenges in drug development and synthetic chemistry involves distinguishing between closely related sulfonate esters. Phenyl phenylmethanesulfonate (often referred to as phenyl


-toluenesulfonate) and phenyl methanesulfonate (phenyl mesylate) are two such analogs. While their macroscopic physical properties may overlap, their molecular architectures differ by a single, critical moiety: a benzyl group versus a methyl group attached to the sulfonyl center.

This guide provides an objective, data-driven framework for distinguishing these two compounds using Nuclear Magnetic Resonance (NMR) spectroscopy, grounded in mechanistic causality and self-validating experimental protocols.

Structural Analysis & Mechanistic Causality

To definitively distinguish these compounds, we must analyze the electronic environment—specifically the shielding and deshielding effects—acting upon the aliphatic protons and carbons in each molecule.

  • Phenyl Phenylmethanesulfonate (

    
    ) : The aliphatic region consists of a methylene group (
    
    
    
    ). These protons are flanked by two highly electron-withdrawing and deshielding moieties: the sulfonate group (
    
    
    ) and a benzylic phenyl ring. The magnetic anisotropy generated by the
    
    
    -electron cloud of the adjacent phenyl ring, combined with the strong inductive pull of the sulfonyl group, forces the
    
    
    chemical shift significantly downfield to approximately 4.5 ppm [1].
  • Phenyl Methanesulfonate (

    
    ) : The aliphatic region consists of a methyl group (
    
    
    
    ). While these protons experience the strong inductive deshielding of the adjacent sulfonate group, they lack the anisotropic deshielding effect of a benzylic phenyl ring. Consequently, their resonance occurs further upfield at approximately 3.1 ppm [2].

By understanding this causality, researchers can predict and verify the spectral behavior of these compounds without relying solely on empirical matching.

Quantitative Data Comparison

The following tables summarize the critical


 and 

NMR spectral features required to differentiate the two compounds.
Table 1: NMR Spectral Comparison ( , 400 MHz)
Spectral FeaturePhenyl Phenylmethanesulfonate[1]Phenyl Methanesulfonate[2]Diagnostic Significance
Aliphatic Chemical Shift ~4.51 ppm (Singlet)~3.12 ppm (Singlet)Primary identifier (Anisotropic deshielding in the benzyl derivative).
Aliphatic Integration 2H (

)
3H (

)
Confirms the presence of a methylene vs. a methyl group.
Aromatic Chemical Shift ~7.10 – 7.52 ppm (Multiplets)~7.23 – 7.53 ppm (Multiplets)Overlapping regions; not ideal for primary identification.
Aromatic Integration 10H (Two phenyl rings)5H (One phenyl ring)Secondary identifier for structural validation.
Table 2: NMR Spectral Comparison ( , 100 MHz)
Spectral FeaturePhenyl Phenylmethanesulfonate[1]Phenyl Methanesulfonate[2]
Aliphatic Carbon ~56.7 ppm (

)
~37.4 ppm (

)
Aromatic Carbons ~122.3 – 136.8 ppm~121.7 – 148.6 ppm

Self-Validating Experimental Protocol

In rigorous drug development workflows, an experimental protocol must be a self-validating system . This means the data must prove its own internal consistency, eliminating false positives caused by solvent impurities, incomplete reactions, or miscalibration.

Step-by-Step Methodology
  • Sample Preparation : Weigh accurately 10–15 mg of the synthesized compound. Dissolve completely in 0.6 mL of deuterated chloroform (

    
    ) spiked with 0.03% v/v Tetramethylsilane (TMS). Transfer to a clean, dry 5 mm NMR tube.
    
  • Data Acquisition :

    • Acquire the

      
       NMR spectrum at 400 MHz or 500 MHz (16 scans, relaxation delay 
      
      
      
      s)[3].
    • Acquire the

      
       NMR spectrum at 100 MHz or 125 MHz (512 scans, relaxation delay 
      
      
      
      s)[3].
  • Internal Calibration (The Anchor) : Calibrate the TMS peak exactly to 0.00 ppm. Verify that the residual

    
     solvent peak appears at exactly 7.26 ppm. If the solvent peak deviates by >0.02 ppm, the spectrum is miscalibrated and must be re-referenced.
    
  • Integration & Self-Validation (The Check) :

    • Locate the distinct aliphatic singlet (either near 3.1 ppm or 4.5 ppm).

    • If the peak is at ~3.1 ppm : Set its integral value to exactly 3.00 . Next, integrate the aromatic region (~7.2–7.6 ppm). If the compound is pure phenyl methanesulfonate, the aromatic integral will self-validate at exactly ~5.00 .

    • If the peak is at ~4.5 ppm : Set its integral value to exactly 2.00 . Next, integrate the aromatic region (~7.1–7.6 ppm). If the compound is pure phenyl phenylmethanesulfonate, the aromatic integral will self-validate at exactly ~10.00 .

    • Causality Note: Any significant deviation in the aromatic integral (e.g., an integral of 7.5) immediately flags the presence of an impurity (such as unreacted phenol) or a structural misassignment, triggering a mandatory re-purification step.

Analytical Workflow Visualization

The following decision tree illustrates the logical workflow for distinguishing these two sulfonate esters based on the self-validating protocol described above.

NMR_Workflow Start Acquire 1H NMR Spectrum (CDCl3, 400 MHz) AnalyzeAliphatic Analyze Aliphatic Region (3.0 - 5.0 ppm) Start->AnalyzeAliphatic Peak3 Observe Singlet at ~3.1 ppm (Set Integral = 3.00) AnalyzeAliphatic->Peak3 Methyl (-CH3) detected Peak4 Observe Singlet at ~4.5 ppm (Set Integral = 2.00) AnalyzeAliphatic->Peak4 Methylene (-CH2-) detected Validate3 Validate Aromatic Region (Integral ≈ 5.00) Peak3->Validate3 Validate4 Validate Aromatic Region (Integral ≈ 10.00) Peak4->Validate4 ResultB Phenyl Methanesulfonate Confirmed Validate3->ResultB Self-Validation Passed ResultA Phenyl Phenylmethanesulfonate Confirmed Validate4->ResultA Self-Validation Passed

Fig 1: Self-validating NMR decision workflow for distinguishing sulfonate esters.

References

  • [3] Title: Phenyl Methanesulfonate | C7H8O3S | CID 316170 - PubChem - NIH Source: nih.gov URL:

  • [1] Title: Design, Synthesis and Biological Evaluation of Aromatase Inhibitors Based on Sulfonates and Sulfonamides of Resveratrol - MDPI Source: mdpi.com URL:

  • [2] Title: Organocatalytic C–H hydroxylation with Oxone® enabled by an aqueous fluoroalcohol solvent system - SciSpace Source: scispace.com URL:

Sources

A Comparative Guide to the UV-Vis Absorption Maxima of Phenyl α-Toluenesulfonate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, a precise understanding of a molecule's spectroscopic properties is fundamental. Phenyl α-toluenesulfonate, also known as phenyl p-toluenesulfonate or phenyl tosylate, is a crucial intermediate in organic synthesis, often utilized for its excellent leaving group properties. Its ultraviolet-visible (UV-Vis) absorption profile is a key characteristic for reaction monitoring, purity assessment, and photochemical applications. This guide provides an in-depth comparison of the UV-Vis absorption maxima of phenyl α-toluenesulfonate with relevant precursor and analog compounds, supported by established experimental protocols.

Introduction to the Spectroscopic Properties of Aryl Sulfonates

The UV-Vis absorption of aromatic compounds is primarily governed by π→π* electronic transitions within the benzene ring. For a simple benzene molecule, these transitions give rise to a relatively weak absorption band (the B-band) at approximately 255 nm.[1] The introduction of substituents onto the ring can cause a shift in the absorption maximum (λmax) to longer wavelengths (a bathochromic or red shift) or shorter wavelengths (a hypsochromic or blue shift), and can also affect the absorption intensity (molar absorptivity, ε).

Phenyl α-toluenesulfonate possesses two aromatic rings: a phenyl group and a toluenesulfonyl group. The overall UV-Vis spectrum is a composite of the chromophores from both phenol and p-toluenesulfonic acid, modified by the ester linkage. This guide will dissect these contributions by comparing the spectral data of the parent and related molecules.

Experimental Protocols

To ensure scientific integrity, the following protocols describe the synthesis, purification, and spectroscopic analysis of phenyl α-toluenesulfonate. These methods are designed to be self-validating, providing a clear pathway from synthesis to characterization.

Synthesis of Phenyl α-Toluenesulfonate

The standard and most reliable method for synthesizing phenyl α-toluenesulfonate is the reaction of phenol with p-toluenesulfonyl chloride in the presence of a base to neutralize the HCl byproduct.[2]

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve phenol (1.0 equivalent) in anhydrous pyridine or a mixture of dichloromethane and triethylamine.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Tosyl Chloride: Slowly add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting phenol.

  • Workup: Quench the reaction by adding cold 1 M hydrochloric acid. Extract the product into an organic solvent such as ethyl acetate.

  • Washing: Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude phenyl α-toluenesulfonate from methanol or glacial acetic acid to obtain a pure, crystalline solid.

G cluster_synthesis Synthesis Workflow cluster_workup Workup & Purification start Dissolve Phenol in Pyridine cool Cool to 0°C start->cool add_tscl Add p-Toluenesulfonyl Chloride cool->add_tscl react Stir at RT add_tscl->react quench Quench with HCl react->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Recrystallize dry->purify end end purify->end Pure Phenyl α-Toluenesulfonate

Caption: Workflow for the synthesis and purification of phenyl α-toluenesulfonate.

UV-Vis Spectroscopic Analysis

A standardized protocol for obtaining the UV-Vis spectrum is crucial for data comparability.

Step-by-Step Protocol:

  • Solvent Selection: Choose a UV-grade solvent that does not absorb in the region of interest (typically 200-400 nm for aromatic compounds). Methanol or ethanol are common choices.

  • Solution Preparation: Prepare a stock solution of the purified phenyl α-toluenesulfonate of a known concentration (e.g., 1 mg/mL) in the chosen solvent. From this, prepare a dilute solution (e.g., 0.01-0.05 mg/mL) to ensure the absorbance falls within the linear range of the spectrophotometer (ideally below 1.5 AU).

  • Instrument Blank: Use the pure solvent as a blank to zero the spectrophotometer.

  • Spectrum Acquisition: Record the absorption spectrum of the sample solution from 400 nm down to 200 nm.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax). If desired, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration.

Comparative UV-Vis Absorption Data

The UV-Vis absorption spectrum of phenyl α-toluenesulfonate is best understood by comparing it to its constituent parts and related molecules. The data presented below was compiled from various spectroscopic databases and literature sources.

Compound NameStructureSolventλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)
BenzeneC₆H₆Ethanol~255~200
PhenolC₆H₅OHWater/Ethanol~270-275[3]~1,450
p-Toluenesulfonic AcidCH₃C₆H₄SO₃HAcidic Water~222, ~256, ~262[4][5][6][7]Not specified
Phenyl α-Toluenesulfonate C₁₃H₁₂O₃S Ethanol (Predicted) ~265-270 ~1,500 - 2,500
Methyl p-ToluenesulfonateC₈H₁₀O₃SMethanol/Acetonitrile~225[8]Not specified
Ethyl p-ToluenesulfonateC₉H₁₂O₃SMethanol/Acetonitrile~225[8]Not specified

Note: The λmax for phenyl α-toluenesulfonate is an educated estimation based on the additive effects of its chromophores. The values for methyl and ethyl p-toluenesulfonates are inferred from HPLC-UV detection wavelengths, indicating strong absorbance in that region.

Scientific Discussion: Structure and Absorption Relationship

The UV-Vis absorption characteristics of phenyl α-toluenesulfonate can be rationalized by examining its structure in relation to the comparative compounds.

  • Influence of the Phenoxy Group: Phenol exhibits a bathochromic shift (from 255 nm to ~270 nm) and a significant increase in absorption intensity compared to benzene.[3] This is due to the lone pair of electrons on the hydroxyl oxygen, which can be delocalized into the aromatic π-system, effectively extending the chromophore. In phenyl α-toluenesulfonate, the phenyl ring is attached to the sulfonate group via an oxygen atom, creating a phenoxy-like moiety. This structural feature is expected to be the dominant contributor to the main absorption band in the 260-280 nm region.

  • Influence of the Toluenesulfonyl Group: The spectrum of p-toluenesulfonic acid shows multiple peaks, characteristic of a substituted benzene ring, with maxima around 222 nm, 256 nm, and 262 nm.[4][5][6][7] The sulfonate group itself is not a strong chromophore in this region, but it influences the electronic structure of the toluene ring. The absorption profile of the toluenesulfonyl portion of phenyl α-toluenesulfonate is expected to overlap with and contribute to the overall spectrum, likely resulting in a broadening of the main absorption band and potentially some fine structure.

  • Combined Effect in Phenyl α-Toluenesulfonate: The final spectrum of phenyl α-toluenesulfonate is a superposition of the electronic transitions of both the phenyl and the toluenesulfonyl ring systems. The phenoxy group is anticipated to cause the most significant absorption band to appear at a slightly longer wavelength than that of benzene, likely in the 265-270 nm range. The molar absorptivity is also expected to be significantly higher than that of benzene, more in line with that of phenol, due to the electron-donating nature of the ether oxygen.

  • Comparison with Alkyl Tosylates: Methyl and ethyl p-toluenesulfonates are frequently detected in HPLC analysis using a UV detector set to 225 nm.[8] This corresponds to the primary, more intense absorption band of the toluenesulfonyl chromophore. While this band is also present in phenyl α-toluenesulfonate, the secondary, longer-wavelength band originating from the phenoxy group is more characteristic and often more useful for selective monitoring in the presence of other aromatic compounds.

G cluster_main Structural Contributions to UV-Vis Absorption cluster_precursors Precursor Chromophores cluster_analogs Alkyl Ester Analogs benzene Benzene λmax ≈ 255 nm phenol Phenol λmax ≈ 270 nm Bathochromic Shift (OH group) benzene->phenol Substitution Effect target Phenyl α-Toluenesulfonate λmax ≈ 265-270 nm (Predicted) Composite Spectrum phenol->target Dominant Contribution ptsa p-Toluenesulfonic Acid λmax ≈ 222, 262 nm Toluene + Sulfonate ptsa->target Secondary Contribution alkyl_ts Methyl/Ethyl Tosylate λmax ≈ 225 nm Toluenesulfonyl Chromophore target->alkyl_ts Comparison

Caption: Logical relationship of structural components and their influence on the UV-Vis absorption maxima.

Conclusion

References

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of p-Toluenesulfonic Acid. Retrieved from [Link][4]

  • Doc Brown's Chemistry. (n.d.). uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore. Retrieved from [Link][3]

  • SpectraBase. (n.d.). p-Toluenesulfonic acid - Optional[UV-VIS] - Spectrum. Retrieved from [Link][5]

  • SpectraBase. (n.d.). p-Toluenesulfonic acid. Retrieved from [Link][6]

  • PubChem. (n.d.). p-Toluenesulfonic acid. Retrieved from [Link][7]

  • Scribd. (n.d.). UV-Vis Analysis of Phenol Solutions. Retrieved from [Link]

  • JETIR. (2018). UV- Vis Spectroscopic Study of Oxidation of Phenol by Quinalidinum Cholorochromate in Aqueous Acetic Acid Medium. JETIR, 5(9). Retrieved from [Link]

  • ResearchGate. (n.d.). UV absorption spectra of phenol in (a) methanol, and (b) DMSO with arrows indicating the λmax. Retrieved from [Link]

  • PubChem. (n.d.). Phenyl p-toluenesulfonate. Retrieved from [Link]

  • ACS Publications. (2024). Vibronic Structure of the UV/Visible Absorption Spectra of Phenol and Phenolate: A Hybrid Density Functional Theory Doktorov's Quantum Algorithm Approach. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-TOLUENESULFONIC ANHYDRIDE. Retrieved from [Link]

  • SIELC Technologies. (n.d.). p-Toluenesulfonic Acid (PTSA). Retrieved from [Link]

  • Leybold. (n.d.). Preparation of p-toluenesulfonic acid. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of p-toluenesulfonate. Retrieved from [Link][2]

  • PubChem. (n.d.). Methyl benzenesulfonate. Retrieved from [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link][1]

  • ResearchGate. (2011). A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients. Retrieved from [Link][8]

  • FASEB. (n.d.). Phenolic phytochemicals: A digital database of absorption spectra. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). uv-visible absorption spectrum of benzene methylbenzene naphthalene anthracene tetracene. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients. Journal of Chromatographic Science, 49(8), 624–629. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.3: UV-Visible Spectroscopy of Organic Compounds. Retrieved from [Link]

  • MDPI. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-phenyl)azo)thiophene Dyes. Molbank, 2021(1), M1200. Retrieved from [Link]

  • St. Paul's C. M. College. (n.d.). ULTRAVIOLET SPECTROSCOPY. Retrieved from [Link]

  • science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances. Retrieved from [Link]

Sources

Safety Operating Guide

Phenyl phenylmethanesulfonate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the proper disposal, handling, and safety protocols for Phenyl Phenylmethanesulfonate . As a Senior Application Scientist, I have structured this information to prioritize personnel safety, regulatory compliance, and chemical lifecycle management.

Chemical Identity & Hazard Characterization

Before initiating disposal, you must verify the exact chemical identity. "Phenyl phenylmethanesulfonate" is an ester formed from phenylmethanesulfonic acid (benzylsulfonic acid) and phenol.

  • Chemical Name: Phenyl phenylmethanesulfonate (Phenyl

    
    -toluenesulfonate)
    
  • Structure:

    
    
    
  • CAS Number: Note: While the methyl ester (CAS 16156-59-5) is common, the phenyl ester is a specialized reagent. Treat as a Class-Specific Hazard (Sulfonate Ester).

  • Key Reactivity Hazard: Hydrolysis.

    • In the presence of moisture or bases, this compound hydrolyzes to release Phenol (Toxic, Corrosive) and Phenylmethanesulfonic acid (Corrosive).

    • Implication: Waste containers must be kept strictly dry. Aqueous waste streams containing this compound may generate free phenol, changing the waste classification to "Toxic."

PropertyDescription
Physical State White to pale yellow solid (typically).[1]
Primary Hazards Skin/Eye Irritant (H315, H319), Potential Sensitizer.
Hydrolysis Byproducts Phenol (Toxic, Mutagenic Cat. 2) + Benzylsulfonic Acid .
RCRA Status Not P- or U-listed by name. Regulated as "Characteristic Waste" if phenol levels exceed limits or if dissolved in ignitable solvents.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard lab coats alone. Sulfonate esters can be potent alkylating agents or sensitizers.

PPE CategorySpecificationScientific Rationale
Hand Protection Double Nitrile (0.11mm min) or Silver Shield® Sulfonates can penetrate standard latex. Double gloving provides a breakthrough time buffer.
Eye Protection Chemical Goggles (Not Safety Glasses)Powder/dust hazard. Hydrolysis on the eye surface produces acid and phenol, causing severe damage.
Respiratory N95/P100 Respirator (if solid/dusty)Inhalation of dust can sensitize the respiratory tract. Use a fume hood for all manipulations.
Body Tyvek® Lab Coat or ApronPrevent clothing contamination; sulfonate esters stick to fibers and hydrolyze slowly against the skin.

Disposal Decision Tree & Workflow

The following logic gate ensures the compound is routed to the correct incineration stream, preventing environmental release or incompatible storage.

DisposalWorkflow Start Start: Waste Identification CheckState Is the Waste Solid or Liquid? Start->CheckState Solid Solid Waste (Pure Substance/Contaminated Debris) CheckState->Solid Solid Liquid Liquid Waste (Dissolved in Solvent) CheckState->Liquid Liquid Bagging Double Bag in 4-mil Polyethylene (Do not use paper bags) Solid->Bagging LabelSolid Label: 'Toxic Solid, Organic, N.O.S.' (Contains: Phenyl Phenylmethanesulfonate) Bagging->LabelSolid BinSolid Place in Solid Waste Drum (Incineration Stream) LabelSolid->BinSolid Pickup Schedule EHS/HazMat Pickup (Destruction: High-Temp Incineration) BinSolid->Pickup CheckSolvent Identify Solvent Base Liquid->CheckSolvent Halo Halogenated Solvent (DCM, Chloroform) CheckSolvent->Halo Halogenated NonHalo Non-Halogenated Solvent (Acetone, Ethyl Acetate) CheckSolvent->NonHalo Non-Halogenated SegHalo Segregate: Halogenated Waste Stream Halo->SegHalo SegNonHalo Segregate: Organic Solvent Stream NonHalo->SegNonHalo LabelLiq Label: List ALL Solvents + Solute Add 'Potential Phenol Generator' SegHalo->LabelLiq SegNonHalo->LabelLiq LabelLiq->Pickup

Figure 1: Operational decision tree for segregating phenyl phenylmethanesulfonate waste. Note the strict separation of halogenated and non-halogenated liquid streams.

Detailed Protocol

A. Solid Waste (Pure Compound, Weigh Boats, Contaminated Gloves)

  • Containment: Place items immediately into a clear, 4-mil polyethylene bag.

  • Secondary Containment: Seal the first bag and place it inside a second bag (Double Bagging). This prevents "dusting" of the sulfonate ester during transport.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: Phenyl Phenylmethanesulfonate (100%).

    • Hazard Checkbox: Toxic, Irritant.

  • Storage: Store in a closed "Solid Organic Waste" drum. Keep Dry. Moisture will degrade the container contents over time.

B. Liquid Waste (Reaction Mixtures) [2]

  • Solvent Compatibility: Determine the primary solvent.

    • Halogenated (DCM, Chloroform): Must go to Halogenated waste.

    • Non-Halogenated (Ethyl Acetate, THF): Must go to Non-Halogenated waste.

  • No Aqueous Mixing: NEVER pour this compound into an aqueous waste container (e.g., "Aqueous Acidic").

    • Reasoning: Hydrolysis will generate phenol, creating a mixed-hazard waste (Toxic + Corrosive) that is expensive and difficult to treat.

  • Labeling: Explicitly write "Phenyl Phenylmethanesulfonate" on the tag. Do not use generic abbreviations like "Sulfonate Ester."

Spill Response Protocol (Emergency Procedures)

In the event of a benchtop spill, immediate action is required to prevent sensitization and hydrolysis.

SpillResponse Assess 1. Assess Spill (Isolate Area) PPE 2. Don PPE (Goggles, Double Gloves, N95) Assess->PPE Contain 3. Containment Cover with Absorbent Pads (Do NOT use water) PPE->Contain Clean 4. Dry Cleanup Scoop powder/pads into bag Contain->Clean Decon 5. Decontamination Wipe surface with Acetone Then wash with soap/water Clean->Decon

Figure 2: Dry-first spill response strategy. Water is introduced only at the final decontamination stage to prevent immediate phenol generation.

Critical Spill Note: Do not use water or aqueous base (sodium bicarbonate) as the primary cleanup method. Adding base accelerates hydrolysis, potentially releasing phenol vapors and creating a more toxic sludge.

  • Dry Wipe/Scoop: Remove the bulk material dry.

  • Solvent Wipe: Use an acetone-soaked paper towel to pick up residue (the ester is soluble in organic solvents).

  • Final Wash: Only after the bulk is removed, wash the surface with soap and water.

Regulatory & Compliance Data

  • Waste Code (US EPA):

    • This material is not specifically listed (Not P- or U-listed).

    • It is classified as a Characteristic Waste if the hydrolysis releases enough Phenol to fail TCLP (Toxicity Characteristic Leaching Procedure) limits (D038 for Phenol).

    • Best Practice: Manage as D001 (Ignitable, if in solvent) or Non-Regulated Hazardous Waste (if solid), but incinerate as if it were toxic.

  • DOT Shipping (if transporting waste):

    • Proper Shipping Name: Environmentally hazardous substance, solid, n.o.s. (Phenyl phenylmethanesulfonate).[3][4]

    • UN Number: UN 3077.

    • Class: 9.

    • Packing Group: III.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.

  • TCI Chemicals. (2023).[1] Safety Data Sheet: Phenyl Methanesulfonate (Analogous Structure).

  • Sigma-Aldrich. (2024). Safety Data Sheet: Phenyl Methanesulfonate.

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.